2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRQONJVBBCGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360891 | |
| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63788-65-8 | |
| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Formula C5H8N4OS: Isomers, Properties, and Therapeutic Potential
A-Technical-Guide-to-the-Biological-Potential-of-2-Aminothiazole-Derivatives
Abstract: The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and therapeutic potential of 2-aminothiazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The document elucidates the underlying mechanisms of action, details robust experimental protocols, and explores the critical structure-activity relationships that govern the efficacy of these compounds. Through a synthesis of technical data and field-proven insights, this guide aims to serve as a valuable resource for the rational design and development of novel 2-aminothiazole-based therapeutics.
Introduction: The Privileged 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] This versatility has led to the development of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] Several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, feature the 2-aminothiazole core, underscoring its therapeutic relevance.[4][5]
The unique electronic properties and conformational flexibility of the 2-aminothiazole ring allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This guide will delve into the synthetic strategies employed to create libraries of these derivatives, the methodologies for assessing their biological potential, and the key structure-activity relationships (SAR) that have emerged from extensive research.
Synthetic Strategies: Building the 2-Aminothiazole Core
The most common and versatile method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[6] This reaction involves the condensation of an α-haloketone with a thiourea or its derivative.[6][7] The choice of reactants allows for the introduction of various substituents at the C4, C5, and N2 positions of the thiazole ring, providing a straightforward route to a diverse library of compounds.[8]
General Hantzsch Synthesis Protocol
A typical Hantzsch synthesis involves the following steps:
-
Reaction Setup: An α-haloketone and a substituted thiourea are dissolved in a suitable solvent, often ethanol or another polar protic solvent.
-
Condensation: The reaction mixture is heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of a base, such as ammonia or sodium bicarbonate. The crude product is then collected by filtration and purified by recrystallization or column chromatography.
The versatility of this method allows for the synthesis of a wide array of derivatives by simply varying the starting α-haloketones and thioureas.[2][8]
Anticancer Potential: A Multi-Targeted Approach
2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9]
Mechanisms of Anticancer Activity
The anticancer effects of 2-aminothiazole derivatives are attributed to their ability to inhibit various molecular targets, including:
-
Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases, such as Src, Abl, and phosphoinositide 3-kinase (PI3K), which are crucial for cancer cell signaling.[4][5] Dasatinib, a 2-aminothiazole-containing drug, is a prime example of a multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.
-
Inhibition of Angiogenesis: Certain derivatives have been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic activity of 2-aminothiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[11] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[11] |
| TH-39 | K562 (Leukemia) | 0.78 µM[11] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[4][11] |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50)[11] |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50)[11] |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
2-Aminothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole derivatives and incubate for 48-72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[10]
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents. 2-Aminothiazole derivatives have demonstrated significant antibacterial and antifungal activity against a range of microorganisms.[12][13][14]
Mechanisms of Antimicrobial Action
The antimicrobial properties of these compounds are often attributed to their ability to:
-
Inhibit Essential Enzymes: Some derivatives target enzymes that are crucial for microbial survival, such as DNA gyrase and dihydrofolate reductase.
-
Disrupt Cell Wall Synthesis: Certain compounds interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.
-
Damage Cell Membranes: Some derivatives can disrupt the integrity of microbial cell membranes, causing leakage of cellular contents.
Evaluation of Antimicrobial Efficacy
The antimicrobial activity of 2-aminothiazole derivatives is typically assessed by determining the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
A common method for determining MIC is the broth microdilution method .
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
2-Aminothiazole derivatives (dissolved in a suitable solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the 2-aminothiazole derivatives in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory and Neuroprotective Potential
Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[15][16]
Mechanisms of Anti-inflammatory and Neuroprotective Effects
The anti-inflammatory and neuroprotective activities of these compounds are linked to their ability to:
-
Inhibit Pro-inflammatory Enzymes: Derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.[16][17]
-
Suppress Pro-inflammatory Cytokine Production: They can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Modulate NF-κB Signaling: The NF-κB signaling pathway is a key regulator of inflammation, and some 2-aminothiazole derivatives can inhibit its activation.
-
Reduce Oxidative Stress: By scavenging reactive oxygen species (ROS), these compounds can mitigate oxidative damage, which is a common feature of inflammation and neurodegeneration.
Some 2-aminothiazole derivatives have also shown potential in treating neurodegenerative diseases like prion diseases by inhibiting the formation of pathogenic protein aggregates.[18][19]
In Vitro Evaluation of Anti-inflammatory Activity
A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies on 2-aminothiazole derivatives have provided valuable insights into the key structural features required for their pharmacological effects.[15][20][21]
-
Substituents at the N2-position: The nature of the substituent on the amino group at the 2-position significantly influences activity. Often, the introduction of substituted aryl or acyl groups enhances potency.[20]
-
Substituents at the C4-position: Modifications at the C4-position of the thiazole ring can impact both potency and selectivity. The presence of an aryl group at this position is often beneficial for anticancer activity.[4]
-
Substituents at the C5-position: While less explored, substitutions at the C5-position can also modulate the biological profile of the compounds.
Caption: Key substitution points on the 2-aminothiazole scaffold and their influence on biological activity.
Future Perspectives and Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The extensive research into their synthesis and biological evaluation has led to the identification of numerous potent compounds with diverse pharmacological activities. Future efforts in this field should focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets of novel 2-aminothiazole derivatives to better understand their mechanisms of action.
-
Lead Optimization: Utilizing SAR data to rationally design and synthesize second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Advancing promising lead compounds into preclinical and clinical development to assess their therapeutic potential in relevant disease models.
-
Combinatorial Chemistry and High-Throughput Screening: Employing modern drug discovery techniques to rapidly generate and screen large libraries of 2-aminothiazole derivatives to identify new hits.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (URL: [Link])
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])
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Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO | Scilit. (URL: [Link])
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The Acetohydrazide Moiety: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide
Abstract
The acetohydrazide functional group, a derivative of hydrazine characterized by the R-C(=O)NHNH₂ structure, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique combination of physicochemical properties, synthetic tractability, and diverse chemical reactivity makes it an invaluable tool for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the multifaceted role of the acetohydrazide group in drug discovery. We will explore its fundamental properties, synthetic methodologies, and diverse applications as a core pharmacophore, a versatile synthon for heterocyclic compounds, an enzyme inhibitor, and a bioisosteric replacement. Through an analysis of its mechanistic basis of action and a review of its incorporation into successful drug candidates, this paper aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this potent chemical entity in their own discovery programs.
Core Physicochemical Properties and Chemical Reactivity
The utility of the acetohydrazide functional group in drug design is fundamentally rooted in its distinct structural and electronic characteristics. As a carbohydrazide, it consists of an acetyl group linked to a hydrazine moiety.[3] This arrangement confers a set of physicochemical properties that are highly advantageous for molecular recognition and interaction with biological targets.
The presence of the carbonyl group and the two nitrogen atoms with their lone pairs of electrons allows the acetohydrazide group to act as both a hydrogen bond donor and acceptor. This dual capacity facilitates strong and specific interactions within the binding pockets of enzymes and receptors.[2] The terminal -NH₂ group is nucleophilic, making it a reactive handle for further chemical modification, a crucial feature for library synthesis and structure-activity relationship (SAR) studies.[2][4]
Table 1: Physicochemical Properties of Acetohydrazide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₆N₂O | PubChem[3] |
| Molecular Weight | 74.08 g/mol | PubChem[3] |
| IUPAC Name | acetohydrazide | PubChem[3] |
| CAS Number | 1068-57-1 | PubChem[3] |
| Reactivity | The terminal amine is nucleophilic; readily undergoes condensation with aldehydes/ketones. | [2] |
| H-Bonding | Acts as both hydrogen bond donor and acceptor. |[2] |
The reactivity of the acetohydrazide moiety is a cornerstone of its versatility. The most common and powerful reaction is its condensation with aldehydes and ketones to form stable hydrazide-hydrazone derivatives via a Schiff-base reaction.[2] This reaction is often high-yielding and can be performed under mild conditions, making it ideal for late-stage functionalization in a synthetic route.[2][5]
Synthesis of Acetohydrazide Derivatives: A General Workflow
The synthesis of acetohydrazide derivatives is typically a straightforward and robust process, lending itself well to the rapid generation of compound libraries for screening. The workflow generally involves two key steps: the formation of the core acetohydrazide intermediate, followed by its derivatization.
Experimental Protocol: Two-Step Synthesis of (E)-N'-benzylidene-2-acetohydrazide Derivatives
This protocol describes a general method adapted from established procedures for synthesizing a library of hydrazide-hydrazone compounds.[5][6]
Step 1: Synthesis of 2-(substituted-phenyl)acetohydrazide
-
To a solution of the appropriate ethyl 2-(substituted-phenyl)acetate (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (85-99%, 3.0-5.0 eq).
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven. The resulting acetohydrazide intermediate is often of sufficient purity for the next step, or it can be recrystallized from ethanol if necessary.[7]
Step 2: Synthesis of (E)-N'-(substituted-benzylidene)-2-(substituted-phenyl)acetohydrazide
-
Dissolve the 2-(substituted-phenyl)acetohydrazide intermediate (1.0 eq) from Step 1 in absolute ethanol (15 mL/mmol).
-
Add the desired substituted benzaldehyde (1.0-1.1 eq) to the solution.
-
Add 2-3 drops of a catalyst, such as glacial acetic acid or hydrochloric acid.[5][8]
-
Stir the mixture at room temperature or under gentle reflux for 1-24 hours, monitoring the reaction by TLC.[5]
-
Upon completion, cool the mixture. The product often precipitates directly from the reaction medium.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The structure and purity of the final compound must be confirmed by analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.[6][8]
This self-validating system, where the formation of the hydrazone can be easily monitored and the product's identity confirmed by standard spectroscopic methods, ensures high confidence in the synthesized compounds.
This synthetic versatility allows medicinal chemists to explore a much broader chemical space, embedding the favorable properties of the hydrazide within rigidified heterocyclic scaffolds to fine-tune potency, selectivity, and pharmacokinetic profiles. [1][9]
Role in Bioisosteric Replacement
Bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a key strategy in lead optimization. [10][11][12]The acylhydrazone linkage (-C(=O)NH-N=) derived from acetohydrazides can be considered a bioisostere of other linkers, like amides or esters. However, a major drawback of the acylhydrazone is its potential instability and susceptibility to hydrolysis at acidic pH. [13] This presents both a challenge and an opportunity. While this lability can be exploited for pH-dependent drug release systems, it is often undesirable for a systemically acting drug. [13]Consequently, a key application in drug design is the initial use of an acylhydrazone to establish a proof-of-concept, followed by its replacement with a more stable, non-hydrolyzable bioisostere (e.g., an amide or thioether) that maintains the key binding interactions. [13]Understanding this allows chemists to use the synthetically accessible acetohydrazide route for initial discovery, with a clear strategy for future optimization.
Challenges and Future Perspectives
Despite its broad utility, the use of the acetohydrazide moiety is not without challenges. As mentioned, the stability of the resulting hydrazones can be a concern and must be carefully evaluated in the context of the desired drug profile. [13]Furthermore, toxicity associated with hydrazine and its metabolites is a known issue, necessitating careful toxicological profiling of any new drug candidate containing this functional group. [3] The future of acetohydrazide-based drug discovery lies in addressing these challenges and leveraging its strengths. This includes:
-
Designing Multi-Target Ligands: The ability to easily generate diverse libraries of derivatives makes this scaffold ideal for developing drugs that can modulate multiple targets simultaneously, a promising strategy for complex diseases. [14]* Improving Stability: Developing novel hydrazone derivatives with enhanced stability through steric or electronic modifications, or using the hydrazide as a precursor to more stable heterocyclic systems.
-
Integration with Modern Drug Design: Combining the acetohydrazide scaffold with advanced computational methods like AI-driven design, free energy calculations, and virtual screening to more rapidly identify potent and safe drug candidates. [15][16]
Conclusion
The acetohydrazide functional group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties, straightforward synthesis, and diverse reactivity allow it to function as a potent pharmacophore, a scaffold for enzyme inhibitors, and a versatile building block for complex bioactive molecules. From the life-saving antitubercular drug Isoniazid to novel inhibitors of urease and α-glucosidase, the impact of this moiety is undeniable. While challenges related to stability and potential toxicity must be carefully managed, a deep understanding of the chemistry and pharmacology of the acetohydrazide group provides a robust platform for the design and discovery of the next generation of therapeutic agents.
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Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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In silico screening of azo acetohydrazide derivatives as potential antidiabetic agents through alpha glucosidase inhibition | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
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Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023, July 7). MDPI. Retrieved from [Link]
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Investigating the Mechanism of Action of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
An In-depth Technical Guide
Abstract
The compound 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide is a heterocyclic molecule that merges two pharmacologically significant scaffolds: the 2-aminothiazole core and an acetohydrazide moiety. While the precise mechanism of action for this specific conjugate is not yet fully elucidated in dedicated literature, its structural components are well-documented in a variety of therapeutic contexts. The 2-aminothiazole ring is a cornerstone of numerous clinically approved drugs and is known to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Similarly, acetohydrazide derivatives have been explored for their pharmaceutical potential, including antimicrobial and antitumor properties.[4][5][6] This guide synthesizes the known biological activities of these constituent parts to build a predictive mechanistic framework. We will propose a multi-phase experimental workflow designed to systematically investigate, identify, and validate the molecular targets and signaling pathways modulated by 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, providing researchers with a robust roadmap for its preclinical evaluation.
Introduction: Deconstructing the Molecular Architecture
The rational design of novel therapeutics often involves the strategic combination of known pharmacophores. The structure of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, registered under CAS number 63788-65-8, presents a compelling case for such a strategy.[7] To understand its potential, we must first analyze its two primary structural components.
-
The 2-Aminothiazole (2-AT) Core: This five-membered heterocycle is a privileged scaffold in drug discovery.[2] Its rigid structure and the presence of nitrogen and sulfur atoms allow for diverse interactions with biological targets. Clinically relevant drugs like the PI3K inhibitor Alpelisib and the multi-kinase inhibitor Dasatinib feature this core, highlighting its proven success in targeting key cellular signaling nodes.[1] The literature extensively documents the anticancer properties of 2-AT derivatives, which can arise from mechanisms such as the inhibition of tubulin polymerization or the modulation of critical cell survival pathways like PI3K/Akt/mTOR.[1][8]
-
The Acetohydrazide Moiety: The -(C=O)NHNH2 group is a reactive and versatile functional group. Hydrazides and their hydrazone derivatives are known to possess a broad spectrum of biological activities.[4] This moiety can act as a hydrogen bond donor and acceptor, chelate metal ions, and serve as a linker to other chemical groups. Its inclusion in the target molecule could significantly influence pharmacokinetic properties, membrane permeability, and binding affinity to specific enzymes or receptors.
This guide posits that the biological activity of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide likely arises from the established pharmacological profile of the 2-aminothiazole core, with the acetohydrazide side chain modulating its potency, selectivity, or mechanism.
Predicted Biological Targets and Signaling Pathways
Based on extensive data for the 2-aminothiazole scaffold, we can hypothesize several primary mechanisms of action for investigation. The most prominent of these are centered on anticancer activity.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division.[8] Disruption of their dynamics is a clinically validated anticancer strategy. Numerous 2-aminothiazole derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine site, which leads to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[8][9]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many human cancers. The 2-aminothiazole scaffold is present in known inhibitors of key kinases within this pathway, such as PI3Kα.[1][8] Inhibition of this pathway blocks pro-survival signals, effectively inducing apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR pathway and the putative inhibitory action of 2-aminothiazole derivatives.
Antimicrobial Activity
Derivatives of both 2-aminothiazole and acetohydrazide have demonstrated antimicrobial properties.[3][10] A study involving a Co(II) complex of a hydrazone derived from 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide showed broad-spectrum antimicrobial activity.[11] The mechanism could involve inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with microbial nucleic acid replication.
A Phased Experimental Workflow for Mechanistic Elucidation
To systematically determine the mechanism of action, a logical, multi-phase approach is required. This workflow begins with broad phenotypic screening to identify the compound's primary biological effect, followed by target identification and detailed pathway analysis.
Caption: A multi-phase workflow for investigating the mechanism of action.
Phase 1: Phenotypic Screening
The initial goal is to establish a quantifiable biological effect. This is achieved through broad screening assays.
Protocol 1: Cell Viability Assay (MTT)
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess the cytotoxic or cytostatic effects of a compound on a panel of cancer cells.[8] It measures the metabolic activity of mitochondrial dehydrogenases in viable cells, providing a quantitative measure of cell survival.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
-
Expected Data Output:
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 | 1.5 ± 0.2 | 0.1 ± 0.02 |
| A549 | 5.2 ± 0.6 | 0.3 ± 0.05 |
| HCT116 | 2.8 ± 0.3 | 0.2 ± 0.03 |
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: To quantify the compound's antimicrobial potential, the broth microdilution method is used to determine the MIC, the lowest concentration that inhibits visible growth of a microorganism.
-
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing appropriate broth (e.g., Mueller-Hinton for bacteria).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes + broth), negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Phase 2: Target Identification and Validation
If Phase 1 reveals significant cytotoxic activity, the next step is to identify the molecular target.
Protocol 3: In Vitro Tubulin Polymerization Assay
-
Rationale: This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules. It is a definitive test for compounds suspected of targeting the cytoskeleton.
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine tubulin protein (>99% pure) in a polymerization buffer (e.g., G-PEM buffer with GTP) at 4°C.
-
Compound Addition: Add the test compound at various concentrations. Include Paclitaxel (polymerization promoter) and Vinblastine (polymerization inhibitor) as controls.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Monitoring: Measure the increase in absorbance (e.g., at 340 nm) over time (e.g., 60 minutes). Microtubule formation causes light scattering, increasing the absorbance.
-
Analysis: Compare the polymerization curves of the test compound with the controls to determine if it inhibits or promotes tubulin assembly.
-
Protocol 4: Western Blotting for Pathway Analysis
-
Rationale: If the compound is hypothesized to target a signaling pathway like PI3K/Akt, Western blotting can detect changes in the phosphorylation status of key downstream proteins, providing direct evidence of pathway inhibition.
-
Methodology:
-
Cell Lysis: Treat cancer cells (e.g., MCF-7) with the test compound at its IC₅₀ concentration for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-mTOR, anti-GAPDH as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to confirm inhibition.
-
Conclusion
While the definitive mechanism of action for 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide remains to be published, a robust investigational framework can be constructed based on the well-established pharmacology of its constituent 2-aminothiazole and acetohydrazide moieties. The evidence strongly suggests potential as an anticancer agent, likely acting through the inhibition of tubulin polymerization or the disruption of the PI3K/Akt/mTOR survival pathway. The experimental workflow detailed in this guide provides a comprehensive, step-by-step approach for researchers to systematically test these hypotheses, from initial phenotypic screening to specific target validation and pathway confirmation. The successful elucidation of its mechanism will be critical in unlocking the full therapeutic potential of this promising compound.
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The Thiazole Scaffold: A Privileged Framework for Novel Antimicrobial Agents
An In-depth Technical Guide for Drug Development Professionals
Introduction: Confronting the Specter of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes one of the most significant threats to global public health in the 21st century.[1] Pathogens adept at evading conventional antibiotics necessitate an urgent and innovative response from the scientific community.[2] In this landscape, the discovery of new chemical entities with novel mechanisms of action is not merely an academic pursuit but a critical imperative.
This technical guide focuses on the thiazole ring, a five-membered heterocyclic scaffold containing nitrogen and sulfur, which has emerged as a "wonder nucleus" in medicinal chemistry.[3] Present in natural products and clinically approved drugs like Penicillin, the thiazole moiety offers a versatile and synthetically accessible framework for developing new anti-infective agents.[3][4] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for rational drug design.[3] This document provides an in-depth exploration of the discovery pipeline for novel thiazole-based antimicrobials, from synthetic design and mechanistic elucidation to preclinical evaluation, intended for researchers, scientists, and drug development professionals.
Part 1: Synthetic Strategies and Molecular Design
The journey to a novel antimicrobial agent begins with its synthesis. The adaptability of the thiazole core allows for the creation of vast chemical libraries through various synthetic routes. The choice of synthesis is critical as it dictates the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies.
Core Synthetic Methodologies: The Hantzsch Synthesis
A cornerstone of thiazole synthesis is the Hantzsch reaction, a classic condensation method involving the reaction of an α-haloketone with a thioamide.[5] Its reliability and tolerance for a wide range of functional groups make it a preferred method for generating libraries of 2,4-disubstituted or 2,4,5-trisubstituted thiazoles.
This protocol outlines a standard procedure for synthesizing a thiazole scaffold, a common precursor for further derivatization.
-
Reagent Preparation:
-
Dissolve thiourea (1.0 equivalent) in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve the desired 2-bromo-1-arylethan-1-one (α-bromoketone) (1.0 equivalent) in 20 mL of absolute ethanol.
-
-
Reaction Execution:
-
Add the α-bromoketone solution dropwise to the stirring thiourea solution at room temperature over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours.
-
Causality Insight: The reflux condition provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the stable aromatic thiazole ring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting materials indicates reaction completion.
-
Once complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product should form.
-
Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
-
Purification and Validation:
-
Neutralize the collected salt by dissolving it in water and adding a saturated solution of sodium bicarbonate until the pH is ~8. The free base will precipitate out.
-
Collect the purified 2-amino-4-arylthiazole product by filtration, wash with distilled water, and dry under vacuum.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data serves as a self-validating check of the product's identity.
-
Molecular Hybridization: Expanding Chemical Space
A highly effective strategy to enhance antimicrobial potency and broaden the spectrum of activity is molecular hybridization, which involves covalently linking the thiazole scaffold to other known bioactive heterocycles.[6] This approach can create synergistic effects or enable the molecule to interact with multiple biological targets. Popular hybridization partners for thiazole include pyrazolines, triazoles, and coumarins.[7][8]
Caption: Key bacterial targets of thiazole-based antimicrobial agents.
Fungal Targets
Thiazole derivatives also exhibit significant antifungal activity, primarily by targeting the fungal cell membrane. [1][9]
-
The Target: Lanosterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes. [9]* Mechanism: Similar to other azole antifungals, thiazoles inhibit this enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. [9]This disrupts membrane integrity and function, ultimately causing fungal cell death. [9][10]
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are the intellectual core of lead optimization, providing a rational framework for modifying a hit compound to enhance its potency, selectivity, and pharmacokinetic properties. For thiazoles, extensive research has elucidated how specific structural modifications influence antimicrobial activity. [7]
Key SAR Insights for Thiazole Scaffolds
-
Substitution at Position 2: The 2-position of the thiazole ring is a common point for modification. Attaching various aryl, heteroaryl, or amine groups can significantly modulate activity. For instance, linking to other heterocyclic systems like pyrazoline or triazole has been shown to enhance antibacterial and antifungal effects. * Substitution at Position 4: The nature of the substituent at the 4-position is crucial. Often, an aryl group is present here, and modifications to this ring (e.g., adding electron-withdrawing groups like halogens or electron-donating groups like methoxy) can fine-tune activity against specific pathogens. [1]* Substitution at Position 5: Acyl group substitutions at the 5-position have been found to be favorable for antibacterial activity in some compound series. [11]* Hybrid Compounds: The strategy of creating hybrid molecules by linking thiazole with other heterocycles has proven highly effective. SAR studies on these hybrids show that the specific linker and the relative orientation of the rings are critical for optimal activity. [7]For example, in a series of thiazolyl-pyrazoline hybrids, the presence of a p-bromophenyl group on the thiazole ring increased antifungal activity. [7]
General Thiazole Scaffold Modification Observed Impact on Antimicrobial Activity Pathogen(s) Affected Reference Hybridization with Pyrazoline Moiety Generally enhances antibacterial and antifungal activity. S. aureus, C. albicans Substitution with p-bromophenyl at Thiazole C4 Increased antifungal and antituberculosis activities. C. albicans, M. tuberculosis [7] Acyl Group at Thiazole C5 Favorable for antibacterial activity. Gram-positive & Gram-negative bacteria [7][11] Hybridization with Quinolone Moiety Improved antimicrobial effects and broader spectrum. Gram-positive & Gram-negative bacteria [12] | Attachment of Chalcone Moiety | Potent activity against bacteria and fungi, often exceeding reference drugs. | B. cereus, E. coli, Candida spp. | [13]|
Part 4: The Preclinical Evaluation Cascade
Once promising candidates are designed and synthesized, they must undergo a rigorous evaluation process to determine their efficacy and safety. This cascade involves a series of in vitro and in vivo experiments.
Caption: Preclinical evaluation workflow for antimicrobial drug discovery.
In Vitro Evaluation
This protocol is the gold standard for quantifying the antimicrobial potency of a compound.
-
Preparation:
-
Prepare a stock solution of the test thiazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.
-
Prepare a standardized microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the microbial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (microbes, no drug) and a negative control (broth, no microbes).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
MBC Determination (Self-Validating Step):
-
To determine the Minimum Bactericidal Concentration (MBC), take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto an agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. This bactericidal endpoint validates the inhibitory activity observed at the MIC. [14]
-
It is crucial to ensure that the antimicrobial activity is selective for microbial cells over host cells.
-
Cell Culture:
-
Seed human cells (e.g., HaCaT keratinocytes for topical agents) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment. [16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate for a period relevant to the intended application (e.g., 24-48 hours).
-
-
Viability Assessment:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Causality Insight: Viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium compound into a colored formazan product. The amount of color produced is directly proportional to the number of living cells.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. A desirable compound will show low toxicity (high viability) at concentrations well above its MIC. [16][17]
-
In Vivo Evaluation: Murine Skin Infection Model
In vivo models are indispensable for confirming that a compound's in vitro activity translates into therapeutic efficacy in a complex biological system.
This model is highly relevant for testing topical agents against drug-resistant staphylococcal infections. [15][17]
-
Animal Preparation:
-
Anesthetize female BALB/c mice. Shave a small area on the dorsal side.
-
Create a superficial wound using a biopsy punch.
-
-
Infection:
-
Apply a suspension of a clinical MRSA strain (e.g., 10⁷ CFU) directly to the wound site.
-
-
Treatment:
-
After 24 hours to allow the infection to establish, divide the mice into groups.
-
Apply the test compound formulated in a suitable vehicle (e.g., 2% suspension in petroleum jelly), a vehicle control, and a positive control antibiotic (e.g., mupirocin) to the wound twice daily for 3-5 days. [15]
-
-
Efficacy Endpoint (Self-Validating System):
-
At the end of the treatment period, euthanize the mice and excise the wounded skin tissue.
-
Homogenize the tissue in sterile phosphate-buffered saline.
-
Perform serial dilutions of the homogenate and plate on selective agar to quantify the bacterial burden (CFU/gram of tissue).
-
A significant reduction (>90% or >1-log₁₀ CFU) in the bacterial load compared to the vehicle control group confirms the compound's in vivo antimicrobial activity. [15][16][18]
-
Conclusion and Future Outlook
The thiazole scaffold remains a remarkably fertile ground for the discovery of novel antimicrobial agents. Its synthetic tractability, coupled with the ability to target a wide array of essential microbial pathways—from DNA gyrase and cell wall synthesis to quorum sensing—ensures its continued relevance in the fight against AMR. [19][20]The strategic use of molecular hybridization has proven to be a powerful tool for generating next-generation candidates with enhanced potency and broader spectrums of activity. [21] The future of thiazole-based antimicrobial research will likely focus on several key areas: designing inhibitors that are robust against emerging resistance mechanisms, developing compounds with novel or multiple modes of action to thwart resistance development, and optimizing molecules for challenging infections, such as those caused by biofilm-forming bacteria or intracellular pathogens. [14][22]The integrated, multi-disciplinary approach outlined in this guide—combining rational synthetic design, rigorous mechanistic investigation, and a hierarchical preclinical evaluation cascade—provides a robust framework for translating promising thiazole-based molecules from the laboratory bench to clinical candidates that can address the urgent, unmet needs of infectious disease medicine.
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Exploring the in vitro activity of aminothiazole compounds
An In-Depth Technical Guide to Exploring the In Vitro Activity of Aminothiazole Compounds
Abstract
The 2-aminothiazole scaffold has unequivocally established itself as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast pipeline of investigational compounds.[1][2] Its remarkable versatility allows for substitutions that yield potent and selective agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the essential in vitro methodologies used to characterize the activity of novel aminothiazole compounds. We will delve into the causality behind experimental choices, offering field-proven insights into foundational screening assays, mechanistic studies, and data interpretation. This document provides detailed, self-validating protocols for assessing anticancer cytotoxicity, kinase inhibition, and antimicrobial susceptibility, grounded in authoritative references to ensure scientific integrity.
Chapter 1: The 2-Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
Introduction to the Privileged Structure
The 2-aminothiazole moiety is a five-membered heterocyclic ring containing nitrogen and sulfur, which serves as an exceptional pharmacophore. Its prominence stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in multiple, critical hydrogen-bonding interactions with biological targets.[5] This scaffold is a key component in several clinically significant drugs, most notably Dasatinib, a potent multi-targeted kinase inhibitor used in cancer therapy.[1][6] This clinical success has cemented the 2-aminothiazole core as a foundational template for the rational design of new therapeutic agents.
Overview of Biological Activities
The structural flexibility of the 2-aminothiazole ring system has enabled the development of compounds with a broad range of pharmacological effects.[1][3] Extensive research has documented their potent in vitro activity as:
-
Anticancer Agents: Demonstrating cytotoxic and anti-proliferative effects against a wide array of human cancer cell lines including breast, lung, colon, leukemia, and melanoma.[1][7]
-
Kinase Inhibitors: Acting as potent inhibitors of various protein kinases, such as Src, Aurora kinases, and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[1][6][8][9]
-
Antimicrobial Agents: Exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as antifungal properties.[10][11][12][13]
-
Anti-inflammatory and Antiviral Agents: Showing potential in modulating inflammatory pathways and inhibiting viral replication.[1][4][14]
General Mechanisms of Action
The primary mechanism through which many aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[8] By competing with ATP for the binding site in the kinase domain, these compounds can block downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[5][6] In microorganisms, their mechanisms are varied; they have been shown to inhibit essential enzymes like MurB in bacterial cell wall synthesis and CYP51 in fungal sterol biosynthesis.[12][15]
Chapter 2: Foundational Assays for Activity Screening: A General Workflow
The Logic of a Screening Cascade
A systematic in vitro evaluation of novel aminothiazole compounds follows a logical progression known as a screening cascade. This approach is designed to efficiently identify promising candidates while minimizing resource expenditure. The process begins with broad, high-throughput primary assays to determine general bioactivity (e.g., cytotoxicity or antimicrobial growth inhibition). Hits from these initial screens are then subjected to more complex, lower-throughput secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.
Diagram: General Experimental Workflow
Caption: A typical screening cascade for evaluating novel aminothiazole compounds.
Compound Preparation and Solubilization
A critical, and often overlooked, first step is the proper solubilization of test compounds. The vast majority of small molecules are first dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[16] This stock is then serially diluted in the appropriate cell culture or bacterial growth medium for the experiment. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that imparts toxicity to the cells or microbes, typically kept below 0.5% (v/v).
Chapter 3: Evaluating Anticancer Activity In Vitro
Rationale
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer.[8] Aminothiazole derivatives have proven to be exceptionally well-suited for targeting the ATP-binding pocket of many kinases, making them a rich source of potential anticancer therapeutics.[1][6]
Primary Screening: Assessing Cytotoxicity and Viability
The initial evaluation of an aminothiazole's anticancer potential involves assessing its ability to reduce the viability or proliferation of cancer cells. Tetrazolium reduction assays are the workhorse for this purpose.
These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[17] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble salt into a purple, insoluble formazan product.[18][19] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living, metabolically active cells.[20] The XTT assay is similar but produces a water-soluble formazan, eliminating the need for a solubilization step.[21]
This protocol is a self-validating system for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the aminothiazole compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "untreated" (medium only) and "vehicle" (medium with the highest concentration of DMSO used) controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[18]
-
Formazan Development: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the purple crystals.[17] Mix thoroughly on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[17]
| Compound Class/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| N-Acyl-2-aminothiazoles | A549 (Lung) | 8.64 µM | [1] |
| 2-amino-4-phenylthiazole | HT29 (Colon) | 2.01 µM | [1] |
| Dasatinib (BMS-354825) | CML (Leukemia) | Sub-nanomolar | [1] |
| Thiazole-amino acid hybrid | A549 (Lung) | 2.07 µM | |
| Paeonol-aminothiazole | HepG2 (Liver) | Potent cytotoxicity | [3] |
Mechanistic Elucidation: Kinase Inhibition Assays
To validate that a compound's cytotoxic effect is due to the inhibition of a specific kinase, a direct enzymatic assay is required. This moves the investigation from a cellular context to a purified, cell-free system. Aminothiazoles are known to inhibit a range of kinases, including Aurora kinases (mitotic regulators) and CDKs (cell cycle regulators).[3][8][9]
-
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an aminothiazole inhibitor.[5]
-
Reagents: Recombinant active kinase, kinase buffer, ATP, a specific substrate peptide, and test compounds.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and buffer.
-
Compound Addition: Add the aminothiazole inhibitor at various concentrations. Include a DMSO control.[5]
-
Initiation: Start the reaction by adding a defined concentration of ATP. Incubate at 30°C for a set time (e.g., 30-60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining, which is inversely proportional to kinase activity.[5]
-
-
Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Caption: Workflow for the broth microdilution method to determine MIC.
Conclusion: Synthesizing the Data and Future Directions
The in vitro evaluation of aminothiazole compounds is a multi-step process that systematically characterizes their biological activity. By employing a logical screening cascade—starting with broad cytotoxicity or antimicrobial assays and progressing to specific mechanistic studies like kinase inhibition—researchers can efficiently identify potent and selective lead compounds. The protocols detailed in this guide provide a robust framework for generating reliable and reproducible data. A compound that demonstrates high potency (low IC50 or MIC), a clear mechanism of action, and selectivity for its target over host cells is a strong candidate for advancement into more complex in vitro models and, ultimately, in vivo efficacy and safety studies.
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Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). Semantic Scholar. [Link]
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PubMed. [Link]
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). Taylor & Francis Online. [Link]
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Synthesis and in vitro antibacterial activity of new aminothiazole-oximepiperidone cephalosporins. (2021). PubMed. [Link]
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). Request PDF on ResearchGate. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum. (2016). PubMed Central. [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2014). PubMed Central. [Link]
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2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. (2014). ResearchGate. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Springer. [Link]
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Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLoS ONE. [Link]
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2-aminothiazole as a novel kinase inhibitor template. (2006). PubMed. [Link]
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Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. (2002). PubMed. [Link]
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2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. (2014). PubMed. [Link]
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Cell sensitivity assays: the MTT assay. (2011). PubMed. [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Hydrazone Derivatives via Condensation of 2-(2-aminothiazol-4-yl)acetohydrazide with Aldehydes
Abstract
This comprehensive guide details the protocol for the condensation reaction between 2-(2-aminothiazol-4-yl)acetohydrazide and various aldehydes to synthesize a versatile class of hydrazone compounds. These molecules are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in numerous FDA-approved drugs and the diverse biological activities exhibited by hydrazone derivatives. This document provides a foundational framework, including the synthesis of the core hydrazide intermediate, detailed step-by-step protocols for the condensation reaction, an exploration of the underlying reaction mechanism, and guidelines for the characterization of the final products.
Introduction: The Significance of the 2-Aminothiazole-Hydrazone Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When condensed with aldehydes, 2-(2-aminothiazol-4-yl)acetohydrazide forms Schiff bases known as hydrazones. These resulting molecules, which incorporate the characteristic azomethine group (-C=N-), have demonstrated significant potential as pharmacologically active agents. The ease of their synthesis and the modularity of introducing diverse functionalities through the aldehyde component make this reaction a cornerstone for generating libraries of novel compounds for drug discovery pipelines.
Synthesis of the Core Intermediate: 2-(2-aminothiazol-4-yl)acetohydrazide
The successful synthesis of the target hydrazones begins with the preparation of the key intermediate, 2-(2-aminothiazol-4-yl)acetohydrazide. This is typically achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(2-aminothiazol-4-yl)acetate.
Protocol 1: Synthesis of 2-(2-aminothiazol-4-yl)acetohydrazide
Materials:
-
Ethyl 2-(2-aminothiazol-4-yl)acetate
-
Hydrazine hydrate (80-99%)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(2-aminothiazol-4-yl)acetate (1 equivalent) in absolute ethanol.
-
Add an excess of hydrazine hydrate (typically 3 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Further cool the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified 2-(2-aminothiazol-4-yl)acetohydrazide under vacuum. The product can be used in the subsequent condensation reaction without further purification if high purity is achieved.
General Protocol for the Condensation of 2-(2-aminothiazol-4-yl)acetohydrazide with Aldehydes
This section provides a robust and adaptable protocol for the synthesis of (E)-N'-(substituted benzylidene)-2-(2-aminothiazol-4-yl)acetohydrazides. The reaction proceeds via a condensation mechanism, forming a stable carbon-nitrogen double bond.
Experimental Workflow
Caption: General workflow for the synthesis of hydrazones.
Protocol 2: General Condensation Procedure
Materials:
-
2-(2-aminothiazol-4-yl)acetohydrazide
-
Substituted aldehyde (e.g., 2-nitrobenzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for filtration and work-up
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-(2-aminothiazol-4-yl)acetohydrazide (1 equivalent) in an appropriate volume of absolute ethanol (e.g., 30 mL per 0.01 mol).
-
To this solution, add an equimolar amount of the desired aldehyde.
-
(Optional) Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. The use of a catalyst is often beneficial for less reactive aldehydes.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring. Maintain the reflux for 2-6 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete (as indicated by the disappearance of starting materials), allow the mixture to cool to room temperature. A solid precipitate of the hydrazone product will often form upon cooling.
-
To maximize precipitation, place the reaction flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation: Reaction Parameters for Various Aldehydes
The following table summarizes typical reaction conditions and outcomes for the condensation of 2-(2-aminothiazol-4-yl)acetohydrazide with aldehydes bearing electron-withdrawing, electron-donating, and neutral substituents.
| Aldehyde | Substituent Effect | Catalyst | Reflux Time (h) | Yield (%) | M.p. (°C) | Reference |
| 2-Nitrobenzaldehyde | Electron-withdrawing | Not specified | Not specified | 55.2 | 150 | [1] |
| 4-Chlorobenzaldehyde | Electron-withdrawing | Glacial Acetic Acid | ~3 | ~78 | 164-165 | General protocol |
| 4-Methoxybenzaldehyde | Electron-donating | Glacial Acetic Acid | ~4 | ~80-90 | Not specified | General protocol |
Yields and reaction times are representative and may vary based on specific experimental conditions.
Mechanism of Action: The Chemistry of Hydrazone Formation
The condensation of a hydrazide with an aldehyde to form a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Reaction Mechanism Diagram
Caption: Acid-catalyzed mechanism of hydrazone formation.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves both the hydrazide and a wide range of aldehydes, and its boiling point is suitable for reflux conditions.
-
Catalyst: While the reaction can proceed without a catalyst, a few drops of glacial acetic acid can significantly increase the reaction rate, particularly with less reactive aldehydes. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the nucleophilic nitrogen of the hydrazide.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the hydrazone product.
-
Purification: The hydrazone products are often poorly soluble in cold ethanol, allowing for their isolation by simple filtration after cooling the reaction mixture. Washing with cold ethanol effectively removes more soluble unreacted starting materials. For higher purity, recrystallization is a standard and effective technique.
Characterization of Synthesized Hydrazones
The identity and purity of the synthesized hydrazones should be confirmed using standard analytical techniques:
-
Melting Point (M.p.): A sharp melting point range is indicative of a pure compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of a C=N (imine) stretching band (typically around 1570-1640 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde and the N-H bending of the hydrazide's primary amine. The N-H stretch of the amide and the C=O of the hydrazide moiety will remain.
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-), typically in the range of δ 8.0-9.0 ppm. The signals corresponding to the aldehyde proton will disappear.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.
Conclusion
The protocol described provides a reliable and versatile method for the synthesis of a wide array of novel hydrazone derivatives from 2-(2-aminothiazol-4-yl)acetohydrazide. The operational simplicity and the ability to readily diversify the final product by varying the aldehyde component make this a valuable tool for researchers engaged in the discovery of new bioactive molecules. The self-validating nature of the protocol, confirmed through standard characterization techniques, ensures the integrity of the synthesized compounds for further biological evaluation.
References
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Silas, C. U., Ezenweke, L. O., Enedoh, M. C., Ogbuagu, O. E., & Okolo, A. J. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews, 8(4), 821–833. [Link]
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How to synthesize hydrazone Schiff bases using 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
An Application Guide for the Synthesis of Novel Hydrazone Schiff Bases from 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of hydrazone Schiff bases, a class of compounds of significant interest in medicinal chemistry and drug development. The guide focuses on the strategic use of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide as a versatile precursor. The 2-aminothiazole moiety is a well-established "privileged structure" in drug discovery, known for its presence in numerous clinically approved drugs and its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. By coupling this core with the pharmacologically significant hydrazone linkage (-CO-NH-N=CH-), researchers can generate extensive libraries of novel chemical entities for biological screening[5][6]. This document outlines the synthesis of the key acetohydrazide intermediate, followed by a robust, acid-catalyzed condensation protocol to form the target Schiff bases, and concludes with essential characterization and purification methodologies.
Introduction: The Scientific Rationale
The convergence of the 2-aminothiazole scaffold and the hydrazone functional group represents a powerful strategy in modern medicinal chemistry.
-
The 2-Aminothiazole Core: This heterocyclic system is a cornerstone in the development of therapeutic agents. Its structural features allow it to interact with a multitude of biological targets, contributing to a broad range of pharmacological effects such as antiviral, antimicrobial, anticancer, and anti-inflammatory activities[1][3][7]. Its prevalence in drugs like the anticancer agent Dasatinib underscores its importance and therapeutic validation[1].
-
The Hydrazone Linkage: Hydrazones are a class of organic compounds characterized by the azomethine group (-NHN=CH-). This functional group is not merely a linker; it is a pharmacophore in its own right, contributing significantly to the biological profile of a molecule. The presence of both hydrogen bond donors and acceptors, coupled with the conformational flexibility around the C-N bond, allows hydrazones to effectively bind to enzyme active sites[5][8]. This has led to the development of numerous hydrazone-containing compounds with potent antimicrobial, anticonvulsant, analgesic, and antitumoral activities[5][6].
By synthesizing Schiff bases from 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, we create hybrid molecules that leverage the therapeutic potential of both moieties. The following protocols are designed to be robust and adaptable, enabling researchers to systematically explore the structure-activity relationships of this promising compound class.
Core Synthesis Pathway
The synthesis is typically a two-step process. The first step involves the preparation of the key hydrazide intermediate from a commercially available ester. The second step is the condensation reaction between this hydrazide and a selected aldehyde or ketone to form the final hydrazone Schiff base.
Figure 1: General two-step reaction scheme.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide Intermediate
This protocol details the conversion of the ethyl ester precursor to the necessary acetohydrazide. The hydrazinolysis reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| Ethyl 2-(2-aminothiazol-4-yl)acetate | 200.24 | 10 | 2.00 g |
| Hydrazine Hydrate (~99%) | 50.06 | 20 | ~1.0 mL |
| Ethanol (Absolute) | - | - | 25 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(2-aminothiazol-4-yl)acetate (10 mmol, 2.00 g).
-
Solvent Addition: Add 25 mL of absolute ethanol to dissolve the ester. Stir until a clear solution is formed.
-
Reagent Addition: Carefully add hydrazine hydrate (20 mmol, ~1.0 mL) to the solution dropwise at room temperature.
-
Causality Note: An excess of hydrazine hydrate is used to drive the reaction to completion and minimize side reactions.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-5 hours[9][10]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v).
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting ester on TLC), cool the mixture to room temperature. A white solid precipitate should form.
-
Filtration: Filter the solid product using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted hydrazine hydrate[9].
-
Drying: Dry the resulting white solid, 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, in a vacuum desiccator. The expected yield is typically high (>80%). The purity can be checked by melting point determination and spectroscopic methods[11][12][13].
Protocol 2: General Synthesis of Hydrazone Schiff Bases
This protocol describes the acid-catalyzed condensation of the acetohydrazide intermediate with an aromatic aldehyde.
Materials (Example Synthesis):
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide | 186.22 | 1 | 186 mg |
| 2-Nitrobenzaldehyde | 151.12 | 1 | 151 mg |
| Ethanol (Absolute) | - | - | 20 mL |
| Glacial Acetic Acid | - | - | 2-3 drops |
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide (1 mmol, 186 mg) in 20 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.
-
Aldehyde Addition: To this solution, add the selected aldehyde (e.g., 2-nitrobenzaldehyde, 1 mmol, 151 mg)[14].
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Causality Note: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen atom of the hydrazide, a key step in hydrazone formation[15].
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours[9]. Monitor the reaction progress using TLC.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will typically precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and then diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol[16].
-
Drying: Dry the purified hydrazone Schiff base under vacuum.
Workflow and Characterization
A systematic workflow is critical for ensuring the synthesis of pure, well-characterized compounds suitable for biological evaluation.
Figure 2: Experimental workflow for synthesis and validation.
Essential Characterization Techniques:
The structural confirmation of the synthesized hydrazones is paramount. The following techniques are standard for validating the proposed structures.
-
Melting Point (M.P.): A sharp melting point range is a good indicator of purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands confirm the functional groups. Look for:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The appearance of a singlet peak in the range of 8.0-9.1 ppm is characteristic of the azomethine proton (-N=CH-). A downfield singlet around 11.2-12.5 ppm typically corresponds to the amide proton (-CO-NH-)[19]. The protons of the thiazole ring and the aromatic aldehyde will also be present in their expected regions.
-
¹³C-NMR: Signals corresponding to the azomethine carbon (-CH=N-) are expected between 136-146 ppm, while the amide carbonyl carbon (-CO-NH-) appears further downfield around 148-158 ppm[19].
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula via the molecular ion peak [M]⁺ or protonated species [M+H]⁺.
Conclusion
This application note provides a field-proven, detailed methodology for the synthesis of novel hydrazone Schiff bases incorporating the biologically significant 2-aminothiazole scaffold. By following these protocols, researchers in drug discovery and medicinal chemistry can efficiently generate and reliably characterize new chemical entities for evaluation as potential therapeutic agents. The adaptability of the core condensation reaction allows for the creation of diverse compound libraries by simply varying the aldehyde or ketone reactant, facilitating comprehensive structure-activity relationship (SAR) studies.
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Al-Ostoot, F.H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
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Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions. Available at: [Link]
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ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Available at: [Link]
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Al-Mousawi, S.M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
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ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]
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Gore, V.A., et al. (2023). Synthesis, Characterizaiton, and Biological Activity of Some Thiazole Hydrazines: Activities of Some Newer Schiff Bases derived from pyrimidine-5-Carbonitrile. The Hebrew University of Jerusalem. Available at: [Link]
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El-Sayed, R.H., et al. (n.d.). Structural investigation, biological and flotation studies of Co(II) and Zn(II) complexes of salicoyl hydrazone ending by thiazole ring. International Journal of Advanced Research in Biological Sciences. Available at: [Link]
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Silas, C.U., et al. (2024). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews. Available at: [Link]
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Rollas, S., & Küçükgüzel, Ş.G. (2007). Biological Activities of Hydrazone Derivatives. PubMed Central. Available at: [Link]
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El-Behery, M., & El-Twigry, H. (2007). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. MDPI. Available at: [Link]
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El-Zeny, A.S., et al. (n.d.). (a) Synthesis of (a) 2-(2-aminothiazol-4-yl)acetohydrazide. (b)... ResearchGate. Available at: [Link]
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Hassan, M., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. PubMed Central. Available at: [Link]
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Sharma, S., Sharma, P.K., & Kumar, N. (2014). A review exploring biological activities of hydrazones. SciSpace. Available at: [Link]
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ResearchGate. (2014). Synthesis and characterization of a new thiazole Schiff base 5-bromo-2-hydroxybenzylidene-2-aminobenzothiazole and its complexes with Co(II), Cu(II) and Ni(II). ResearchGate. Available at: [Link]
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Pallavi, G.B., et al. (2016). 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. International Union of Crystallography. Available at: [Link]
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ResearchGate. (2004). Synthesis and biological activity of Schiff bases of aminothiazoles. ResearchGate. Available at: [Link]
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Rani, J., & Jayaseeli, A.M.I. (2014). GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. Semantic Scholar. Available at: [Link]
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Tadesse, A., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. PubMed Central. Available at: [Link]
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Al-Juboori, A.M.H. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Available at: [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]
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Pallavi, G.B., et al. (2016). 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. ResearchGate. Available at: [Link]
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Aslam, M., et al. (2015). Synthesis and Characterization of Schiff bases derived from 7-{[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino}-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. PubChem. Available at: [Link]
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ResearchGate. (2013). Synthesis of Hydrazones from Amino Acids and their Antimicrobial and Cytotoxic Activities. ResearchGate. Available at: [Link]
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Suresha, G.P., & Kumar, S.A. (n.d.). SYNTHESIS AND ANTIMICROBIAL SCREENING OF NOVEL MONO AND TRI SCHIFF BASES OF THIAZOLE DERIVATIVES. TSI Journals. Available at: [Link]
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Al-Jibouri, M.N.A. (n.d.). Synthesis and Characterization of Complexes of Schiff Base... Iraqi National Journal of Chemistry. Available at: [Link]
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Adamu, H., et al. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes... Middle East Research Journal of Engineering and Technology. Available at: [Link]
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Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
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Application Note: A Multi-technique Spectroscopic Approach for the Structural Elucidation of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Introduction: The Significance of the Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (C₅H₈N₄OS) is a key intermediate in the synthesis of more complex molecules, making its unambiguous structural verification a critical step in the drug discovery and development pipeline.[4][5]
This application note provides a detailed guide to the analytical characterization of this compound using two powerful and complementary spectroscopic techniques: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] We will move beyond simple procedural lists to explain the rationale behind experimental choices, enabling researchers to not only replicate the results but also to adapt these principles for the characterization of other novel small molecules.
Molecular Structure and Analytical Rationale
To effectively characterize a molecule, we must first identify the key structural features that will yield distinct spectroscopic signatures.
-
IUPAC Name: 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide[7]
-
Molecular Formula: C₅H₈N₄OS[7]
-
Molecular Weight: 172.21 g/mol [7]
The structure contains several key functional groups that are readily identifiable by FTIR and NMR:
-
Primary Aromatic Amine (-NH₂): Attached to the thiazole ring.
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen.
-
Methylene Bridge (-CH₂-): A non-aromatic linker.
-
Acetohydrazide Moiety (-C(O)NHNH₂): An amide function linked to a hydrazine.
Caption: Molecular structure with key functional groups for spectroscopy.
Part 1: Functional Group Identification with FTIR Spectroscopy
Principle of Causality: FTIR spectroscopy is the ideal first-pass technique for rapid confirmation of functional groups. The covalent bonds within the molecule vibrate at specific frequencies when they absorb infrared radiation. The presence of sharp, intense peaks for groups like carbonyls (C=O) or broad signals for N-H bonds provides direct, empirical evidence of the molecule's chemical architecture.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR method is chosen for its simplicity, speed, and minimal sample preparation, making it a highly trustworthy and reproducible technique.[8]
Materials:
-
2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide powder (1-2 mg)
-
Spatula
-
ATR-FTIR Spectrometer (e.g., PerkinElmer Frontier, Bruker ALPHA II)
-
Solvent for cleaning (e.g., isopropanol) and lab wipes
Methodology:
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the ambient spectrum (air, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply consistent pressure, ensuring firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly with a solvent-dampened wipe.
Caption: Workflow for ATR-FTIR analysis.
Data Interpretation: Expected Vibrational Bands
The FTIR spectrum provides a "fingerprint" of the molecule. By correlating observed absorption bands with known frequencies, we can confirm the presence of our target functional groups.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Expected Appearance |
| Hydrazide & Amine N-H | Stretching | 3100 - 3400 | Multiple broad to medium peaks |
| Methylene C-H | Stretching | 2850 - 2960 | Sharp, medium-intensity peaks |
| Amide C=O | Stretching | 1670 - 1700 | Strong, sharp peak |
| Thiazole C=N / C=C | Stretching | 1500 - 1650 | Medium to strong peaks |
| N-H | Bending | 1550 - 1640 | Medium peak, may overlap with C=N |
| Thiazole C-S | Stretching | 1000 - 1200 | Weak to medium peak |
Source for frequency ranges:[9][10]
The most telling signals will be the strong C=O stretch confirming the acetohydrazide group and the complex pattern of broad peaks above 3100 cm⁻¹ characteristic of the multiple N-H bonds from both the primary amine and the hydrazide functions.
Part 2: Structural Connectivity via NMR Spectroscopy
Principle of Causality: While FTIR confirms what functional groups are present, NMR spectroscopy reveals how they are connected. The chemical shift (δ) of each proton is determined by its local electronic environment, and spin-spin coupling can reveal adjacent protons. This allows for a complete mapping of the molecule's proton framework.
Experimental Protocol: ¹H NMR Spectroscopy
DMSO-d₆ is the solvent of choice for this molecule. Its high polarity effectively dissolves the compound, and its ability to participate in slow hydrogen exchange allows for the observation of labile N-H protons from the amine and hydrazide groups.[11]
Materials:
-
2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tube
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
Methodology:
-
Sample Preparation: Accurately weigh the sample and dissolve it in ~0.6 mL of DMSO-d₆ directly in a clean, dry vial. Ensure complete dissolution.
-
Transfer: Using a pipette, transfer the solution into the NMR tube.
-
Spectrometer Setup: Insert the tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity, which is crucial for high-resolution spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard pulse program is used. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds) to ensure accurate signal integration.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (the residual DMSO peak at δ ~2.50 ppm is commonly used).
Caption: Workflow for ¹H NMR analysis.
Data Interpretation: Expected ¹H NMR Signals
Each unique proton environment in the molecule will produce a distinct signal in the spectrum.
| Proton Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -NH (Amide) | ~9.0 - 9.5 | Singlet (broad) | 1H |
| b | -NH₂ (Hydrazide) | ~4.0 - 4.5 | Singlet (broad) | 2H |
| c | -NH₂ (Thiazole) | ~6.5 - 7.5 | Singlet (broad) | 2H |
| d | -CH (Thiazole) | ~6.0 - 6.5 | Singlet | 1H |
| e | -CH₂- (Methylene) | ~3.2 - 3.8 | Singlet | 2H |
Source for chemical shift estimations:[9][12]
Self-Validating Insights:
-
Singlets: The absence of splitting for the thiazole CH and methylene CH₂ protons is expected because they have no adjacent proton neighbors. This confirms their structural isolation.
-
Broadness and Exchange: The signals for all N-H protons (a, b, c) will appear as broad singlets due to quadrupole broadening from the nitrogen nucleus and chemical exchange with residual water in the DMSO. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum would cause these peaks to disappear, definitively confirming them as labile protons.
-
Integration: The relative area under each peak (integration) must correspond to the number of protons it represents (1H, 2H, 2H, 1H, 2H). This quantitative data provides powerful validation of the proposed structure.
Integrated Analysis: A Cohesive Structural Conclusion
Caption: Integrated workflow showing complementary data from FTIR and NMR.
FTIR acts as a rapid screen, confirming the presence of all required building blocks (the functional groups). NMR then provides the high-resolution blueprint, showing precisely how those blocks are assembled. For example, FTIR confirms a C=O group and N-H groups are present, while NMR distinguishes the unique environments of the amide N-H and hydrazide NH₂, and places the C=O group adjacent to the methylene bridge, solidifying the acetohydrazide structure.
Conclusion
The analytical characterization of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is robustly achieved through the synergistic application of FTIR and ¹H NMR spectroscopy. This application note has detailed the optimized protocols and interpretive logic necessary for researchers to confidently verify the structure of this and other related heterocyclic intermediates. Following these self-validating methodologies ensures high data integrity, which is paramount for foundational work in medicinal chemistry and drug development.
References
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Journal of Materials Science Research and Reviews. Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. [Link]
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Scientific Research Publishing. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. [Link]
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PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
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International Union of Crystallography. 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. [Link]
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ResearchGate. Synthesis of 2-aminothiazole derivatives: A short review. [Link]
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ACS Publications. Time Scale-Dependent Structure–Property Relationships in Dynamic Imine-Benzoxazine Networks. [Link]
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News-Medical.Net. Characterizing Small Molecules with NMR. [Link]
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Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of Thiazole Derivatives
Introduction: The Imperative for Standardized Antimicrobial Profiling of Thiazole Derivatives
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a foundational scaffold in a multitude of pharmacologically active compounds.[1][2] The inherent chemical versatility of the thiazole ring allows for extensive structural modifications, leading to the development of novel derivatives with a broad spectrum of biological activities, including potent antimicrobial effects.[2][3][4] As antimicrobial resistance (AMR) continues to pose a significant threat to global health, the systematic evaluation of new chemical entities like thiazole derivatives is paramount.[3]
This guide provides a comprehensive, in-depth technical overview of standardized in vitro protocols for assessing the antimicrobial activity of newly synthesized thiazole derivatives. Designed for researchers, scientists, and drug development professionals, these protocols are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] The methodologies detailed herein are designed to ensure reproducibility, scientific rigor, and the generation of reliable data essential for the progression of promising antimicrobial candidates.
Pillar 1: Foundational Principles and Strategic Considerations
The primary objective of in vitro antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration, MBC).[7][8] The selection of an appropriate testing method is contingent upon the specific research question, the physicochemical properties of the thiazole derivatives, and the desired throughput.
Causality Behind Method Selection:
-
Broth Microdilution: This is the gold-standard quantitative method for determining the MIC.[7] It provides a precise numerical value, which is crucial for establishing structure-activity relationships (SAR) and for comparing the potency of different derivatives.[9] Its high-throughput nature, facilitated by the use of 96-well microtiter plates, makes it ideal for screening a large number of compounds.[10]
-
Agar Disk Diffusion (Kirby-Bauer Method): This is a qualitative or semi-quantitative method that provides a preliminary assessment of antimicrobial activity.[11][12] It is technically simpler and less expensive than broth microdilution. The size of the zone of inhibition around the disk provides a visual indication of the compound's efficacy.[13] However, the results can be influenced by the compound's solubility and diffusion rate through the agar.
-
Minimum Bactericidal Concentration (MBC): The MBC test is a critical follow-up to the MIC assay, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8][14] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8][15] This information is vital for the development of drugs intended for severe or life-threatening infections where complete pathogen eradication is necessary.[15]
Critical Consideration for Thiazole Derivatives: Solubility
A significant challenge in the antimicrobial testing of novel synthetic compounds, including many thiazole derivatives, is their limited aqueous solubility. To address this, a stock solution is typically prepared in a suitable organic solvent, most commonly dimethyl sulfoxide (DMSO).[1][16] It is imperative to:
-
Determine the Maximum Tolerated Solvent Concentration: The final concentration of the solvent in the test medium must not affect microbial growth. A solvent toxicity control must be included in every experiment to validate the results. Typically, DMSO concentrations are kept below 1-2% (v/v).
-
Ensure Compound Stability: The stability of the thiazole derivative in the chosen solvent and test medium should be confirmed.
Pillar 2: Detailed Experimental Protocols
These protocols are based on CLSI and EUCAST guidelines to ensure data integrity and inter-laboratory comparability.[17][18]
Protocol 1: Preparation of Microbial Inoculum
The standardization of the microbial inoculum is arguably the most critical step for ensuring the reproducibility of susceptibility tests.[19][20]
-
Culture Preparation: From a pure, 18-24 hour culture plate (e.g., Blood Agar or Tryptic Soy Agar), select 4-5 well-isolated colonies of the test microorganism using a sterile inoculation loop.[21][22]
-
Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline (0.9%) or a suitable broth medium (e.g., Tryptic Soy Broth).[21][23]
-
Turbidity Adjustment: Vortex the suspension thoroughly to ensure homogeneity. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[23][24] This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[23]
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth (typically Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final desired concentration for the assay.[22][25]
-
For Broth Microdilution (MIC): The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.[25]
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantitatively determine the lowest concentration of a thiazole derivative that inhibits the visible growth of a microorganism.[7]
Materials:
-
Sterile 96-well round-bottom microtiter plates[26]
-
Thiazole derivative stock solution (e.g., in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized microbial inoculum (prepared as in Protocol 1)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Multipipettor[26]
Procedure:
-
Plate Setup: Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[26]
-
Compound Addition: Add 100 µL of the 2x final desired highest concentration of the thiazole derivative stock solution to the wells in column 1.[26]
-
Serial Dilution: Using a multipipettor set to 100 µL, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times. Continue this process across the plate to column 10. Discard 100 µL from column 10.[26]
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no test compound.
-
Column 12 (Sterility Control): Contains only 100 µL of CAMHB (no inoculum, no compound).[7]
-
-
Inoculation: Dilute the standardized inoculum (from Protocol 1) in CAMHB to achieve a concentration of 1 x 10⁶ CFU/mL. Add 100 µL of this diluted inoculum to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and the final inoculum concentration to 5 x 10⁵ CFU/mL. Do not add inoculum to column 12.[25]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[10]
-
Result Interpretation: The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth (i.e., the well appears clear).[7][22] Turbidity in a well indicates bacterial growth.[10] The sterility control (Column 12) should be clear, and the growth control (Column 11) should be turbid.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial activity.[11]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[12]
-
Sterile cotton swabs
-
Standardized microbial inoculum (prepared as in Protocol 1)
-
Sterile blank paper disks (6 mm diameter)
-
Thiazole derivative solution of known concentration
-
Sterile forceps[12]
Procedure:
-
Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube.[11][12]
-
Streaking: Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11][13]
-
Disk Preparation & Application: Aseptically apply a known volume (e.g., 10-20 µL) of the thiazole derivative solution onto a sterile blank paper disk. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Spacing: Disks should be placed at least 24 mm apart from center to center and 10-15 mm from the edge of the plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[13]
-
Result Interpretation: Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm), including the diameter of the disk. The results are typically interpreted based on established breakpoints, though for novel compounds, the zone size is used for comparative purposes.[25][27]
Protocol 4: Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed after the MIC has been determined to assess whether the compound is bactericidal.[28]
Procedure:
-
Subculturing: Following the MIC determination from the broth microdilution plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Plating: Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these selected wells and from the positive growth control well.[14]
-
Spread Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[15]
-
Result Interpretation: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[8][15] This is determined by counting the number of colonies on each plate. The plate from the growth control will indicate the initial inoculum density.
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Pillar 3: Data Presentation and Quality Control
For clarity and comparative analysis, all quantitative data should be summarized in a structured table.
Table 1: Sample Data Presentation for Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) |
| Thiazole-A | S. aureus | 16 | 32 | 2 | 18 |
| Thiazole-A | E. coli | 64 | >256 | >4 | 10 |
| Thiazole-B | S. aureus | 8 | 16 | 2 | 22 |
| Thiazole-B | E. coli | 32 | 128 | 4 | 15 |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | 30 |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 | 35 |
Self-Validating System: Mandatory Quality Control (QC)
To ensure the trustworthiness of the results, every experiment must include rigorous quality control measures.
-
Reference Strains: Use ATCC® (American Type Culture Collection) or NCTC (National Collection of Type Cultures) reference strains with known susceptibility profiles (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).
-
Control Antibiotics: Run a standard antibiotic with a known MIC/MBC range for the QC strains in parallel with the test compounds. The results must fall within the acceptable ranges published by CLSI or EUCAST.[17][18]
-
Growth and Sterility Controls: As detailed in the protocols, these controls are essential to confirm the viability of the inoculum and the sterility of the medium and reagents.[7]
-
Inoculum Density Check: Periodically perform a colony count on the standardized inoculum to verify its concentration.
By adhering to these detailed protocols and integrating robust quality control measures, researchers can confidently and accurately characterize the in vitro antimicrobial properties of novel thiazole derivatives, paving the way for the development of next-generation antimicrobial agents.
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Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450-457. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Patel, J. B., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
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Sharma, R. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]
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CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Desai, N. C., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Journal of the Korean Chemical Society, 55(5), 820-827. Retrieved from [Link]
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Al-Obaidi, A. A. M., & Al-Majidi, S. M. H. (2018). Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 85-94. Retrieved from [Link]
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Sharma, D., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 59(10), 1627-1647. Retrieved from [Link]
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Yurttaş, L., et al. (2020). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Molecules, 25(23), 5736. Retrieved from [Link]
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Popiołek, Ł., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(21), 5040. Retrieved from [Link]
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Faghih, F., et al. (2020). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. BMC Research Notes, 13(1), 1-6. Retrieved from [Link]
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Pawełczyk, J., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9815. Retrieved from [Link]
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Synthesis of Metal Complexes with 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide Ligands: Application Notes and Protocols
Introduction: The Versatility of Thiazole-Based Hydrazide Ligands
Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, are cornerstones in the design and synthesis of therapeutic agents and functional materials.[1] The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[2][3] When combined with a hydrazide functional group, as in 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, the resulting ligand possesses multiple donor sites, making it an excellent chelator for a variety of metal ions.[4]
The coordination of these ligands with transition metals often leads to the formation of stable metal complexes with enhanced biological activities compared to the free ligand.[5][6] This enhancement is often attributed to the principles of chelation theory, where the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its transport across biological membranes.[7] These complexes have garnered significant interest for their potential applications as antimicrobial, anticancer, and antioxidant agents.[8][9]
This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide and its subsequent complexation with various transition metal ions. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in drug discovery and coordination chemistry to confidently reproduce and adapt these procedures.
Part 1: Synthesis of the Ligand: 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
The synthesis of the target ligand is a two-step process, starting from the commercially available ethyl 4-chloroacetoacetate. The first step involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring. The subsequent step is the hydrazinolysis of the ester to yield the desired acetohydrazide.
Step 1.1: Synthesis of Ethyl (2-amino-1,3-thiazol-4-yl)acetate
The initial step involves the cyclocondensation reaction of ethyl 4-chloroacetoacetate with thiourea. The nucleophilic sulfur of thiourea attacks the carbon bearing the chlorine atom, followed by an intramolecular condensation to form the thiazole ring.
Protocol 1: Synthesis of Ethyl (2-amino-1,3-thiazol-4-yl)acetate
-
Materials:
-
Ethyl 4-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1 equivalent) dropwise with stirring.
-
Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a desiccator over anhydrous calcium chloride.
-
Step 1.2: Synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (ATAH)
The ethyl ester synthesized in the previous step is converted to the corresponding acetohydrazide by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where the hydrazine displaces the ethoxy group.
Protocol 2: Synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (ATAH) [10]
-
Materials:
-
Ethyl (2-amino-1,3-thiazol-4-yl)acetate (0.0116 mol)
-
Hydrazine hydrate (0.035 mol)
-
Absolute ethanol
-
-
Procedure:
-
Suspend ethyl (2-amino-1,3-thiazol-4-yl)acetate in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Reflux the reaction mixture for 4-6 hours.[8]
-
Monitor the reaction completion using TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Filter the resulting solid, wash with cold absolute ethanol, and dry in a vacuum desiccator.[8]
-
Visualization of the Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the ATAH ligand.
Part 2: General Protocol for the Synthesis of Metal Complexes
The 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide ligand is a versatile chelator, capable of coordinating with a wide range of transition metal ions. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by the molar ratio of the reactants.
The ligand typically acts as a neutral or deprotonated species, coordinating through the nitrogen atom of the amino group, the nitrogen atom of the thiazole ring, and the oxygen and nitrogen atoms of the hydrazide moiety.[7] The exact coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating species.
Protocol 3: General Synthesis of ATAH-Metal Complexes [11][12]
-
Materials:
-
2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (ATAH)
-
Metal salt (e.g., NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O, Mn(OAc)₂·4H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
-
-
Procedure:
-
Dissolve the ATAH ligand (e.g., 2 equivalents) in hot methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If deprotonation of the ligand is desired, a few drops of a base like triethylamine can be added to the ligand solution before the addition of the metal salt.[11]
-
Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate often indicates the formation of the complex.
-
Monitor the reaction by TLC to ensure the consumption of the starting materials.
-
After cooling to room temperature, filter the precipitated complex.
-
Wash the solid with the solvent used for the reaction, followed by a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a vacuum desiccator.
-
Visualization of the Metal Complexation Process
Caption: General workflow for the synthesis of ATAH-metal complexes.
Part 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.
Data Presentation: Expected Analytical and Spectroscopic Data
The following table summarizes the expected analytical data for the ATAH ligand and provides a general overview of the expected spectroscopic changes upon complexation with a metal ion (M).
| Analysis | 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (ATAH) | ATAH-Metal Complex (General) | Rationale for Changes |
| Appearance | White to off-white solid | Colored solid (color depends on the metal) | d-d electronic transitions in the transition metal ion. |
| Melting Point (°C) | Specific melting point | Generally higher decomposition temperature | Increased thermal stability upon coordination. |
| FT-IR (cm⁻¹) | ν(N-H) ~3300-3400ν(C=O) ~1660ν(C=N) ~1610 | Shift in ν(N-H), ν(C=O), and ν(C=N) bands | Coordination of the amino, carbonyl, and thiazole nitrogen groups to the metal ion.[6] |
| ¹H NMR (ppm) | δ(NH₂) ~7.0δ(NH) ~9.0δ(CH₂) ~3.5δ(CH-thiazole) ~6.5 | Broadening or disappearance of NH and NH₂ peaks | Coordination to the paramagnetic metal ion or proton exchange. Shifts in other proton signals due to changes in the electronic environment. |
| UV-Vis (nm) | π → π* and n → π* transitions | Bathochromic or hypsochromic shifts of ligand bands. Appearance of new d-d transition bands. | Ligand-to-metal charge transfer (LMCT) and changes in the electronic structure upon coordination. |
| Molar Conductance | Non-electrolytic | Can be electrolytic or non-electrolytic | Depends on whether counter-ions are present outside the coordination sphere.[1] |
Conclusion and Future Perspectives
The protocols detailed in this guide offer a robust framework for the synthesis and characterization of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide and its metal complexes. The versatility of this ligand system, coupled with the diverse properties of transition metals, provides a rich platform for the development of novel compounds with significant potential in medicinal and materials science.
Further research in this area could focus on:
-
Expanding the range of metal ions: Investigating complexes with other biologically relevant metals such as copper, iron, and ruthenium.
-
Structural elucidation: Obtaining single-crystal X-ray structures to definitively determine the coordination geometry and bonding interactions.
-
Biological evaluation: Comprehensive screening of the synthesized complexes for a wider range of biological activities, including specific enzyme inhibition and in vivo studies.
-
Catalytic applications: Exploring the potential of these complexes as catalysts in organic transformations.
By providing a solid foundation in the synthesis and characterization of these promising compounds, this guide aims to facilitate further innovation and discovery in the field of coordination chemistry and drug development.
References
- Structural investigation, biological and flotation studies of Co(II) and Zn(II) complexes of salicoyl hydrazone ending by thiazo. (n.d.). International Journal of Advanced Research in Biological Sciences.
- Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. (2020).
- Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. (2022). Journal of Chemical and Pharmaceutical Research.
- Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. (2022). Molecules.
- Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. (2023). Journal of the Iranian Chemical Society.
- Synthesis and Characterization of Nickel(II) Complexes of Various Substituted Acid Hydrazides. (2011). Asian Journal of Chemistry.
- Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study. (2024). Journal of the Iranian Chemical Society.
- 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. (2016).
- Hydrazone Schiff base-manganese(II) complexes: Synthesis, crystal structure and catalytic reactivity. (2007). Inorganica Chimica Acta.
- Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative. (2025). Journal of Molecular Structure.
- Synthesis, Structure and Properties of Manganese(II) Complexes with Aroylhydrazones of 2-pyridinecarboxaldehyde. (1999). Polyhedron.
- Synthesis, Crystal Structures and Biological Activity of Zinc(II) Complexes Derived from 2-Amino-1,3,4-thiadiazole derivatives. (2018). Journal of the Chinese Chemical Society.
- Synthesis and characterisation of Cu(II), Ni(II), Mn(II), Zn(II) and VO(II) Schiff base complexes derived from o-phenylenediamine and acetoacetanilide. (2000). Journal of Chemical Sciences.
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. (2018).
- Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983).
- Synthesis of the Complex Compounds of Zn(II) and Co(II) with Isoniazid (Pyridine-4-Carbohydrazide). (2024). International Journal of Engineering and Applied Sciences.
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). BMC Chemistry.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
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Developing Novel Anticancer Agents from 2-Aminothiazole Precursors: An Application & Protocol Guide
Introduction: The Prominence of the 2-Aminothiazole Scaffold in Oncology
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2][3] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a key structural feature in numerous clinically approved drugs, including the potent kinase inhibitor Dasatinib, used in cancer therapy.[4][5] Its versatile synthetic accessibility and the capacity for diverse substitutions allow for the fine-tuning of pharmacological properties, making it an exceptionally attractive starting point for the development of novel anticancer agents.[4][6]
This guide provides an integrated workflow for the design, synthesis, and evaluation of novel 2-aminothiazole derivatives as potential anticancer therapeutics. We will delve into the rationale behind the synthetic strategy, provide detailed protocols for in vitro screening and mechanism of action studies, and offer a framework for advancing lead compounds toward preclinical evaluation.
Section 1: Synthesis of a 2-Aminothiazole Compound Library
Principle: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a robust and widely employed method for constructing the thiazole ring.[7][8] The reaction involves the condensation of an α-haloketone with a thioamide.[8][9] For the creation of 2-aminothiazole cores, thiourea is typically used as the thioamide component. The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[9][10] This method is valued for its simplicity, high yields, and the commercial availability of diverse starting materials, making it ideal for generating a library of compounds for screening.[9]
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-arylthiazole Derivatives
This protocol describes a general method for synthesizing a 2-amino-4-phenylthiazole derivative, which can be adapted by using various substituted α-bromoacetophenones and thioureas.
Materials:
-
Substituted 2-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol or Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, combine the 2-bromoacetophenone derivative (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol).[9]
-
Add 15 mL of ethanol as the solvent and a magnetic stir bar.
-
Attach a condenser and heat the mixture to reflux (approximately 80-90°C) with constant stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of a cold 5% aqueous sodium carbonate solution. This step neutralizes the hydrobromic acid byproduct and facilitates the precipitation of the product.[9]
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water to remove any inorganic impurities.[9]
-
Allow the solid to air dry on a watch glass. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Determine the melting point.
Section 2: Primary In Vitro Anticancer Screening
Principle: Assessing Cytotoxicity with the MTT Assay
The initial step in evaluating the anticancer potential of newly synthesized compounds is to assess their cytotoxicity against a panel of cancer cell lines. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method for this purpose.[11][12][13] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][13] The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of living cells.[11][13]
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized 2-aminothiazole compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[13] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[11] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Summarizing Cytotoxicity Data
The IC₅₀ values for a library of synthesized compounds should be summarized in a table for clear comparison and identification of "hit" compounds.
| Compound ID | R¹ Group | R² Group | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| TH-01 | H | Phenyl | > 50 | > 50 |
| TH-02 | H | 4-Cl-Ph | 15.8 | 20.1 |
| TH-03 | -(CH₂)₄- | H | 8.2 | 11.5 |
| TH-04 | -(CH₂)₄- | 4-Me-Bn | 4.89 | 4.03 |
| Reference data adapted from multiple sources for illustrative purposes.[15][16] |
Section 3: Elucidating the Mechanism of Action
Once a "hit" compound with potent cytotoxicity is identified, the next critical step is to understand its mechanism of action (MoA). Many anticancer agents induce apoptosis, or programmed cell death. A key method to investigate this is through Western blotting for specific apoptosis markers.
Workflow for Hit-to-Lead Characterization
Caption: Workflow from synthesis to preclinical studies.
Principle: Detecting Apoptosis via Western Blotting
Apoptosis is executed by a family of proteases called caspases.[17] Initiator caspases (e.g., Caspase-9) activate executioner caspases (e.g., Caspase-3 and -7).[18][19] Active Caspase-3 then cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. One such substrate is PARP-1 (Poly (ADP-ribose) polymerase-1).[18] In apoptotic cells, PARP-1 (116 kDa) is cleaved into an 89 kDa fragment. Therefore, detecting the cleaved forms of Caspase-3 and PARP-1 by Western blot is a reliable method to confirm apoptosis induction.[17][19][20]
Protocol 3: Western Blot for Cleaved Caspase-3 and Cleaved PARP-1
Materials:
-
Cancer cells treated with the hit compound (at its IC₅₀ concentration) and untreated/vehicle controls.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Treat cells with the test compound for a predetermined time (e.g., 24 hours). Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 (recognizing the active fragment) and PARP (recognizing both full-length and cleaved forms) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved fragments of Caspase-3 and PARP-1 in compound-treated samples compared to controls indicates the induction of apoptosis.[20]
Visualizing Apoptotic Signaling
Caption: Simplified intrinsic apoptosis pathway.
Section 4: Outlook Towards In Vivo Efficacy
Principle: The Xenograft Model
Compounds that demonstrate potent in vitro activity and a well-defined MoA are candidates for in vivo efficacy testing. The most common preclinical model for this is the human tumor xenograft model.[21][22] This involves implanting human cancer cell lines into immunodeficient mice.[23][24] The growth of these tumors is monitored over time in treated versus control animal groups to assess the antitumor efficacy of the drug candidate.[25] While this guide does not provide a detailed in vivo protocol, understanding the principle is crucial for the translational path of a drug candidate. These models provide vital data on a compound's therapeutic efficacy and potential toxicity before it can be considered for clinical trials.[21][23]
Conclusion
The 2-aminothiazole scaffold remains a highly valuable starting point for the discovery of new anticancer agents. The workflow presented here, beginning with the versatile Hantzsch synthesis, moving through robust in vitro cytotoxicity screening, and culminating in mechanistic studies like apoptosis confirmation, provides a clear and effective pathway for identifying and characterizing promising new therapeutic candidates. By combining rational design with systematic biological evaluation, researchers can efficiently navigate the early stages of the drug discovery pipeline.
References
-
Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC Source: PubMed Central URL: [Link]
-
Title: Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing Source: Crown Bioscience URL: [Link]
-
Title: Xenograft Models Source: Altogen Labs URL: [Link]
-
Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL: [Link]
-
Title: Synthesis and anticancer properties of 2-aminothiazole derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and anticancer properties of 2-aminothiazole derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories Source: PLOS ONE URL: [Link]
-
Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: ACS Omega URL: [Link]
-
Title: MTT assay to evaluate the cytotoxic potential of a drug Source: Semantic Scholar URL: [Link]
-
Title: Apoptosis assays: western blots Source: YouTube URL: [Link]
-
Title: Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position Source: CUTM Courseware URL: [Link]
-
Title: Reaction mechanism of Hantzsch thiazole synthesis. Source: ResearchGate URL: [Link]
-
Title: Hantzsch Thiazole Synthesis Source: SynArchive URL: [Link]
-
Title: A Review on in-vitro Methods for Screening of Anticancer Drugs Source: researchgate.net URL: [Link]
-
Title: 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents Source: Hallochem URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]
-
Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed Central URL: [Link]
-
Title: Determination of Caspase Activation by Western Blot Source: PubMed URL: [Link]
-
Title: Analysis by Western Blotting - Apoptosis Source: Bio-Rad Antibodies URL: [Link]
-
Title: Development of 2-aminothiazole core in anticancer therapeutic areas Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Request PDF Source: ResearchGate URL: [Link]
-
Title: What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Source: ResearchGate URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed URL: [Link]
-
Title: Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Welcome to the technical support guide for the synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. This document is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As a key building block in the synthesis of various biologically active molecules, a reliable and efficient synthetic route is crucial. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is typically a two-step process. The first step involves the formation of the 2-aminothiazole ring system via the Hantzsch thiazole synthesis to yield ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. The second step is the conversion of this ethyl ester to the desired acetohydrazide through reaction with hydrazine hydrate. This guide is structured to address challenges in both stages of this synthesis.
Part 1: Synthesis of the Precursor: Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1][2][3] It involves the reaction of an α-haloketone with a thioamide. In this case, ethyl 4-chloroacetoacetate (or its bromo-analogue) is reacted with thiourea.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add ethyl 4-chloroacetoacetate dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride, may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Neutralization and Isolation: Suspend the crude hydrochloride salt in water and neutralize with a base (e.g., sodium bicarbonate, ammonium hydroxide) to a pH of 7-8. The free base, ethyl 2-(2-aminothiazol-4-yl)acetate, will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.
Troubleshooting Guide: Hantzsch Thiazole Synthesis
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration. Monitor by TLC until the starting materials are consumed.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common issue is the regioselectivity of the cyclization, especially with substituted thioureas. For unsubstituted thiourea, this is less of a concern. However, reaction conditions can be optimized. Some literature suggests that acidic conditions can alter the regioselectivity.[4]
-
Loss during Work-up: The product has some solubility in ethanol and water. Minimize the amount of solvent used for washing. Ensure complete precipitation by cooling the solution before filtration.
-
Purity of Starting Materials: Ensure that the ethyl 4-chloroacetoacetate and thiourea are of high purity. The α-haloketone can degrade over time.
Question 2: I am observing multiple spots on my TLC plate even after the reaction seems complete. What could these be?
Answer: The presence of multiple spots could indicate:
-
Unreacted Starting Materials: If the reaction is not complete, you will see spots corresponding to thiourea and ethyl 4-chloroacetoacetate.
-
Isomeric Byproducts: Although less common with unsubstituted thiourea, it is possible to form isomeric thiazole derivatives under certain conditions.
-
Dimerization or Polymerization: Under harsh conditions, side reactions leading to more complex structures can occur.
-
Hydrolysis of the Ester: If the work-up is performed under strongly acidic or basic conditions for a prolonged period, the ethyl ester can hydrolyze to the corresponding carboxylic acid.
To identify the spots, you can run co-spots with your starting materials. Characterization of the isolated byproducts by NMR and MS will be necessary for definitive identification.
Question 3: The isolated product is difficult to purify. What are some effective purification strategies?
Answer: Ethyl 2-(2-aminothiazol-4-yl)acetate is a crystalline solid with moderate polarity.
-
Recrystallization: This is the most common and effective method. Ethanol is a good solvent for recrystallization. Ensure slow cooling to obtain well-formed crystals.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed. A solvent system of ethyl acetate in hexane or dichloromethane/methanol is typically effective.
-
Acid-Base Extraction: As the product has a basic amino group, you can dissolve the crude material in an acidic solution, wash with an organic solvent to remove non-basic impurities, and then re-precipitate the product by adding a base.
Caption: Hantzsch Thiazole Synthesis Workflow.
Part 2: Synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
This step involves the nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate. While seemingly straightforward, this reaction requires careful control to avoid side reactions and ensure a pure product.
Experimental Protocol: Hydrazinolysis of Ethyl Ester
-
Reaction Setup: Dissolve ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate in ethanol in a round-bottom flask.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux for 1-3 hours. The product, being less soluble, may start to precipitate out of the solution. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Purification: Filter the solid product and wash with cold ethanol or methanol to remove unreacted hydrazine hydrate.[5] Dry the product under vacuum.
Troubleshooting Guide: Hydrazinolysis
Question 1: The conversion to the hydrazide is incomplete, even after prolonged reaction time. How can I drive the reaction to completion?
Answer: Incomplete conversion can be due to:
-
Insufficient Hydrazine Hydrate: Ensure a sufficient excess of hydrazine hydrate is used. A molar ratio of 1:3 to 1:5 (ester:hydrazine hydrate) is common.
-
Low Reaction Temperature: While the reaction can proceed at room temperature, heating to reflux significantly increases the reaction rate.
-
Solvent Choice: Ethanol is a common solvent. However, if solubility is an issue, other alcohols like methanol can be tried.
Question 2: My final product is contaminated with an impurity that has a higher molecular weight. What could it be?
Answer: A common side product in hydrazinolysis is the formation of a 1,2-diacylhydrazine . This occurs when the initially formed hydrazide reacts with another molecule of the ester. To minimize this:
-
Control Stoichiometry: Use a larger excess of hydrazine hydrate. This increases the probability of the ester reacting with hydrazine rather than the product hydrazide.
-
Slow Addition: Adding the ester slowly to the hydrazine hydrate solution can also minimize the formation of the diacylhydrazine.
-
Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed, as this can favor the formation of the side product.
Question 3: The final product is very polar and difficult to handle and purify. Are there any tips for this?
Answer: 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is indeed a polar compound.
-
Washing: Thorough washing of the crude product with a suitable solvent is crucial. Cold ethanol or methanol is effective for removing excess hydrazine hydrate without dissolving a significant amount of the product.
-
Recrystallization: If further purification is needed, recrystallization can be attempted from a polar solvent system like ethanol/water.
-
Chromatography: Due to its high polarity, standard silica gel chromatography can be challenging. Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient is a more suitable option.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent technique for purifying very polar compounds.[8]
Caption: Hydrazinolysis and Potential Side Reaction.
Part 3: General FAQs
Question 1: How should I store the final product, 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide?
Answer: The product contains a hydrazide functional group which can be susceptible to oxidation and hydrolysis. It is recommended to store the compound in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon). The stability of the related (2-aminothiazol-4-yl)-acetic acid hydrochloride is reported to be good in both solution and as a solid, suggesting the thiazole moiety is relatively stable.[9]
Question 2: What are the key analytical techniques for characterizing the final product?
Answer: A combination of spectroscopic methods should be used for full characterization:
-
¹H NMR: To confirm the presence of all protons and their chemical environment.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches (amine and hydrazide), C=O stretch (amide), and C=N stretch (thiazole ring).
-
Elemental Analysis: To determine the elemental composition and confirm the purity of the compound.
Question 3: Are there any specific safety precautions I should take during this synthesis?
Answer: Yes, standard laboratory safety procedures should be followed. Additionally:
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
α-Haloketones: Ethyl 4-chloroacetoacetate is a lachrymator and should be handled with care in a fume hood.
-
Solvents: Ethanol and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.
Data Summary Table
| Step | Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |
| 1 | Thiourea, Ethyl 4-chloroacetoacetate | Ethanol | Reflux | 2-4 | 70-85 |
| 2 | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, Hydrazine Hydrate | Ethanol | Reflux | 1-3 | 80-95 |
Yields are approximate and may vary depending on reaction scale and purification method.
References
-
Silas, C. U., et al. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews. [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Pallavi, G. B., et al. (2016). 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. IUCrData, 1(8), x161273. [Link]
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ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 18436-18453. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
- Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
PubChem. 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. [Link]
-
Al-Ajely, M. S. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3). [Link]
- Google Patents. (2018). The synthetic method of acethydrazide.
-
ResearchGate. The reaction of ester 1 with hydrazine hydrate. [Link]
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Mohamed, G. G., et al. (2017). Structural investigation, biological and flotation studies of Co(II) and Zn(II) complexes of salicoyl hydrazone ending by thiazo. International Journal of Advanced Research in Biological Sciences, 4(10), 74-90. [Link]
-
Ali, A. A., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 163-173. [Link]
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Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Marmara Pharmaceutical Journal, 26(2), 221-231. [Link]
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PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. [Link]
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Jones, R. A., et al. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82. [Link]
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Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Xu, M., et al. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Synlett, 34(04), 388-392. [Link]
-
Pharmaffiliates. Ethyl 2-(2-aminothiazol-4-yl)acetate. [Link]
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Technical Support Center: A Guide to Improving the Reaction Yield of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Welcome to the technical support guide for the synthesis of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic scaffold. As a key intermediate in the synthesis of numerous pharmaceutical agents, including several cephalosporin antibiotics, achieving a high yield and purity of this compound is paramount.[1]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanism, potential pitfalls, and evidence-based strategies for optimization. We will address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles.
Synthetic Pathway Overview
The synthesis of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide is typically accomplished in a two-step sequence. The foundational step is the classic Hantzsch thiazole synthesis, followed by hydrazinolysis of the resulting ester intermediate.[2][3]
Step 1: Hantzsch Thiazole Synthesis. This step involves the condensation reaction between an α-haloester, typically ethyl 4-chloroacetoacetate or its bromo-analogue, and thiourea to form the 2-aminothiazole ring.[4][5] This reaction is a cornerstone of heterocyclic chemistry for its reliability in constructing the thiazole scaffold.[2][6]
Step 2: Hydrazinolysis. The intermediate, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, is then reacted with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where hydrazine displaces the ethoxy group of the ester to form the desired acetohydrazide.[3][7]
The overall workflow is summarized in the diagram below.
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Technical Support Center: Optimization of Reaction Conditions for Thiazole Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Thiazole and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of their synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of thiazole derivatives, with a focus on the widely-used Hantzsch thiazole synthesis.[3][4][5][6]
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue in thiazole synthesis.[7]
Possible Causes & Solutions:
-
Purity of Starting Materials: The purity of your reactants is critical.[7][8] Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming your starting materials.[7]
-
Recommendation: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. For instance, 2-aminothiophenol, a precursor for benzothiazoles, is susceptible to oxidation, which can be identified by the formation of a yellow disulfide dimer.[7][9] It is best practice to use freshly purified starting materials.[7]
-
-
Suboptimal Reaction Temperature: The Hantzsch synthesis often requires heating to proceed efficiently.[10]
-
Recommendation: Ensure your reaction is heated to the appropriate temperature. For example, the reaction of 2-bromoacetophenone with thiourea in methanol can be effectively heated at 100°C.[7][10] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) is advised.[11] Conversely, excessive heat can promote the formation of side products.[11] Modern approaches utilizing microwave irradiation can significantly reduce reaction times and potentially improve yields.[10][12]
-
-
Improper Solvent Selection: The solvent plays a crucial role in reaction rate and yield by influencing the solubility of reactants and intermediates.[7][13]
-
Recommendation: While polar protic solvents like ethanol and methanol are common, other options such as water, 1-butanol, and 2-propanol have also been used successfully.[7][10][11] In some cases, solvent-free conditions have been reported to enhance reaction rates.[10][14] The optimal solvent is substrate-dependent and may require empirical optimization.[7]
-
-
Catalyst Inactivity or Incorrect Loading: While the classic Hantzsch synthesis may not require a catalyst, many modern variations employ one to boost efficiency.[10]
-
Recommendation: If using a catalyst, such as silica-supported tungstosilisic acid, ensure it is active and used in the correct stoichiometric amount.[10]
-
Issue 2: Formation of Multiple Products (Side Reactions)
The appearance of unexpected spots on a TLC plate indicates the formation of side products, a common reason for low yields and purification difficulties.
Possible Causes & Solutions:
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and its isomeric 2-imino-2,3-dihydrothiazole.[7][15]
-
Recommendation: To favor the formation of the desired 2-aminothiazole, consider running the reaction under neutral or basic conditions.[7]
-
-
Condensation Byproducts: The formation of bis-thiazoles or other condensation byproducts can occur, particularly with incorrect stoichiometry.[7]
-
Recommendation: Carefully control the stoichiometry of your reactants. A slight excess of the thioamide component (e.g., 1.5 equivalents) is a common practice to ensure the complete consumption of the α-haloketone.[3] Monitoring the reaction by TLC can help identify the formation of multiple products early on.[7]
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure thiazole derivative can be challenging.
Possible Causes & Solutions:
-
Incomplete Reaction: The presence of unreacted starting materials will complicate purification.
-
Recommendation: Monitor the reaction to completion using TLC. Ensure an appropriate workup procedure to remove any remaining starting materials.
-
-
Product Solubility: The final product may have solubility characteristics that make standard extraction or crystallization difficult.
-
Recommendation: The workup procedure often involves neutralizing the reaction mixture with a base like sodium bicarbonate or sodium carbonate, which can cause the thiazole product to precipitate.[3][16] If the product is an oil or does not precipitate, extraction with a suitable organic solvent like ethyl acetate is necessary.[3] Purification can then be achieved through recrystallization or column chromatography.[3]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general framework for the synthesis of 2-amino-4-phenylthiazole.[3][5][7]
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.5 eq)[3]
-
Methanol
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask or scintillation vial, combine 2-bromoacetophenone and thiourea.[3][7]
-
Heat the mixture with stirring to reflux (approximately 100°C for methanol) for 30 minutes to 4 hours.[3][7] Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Slowly pour the reaction mixture into a beaker containing the 5% sodium carbonate solution while stirring.[3][7]
-
A precipitate of the product should form. Collect the solid by vacuum filtration using a Büchner funnel.[3][7]
-
Wash the collected solid with water to remove any inorganic salts.[3][7]
-
Allow the product to air dry. The crude product is often pure enough for characterization.[5] If necessary, further purification can be achieved by recrystallization.
Table 1: Optimization of Reaction Conditions for a Modified Gewald Thiazole Synthesis[18][19]
| Entry | Base | Solvent | Dithiane (equiv) | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | NEt₃ | Trifluoroethanol | 0.50 | 80 | 300 | 84 |
| 2 | NEt₃ | Trifluoroethanol | 0.75 | 80 | 300 | 94 |
| 3 | NEt₃ | Ethanol | 0.50 | 80 | 300 | 25 |
| 4 | NEt₃ | Chlorobenzene | 0.50 | 80 | 300 | 18 |
This data highlights the significant impact of solvent and reactant stoichiometry on reaction conversion.
Visualizing the Process
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch synthesis begins with a nucleophilic attack (SN2 reaction) by the sulfur atom of the thioamide on the α-carbon of the α-haloketone.[3][5][17] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone's carbonyl group. The final step is the dehydration of the resulting hydroxythiazoline intermediate to form the stable, aromatic thiazole ring.[3][17] The formation of the aromatic ring is a significant driving force for the reaction.[3]
Q2: How can I monitor the progress of my thiazole synthesis reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[3][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative, real-time monitoring in continuous flow processes, low-field NMR spectroscopy can be employed.[18]
Q3: Can I use α-chloro or α-iodo ketones instead of α-bromo ketones in the Hantzsch synthesis?
Yes, the Hantzsch synthesis is versatile and can be performed with various α-haloketones.[16] The reactivity of the halide follows the general trend for SN2 reactions (I > Br > Cl), which may influence the required reaction conditions (e.g., temperature and reaction time).
Q4: Are there greener or more environmentally friendly methods for synthesizing thiazoles?
Absolutely. There is a growing interest in developing more sustainable synthetic protocols. This includes the use of greener solvents like water or polyethylene glycol (PEG), catalyst-free conditions, and energy-efficient techniques like ultrasound or microwave irradiation.[19][20] One-pot, multi-component reactions are also considered green as they reduce the number of steps and waste generated.[12][19]
Q5: My thiazole derivative is a thick oil and won't crystallize. What purification strategies can I use?
If your product is an oil and resistant to crystallization, column chromatography is the most common alternative for purification. A range of silica gel and solvent systems can be tested to find the optimal conditions for separating your product from any impurities.
References
-
Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405. Available at: [Link]
-
Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central, 15(1), 399-424. Available at: [Link]
-
Stevens, M. F. G., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 928–935. Available at: [Link]
-
Abdu-Rahem, R. A., et al. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 46(3), 231-248. Available at: [Link]
-
Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. Journal of Pharmaceutical Research and Reports. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available at: [Link]
-
S-Pact. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditionsa. Available at: [Link]
-
ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Available at: [Link]
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Available at: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles | Request PDF. Available at: [Link]
-
Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Available at: [Link]
-
International Journal on Science and Technology. (n.d.). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. Available at: [Link]
-
Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. Available at: [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Available at: [Link]
-
YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Available at: [Link]
-
SpringerLink. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available at: [Link]
-
PubMed. (2020). Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens. Available at: [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Available at: [Link]
-
IRJCS. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available at: [Link]
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
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Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Available at: [Link]
-
YouTube. (2019). synthesis of thiazoles. Available at: [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]
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Technical Support Center: Troubleshooting Acetohydrazide Cyclocondensation Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the cyclocondensation of acetohydrazide and its derivatives. Here, we move beyond simple protocols to explain the causality behind common experimental issues, offering validated strategies to enhance reaction specificity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the challenges you may face in the laboratory.
Section 1: Synthesis of 1,3,4-Oxadiazoles and Competing Reactions
The cyclization of acylhydrazides is a cornerstone for synthesizing 1,3,4-oxadiazoles. However, the path is often complicated by the formation of several potential side products.
Q1: My 1,3,4-oxadiazole synthesis from an acylhydrazide and an isothiocyanate is yielding a significant, difficult-to-separate impurity. What is it and how can I prevent it?
A1: The most common side product in this reaction is the corresponding 1,2,4-triazole-3-thione. This arises from the common thiosemicarbazide intermediate, which can cyclize via two different pathways depending on the reaction conditions.
Mechanistic Insight:
The reaction of an acylhydrazide with an isothiocyanate first forms a 1-acylthiosemicarbazide intermediate. The cyclization of this intermediate is highly dependent on pH.[1][2]
-
Acidic Conditions: Favor the formation of 2-amino-1,3,4-thiadiazoles through dehydration.[3] The acidic environment protonates the amide oxygen, making the carbonyl carbon more electrophilic and promoting attack by the sulfur atom.
-
Basic Conditions: Promote the formation of 4-substituted-5-mercapto-1,2,4-triazoles (or their tautomeric thione form) via an intramolecular nucleophilic attack of the N4 nitrogen onto the carbonyl carbon, followed by dehydration.[2][4]
// Nodes Acylhydrazide [label="Acylhydrazide + Isothiocyanate", fillcolor="#F1F3F4"]; Intermediate [label="1-Acylthiosemicarbazide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acidic Conditions\n(e.g., H₂SO₄, POCl₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Basic Conditions\n(e.g., NaOH, K₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiadiazole [label="1,3,4-Thiadiazole\n(Side Product)", shape=ellipse, fillcolor="#F1F3F4"]; Triazole [label="1,2,4-Triazole-3-thione\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acylhydrazide -> Intermediate [label="Formation"]; Intermediate -> Acid [label="Cyclization Pathway"]; Intermediate -> Base [label="Cyclization Pathway"]; Acid -> Thiadiazole [label="Favors"]; Base -> Triazole [label="Favors"]; }
Caption: Competing cyclization pathways of the 1-acylthiosemicarbazide intermediate.Troubleshooting and Optimization:
To favor the formation of the desired 1,2,4-triazole-3-thione:
-
Strict pH Control: Maintain basic conditions throughout the reaction. Use a base such as sodium hydroxide, potassium carbonate, or a non-nucleophilic organic base like triethylamine. Monitor the pH of the reaction mixture.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor the triazole pathway.
-
Temperature Optimization: While heating is often necessary for cyclization, excessive temperatures can sometimes lead to decomposition or favor the thermodynamically more stable product, which may be the thiadiazole in some cases. An initial temperature screen is recommended.
| Condition | Favored Product | Rationale |
| Acidic (e.g., H₂SO₄, POCl₃) | 1,3,4-Thiadiazole | Protonation of the carbonyl oxygen enhances its electrophilicity, favoring attack by the soft sulfur nucleophile.[3] |
| Basic (e.g., NaOH, K₂CO₃) | 1,2,4-Triazole-3-thione | Deprotonation of the N4 nitrogen increases its nucleophilicity, promoting attack on the carbonyl carbon.[4] |
Analytical Identification:
-
TLC Analysis: The triazole and thiadiazole isomers often have different polarities and can be resolved by thin-layer chromatography. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) to find an optimal mobile phase. The spots can be visualized under UV light if the compounds are UV-active, or by using iodine vapor or a potassium permanganate stain.[5][6]
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the heterocyclic ring and the N-H protons can be distinct for the two isomers.[7]
Q2: My reaction to form a 2,5-disubstituted 1,3,4-oxadiazole from two different acylhydrazides is giving me a messy reaction profile with low yield of the desired unsymmetrical product.
A2: A common issue in this type of reaction is the formation of symmetrical N,N'-diacylhydrazine side products. This occurs when an acylhydrazide reacts with another molecule of the same acylhydrazide, leading to dimerization.[8]
Mechanistic Insight:
The formation of N,N'-diacylhydrazines can be a significant competing pathway, especially if the reaction conditions are not carefully controlled. This is often a result of self-condensation or reaction with an activated carboxylic acid intermediate.
Troubleshooting and Optimization:
-
Controlled Addition of Reagents: Instead of mixing both acylhydrazides at once, consider a stepwise approach. Activate one carboxylic acid (or use the corresponding acyl chloride) and add it slowly to the other acylhydrazide at a low temperature to minimize self-condensation.
-
Use of Coupling Agents: Employing modern coupling agents like TBTU can improve the efficiency of the desired cross-coupling and cyclization, sometimes offering a one-pot solution that minimizes the formation of symmetrical byproducts.[9]
-
Purification of Intermediates: If feasible, isolating the unsymmetrical N,N'-diacylhydrazine intermediate before the final cyclodehydration step can ensure the purity of the final 1,3,4-oxadiazole.[10]
Experimental Protocol: Purification of a Crude 1,3,4-Oxadiazole by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. The ideal solvent will dissolve the product well at high temperatures but poorly at room temperature.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to fully dissolve it.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including the charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Section 2: Synthesis of Pyrazoles and Regioselectivity Issues
The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a fundamental reaction in heterocyclic chemistry. However, the use of unsymmetrical dicarbonyls can lead to a lack of regioselectivity.[11][12]
Q3: I am synthesizing a pyrazole from acetohydrazide and an unsymmetrical 1,3-dicarbonyl compound, and I am obtaining a mixture of two regioisomers. How can I control the regioselectivity?
A3: The formation of regioisomers is a classic challenge in pyrazole synthesis and is dictated by the relative reactivity of the two carbonyl groups in the dicarbonyl compound and the reaction conditions. [13][14]
Mechanistic Insight:
The initial step of the Knorr pyrazole synthesis is the nucleophilic attack of the hydrazine on one of the carbonyl groups.[15] With an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester), the hydrazine can attack either the ketone or the ester carbonyl, leading to two different intermediates and ultimately two regioisomeric pyrazoles.
// Nodes Start [label="Acetohydrazide + Unsymmetrical 1,3-Dicarbonyl", fillcolor="#F1F3F4"]; Attack_Ketone [label="Attack at more\nelectrophilic carbonyl", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Attack_Ester [label="Attack at less\nelectrophilic carbonyl", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Isomer1 [label="Regioisomer 1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer2 [label="Regioisomer 2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Attack_Ketone [label="Pathway A"]; Start -> Attack_Ester [label="Pathway B"]; Attack_Ketone -> Isomer1; Attack_Ester -> Isomer2; }
Caption: Formation of regioisomers in pyrazole synthesis.Troubleshooting and Optimization:
-
pH Control: The pH of the reaction medium is a powerful tool to control regioselectivity.
-
Acidic Conditions: In an acidic medium, the reaction often favors initial condensation at the more reactive ketone carbonyl.
-
Neutral/Basic Conditions: Under neutral or basic conditions, the selectivity can sometimes be reversed.
-
-
Steric Hindrance: If one carbonyl group is significantly more sterically hindered than the other, the hydrazine will preferentially attack the less hindered position. This can be exploited by choosing appropriately substituted starting materials.
-
Electronic Effects: Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity and make it more susceptible to nucleophilic attack.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the initial nucleophilic attack.
| Factor | Influence on Regioselectivity |
| pH | Can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls.[13] |
| Sterics | Bulky groups can direct the reaction to the less hindered carbonyl.[13] |
| Electronics | Electron-withdrawing groups activate the adjacent carbonyl for attack.[13] |
| Temperature | Lower temperatures can enhance selectivity. |
Section 3: General Side Reactions and Stability Issues
Q4: My reaction mixture shows the presence of my starting acetohydrazide even after prolonged reaction times, and I suspect hydrolysis. How can I prevent this?
A4: Acetohydrazide and its derivatives, particularly hydrazones, can be susceptible to hydrolysis, especially under acidic conditions. [16]
Troubleshooting and Optimization:
-
Anhydrous Conditions: Ensure that your solvents and reagents are dry. The presence of water can facilitate hydrolysis.
-
Control of Acidity: If an acid catalyst is required, use the minimum effective amount. Strong acids can promote the hydrolysis of both the starting hydrazide and the product hydrazone. Consider using a milder acid catalyst or performing the reaction under neutral conditions if possible.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to acidic aqueous solutions. Neutralize the reaction mixture as soon as possible and extract the product into an organic solvent.
References
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (URL not available)
-
Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [Link]
- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (URL not available)
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
-
Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors - OUCI. [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin | ACS Combinatorial Science. [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... - ResearchGate. [Link]
-
Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles - PubMed. [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. [Link]
-
Different steps involved for the formation of N,N'‐diacylhydrazine. - ResearchGate. [Link]
-
Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - NIH. [Link]
-
How can I prevent or control the decomposition of acetophenone phenylhydrazone? - ResearchGate. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC. [Link]
-
Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - NIH. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC - NIH. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - Journal of Young Pharmacists. [Link]
-
1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed. [Link]
-
Synthesis and Screening of New[13][17][18]Oxadiazole,[13][17][19]Triazole, and[13][17][19]Triazolo[4,3-b][13][17][19]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - - NIH. [Link]
-
Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions - ResearchGate. [Link]
-
Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC - NIH. [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate. [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. [Link]
-
New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC - NIH. [Link]
-
Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC - NIH. [Link]
-
Acylation of Hydrazides with Acetic Acid and Formic Acid - ResearchGate. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]
-
pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals | Request PDF - ResearchGate. [Link]
-
pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals - PubMed. [Link]
-
Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations | Request PDF - ResearchGate. [Link]
Sources
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- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Mitigate Side Reactions in Glutamyl Hydrazide Peptide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with glutamyl hydrazide-containing peptides. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the unique challenges encountered during their synthesis. Our goal is to equip you with the foundational knowledge and practical strategies required to minimize side reactions and maximize the yield and purity of your target peptide.
Section 1: Understanding the Core Challenge: Intramolecular Cyclization
The incorporation of glutamyl hydrazide, an unnatural amino acid, is a powerful tool for developing novel enzyme inhibitors and peptide-based therapeutics.[1][2] However, the inherent nucleophilicity of the side-chain hydrazide presents a significant synthetic hurdle. This section dissects the primary side reaction and its underlying mechanism.
FAQ: What is the primary side reaction observed during the synthesis of glutamyl hydrazide-containing peptides?
The most prevalent and problematic side reaction is the intramolecular cyclization of the glutamyl hydrazide side chain.[1] During the peptide coupling step, the terminal nitrogen of the side-chain hydrazide can act as a nucleophile and attack the activated C-terminal carboxyl group of the same residue. This unwanted reaction forms a stable six-membered cyclic byproduct, effectively capping the residue and preventing further peptide chain elongation. This results in a truncated peptide sequence and significantly reduces the yield of the desired full-length peptide.[1][3]
FAQ: What is the chemical mechanism driving this cyclization?
The mechanism is initiated during the activation of the C-terminal carboxyl group, which is a necessary step for amide bond formation with the next amino acid in the sequence. Standard coupling reagents (e.g., carbodiimides like EDC, or uronium salts like HATU) form a highly reactive intermediate, such as an O-acylisourea or an active ester. While this intermediate is intended to react with the N-terminal amine of the incoming amino acid, the spatially proximate and nucleophilic side-chain hydrazide can compete in this reaction.
Below is a diagram illustrating this undesired intramolecular reaction pathway.
Caption: Competing reaction pathways during the coupling of a glutamyl hydrazide residue.
Section 2: Proactive Prevention & Mitigation Strategies
Successfully synthesizing these challenging peptides requires a proactive approach focused on minimizing the opportunity for intramolecular cyclization. The choice of protecting groups, coupling reagents, and reaction conditions are all critical variables.
FAQ: How does the choice of protecting group for the hydrazide moiety influence side reactions?
Protecting the hydrazide functional group is essential. The most commonly used protecting group is the tert-butyloxycarbonyl (Boc) group, yielding a Fmoc-Glu(NHNHBoc)-OH building block.[1]
-
Function: The Boc group reduces the nucleophilicity of the terminal nitrogen of the hydrazide, thereby disfavoring the intramolecular attack.
-
Stability: The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved under the final acidic cleavage conditions (e.g., TFA).[4][5] This orthogonality is a cornerstone of the Fmoc solid-phase peptide synthesis (SPPS) strategy.[6]
-
Trustworthiness: Using a well-protected building block like Fmoc-Glu(NHNHBoc)-OH is the first and most critical step in preventing cyclization. Incomplete protection of the hydrazide will almost certainly lead to catastrophic failure of the synthesis at the coupling step.
FAQ: Which coupling conditions are recommended to minimize cyclization?
Even with a protected hydrazide, the risk of cyclization is not zero, particularly with highly efficient (and therefore highly reactive) coupling reagents. The key is to balance efficient amide bond formation with minimizing the lifetime of the highly reactive activated intermediate.
-
Avoid Over-Activation: Pre-activation times should be kept to a minimum. It is often preferable to add the coupling reagent directly to the resin vessel containing the amino acid and the deprotected N-terminal amine, a process known as in situ activation.
-
Choice of Reagents: While highly effective, potent coupling reagents like HATU or HCTU should be used with caution. Standard carbodiimide methods, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), can offer a milder activation profile, potentially reducing the risk of the side reaction.[1]
-
Temperature Control: Perform couplings at room temperature or below (e.g., 0 °C). Elevated temperatures, sometimes used to drive difficult couplings, will accelerate the rate of both the desired reaction and the undesired cyclization. Microwave-assisted synthesis, which involves high temperatures, should be approached with extreme caution for these sequences.[7]
FAQ: Are certain peptide sequences more susceptible to this side reaction?
Yes. This phenomenon is analogous to the well-documented case of aspartimide formation, which is highly dependent on the amino acid C-terminal to the aspartic acid residue.[8][9]
-
Steric Hindrance: The side reaction is more likely to occur when the incoming amino acid is sterically unhindered, such as Glycine (Gly). A Gly residue provides minimal steric bulk, allowing the peptide backbone the flexibility to adopt a conformation that facilitates the intramolecular attack.
-
Proactive Sequence Design: If the peptide sequence allows, consider placing a more sterically demanding amino acid (e.g., Val, Ile, or even Ser(tBu)) after the glutamyl hydrazide residue. This can sterically disfavor the conformation required for cyclization.[10]
Section 3: Troubleshooting and Analysis
Vigilant analytical monitoring is crucial for identifying side reactions early. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are your primary diagnostic tools.[11][12]
FAQ: I see an unexpected peak in my LC-MS. How can I identify it as a cyclization byproduct?
The cyclization reaction involves the loss of a molecule of water (H₂O) from the protected residue, leading to a specific mass change.
-
Chromatographic Behavior: The cyclic byproduct is typically more polar than the corresponding linear peptide, causing it to elute earlier on a reverse-phase HPLC column. In an example from literature, the cyclized byproduct eluted at 3.1 minutes, while the desired linear product eluted at 5.1 minutes.[1]
-
Mass Spectrometry Signature: The key identifier is the mass difference. The cyclization of a Glu(NHNHBoc) residue results in the loss of H₂O. Therefore, the byproduct will have a mass that is 18.01 Da lower than the expected mass of the truncated peptide.
Table 1: Analytical Signatures of Common Byproducts
| Byproduct Type | Description | Expected Mass Change (Da) | Typical RP-HPLC Behavior |
| Cyclization | Intramolecular cyclization of the Glu(NHNHBoc) residue. | -18.01 | Elutes earlier (more polar) than the desired peptide. |
| Deletion | Failure to couple the Glu(NHNHBoc) residue. | Mass of target peptide minus mass of Glu(NHNHBoc) residue. | Elutes significantly earlier. |
| Incomplete Deprotection | Residual Fmoc group on the N-terminus. | +222.24 | Elutes later (more hydrophobic). |
Troubleshooting Workflow: Diagnosing a Failed Synthesis
If you suspect a low yield or a complex crude product, follow this diagnostic workflow.
Caption: A decision tree for troubleshooting glutamyl hydrazide peptide synthesis failures.
Section 4: Recommended Experimental Protocols
Adhering to optimized and validated protocols is the most reliable way to ensure success.
Protocol 1: Optimized Coupling of Fmoc-Glu(NHNHBoc)-OH
This protocol is designed to minimize the risk of intramolecular cyclization by using a mild in situ activation method.[13]
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).[13]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Glu(NHNHBoc)-OH (3.0 eq.) and HOBt (3.0 eq.) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the amino acid/HOBt solution to the reaction vessel containing the resin.
-
Add EDC (3.0 eq.) directly to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Avoid elevated temperatures.
-
-
Monitoring and Capping:
-
Perform a Kaiser test to check for complete coupling.
-
If the coupling is incomplete after 4 hours, do not simply extend the reaction time, as this increases the risk of side reactions. Consider a second coupling under the same conditions.
-
After successful coupling, wash the resin with DMF (3 times) and proceed to the next deprotection step.
-
Protocol 2: Analytical LC-MS Method for Byproduct Detection
A robust analytical method is essential for separating and identifying potential byproducts.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient is recommended to ensure good separation between the desired peptide and the more polar cyclized byproduct. For example, a linear gradient from 5% to 65% B over 15 minutes.
-
Detection:
-
UV detection at 214 nm and 280 nm.
-
Mass Spectrometry (ESI-MS) in positive ion mode, scanning a relevant m/z range to detect the expected masses of the target peptide and potential byproducts (see Table 1).
-
References
-
ResearchGate. (n.d.). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides | Request PDF. Retrieved from [Link]
-
Gongora-Benitez, M., et al. (2012). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. PubMed. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
T. J. L. de la Torre, B. G., & Albericio, F. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
-
Behrendt, R., et al. (2015). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. PubMed. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
ResearchGate. (n.d.). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides | Request PDF. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Adak, A. K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]
-
ResearchGate. (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? Retrieved from [Link]
-
Adak, A. K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. Retrieved from [Link]
-
Chen, S. T., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.GOV. [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Di Maro, S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]
-
ResearchGate. (n.d.). Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]
-
Rodriguez-Mayor, A. V., et al. (2018). Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. ResearchGate. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Kumagai, H., & Suzuki, H. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. "Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containi" by Muyum Xu, Nicholas S. MacArthur et al. [commons.clarku.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Introduction
Welcome to the technical support guide for the purification of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. This molecule is a key heterocyclic intermediate in the synthesis of various pharmaceuticals, including cephalosporin antibiotics.[1] Its high polarity, conferred by the aminothiazole and hydrazide functional groups, presents unique challenges in achieving the high degree of purity required for drug development and cGMP (current Good Manufacturing Practice) synthesis.
This guide provides in-depth, field-proven troubleshooting advice and detailed protocols designed for researchers, chemists, and process development professionals. We will explore the causality behind common purification issues and offer robust, validated solutions.
Section 1: Understanding Common Impurities
A successful purification strategy begins with understanding the potential impurities. The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide typically involves the reaction of an ester, such as ethyl 2-(2-aminothiazol-4-yl)acetate, with hydrazine hydrate.[2]
Frequently Asked Questions (FAQs)
Question: What are the most likely impurities in my crude product?
Answer: Based on the common synthetic route, your crude product may contain several of the following impurities:
-
Unreacted Starting Materials: The most common are the starting ester (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate) and excess hydrazine hydrate.[3][4] Hydrazine hydrate is volatile and can be difficult to remove completely under vacuum, often requiring specific washing steps or azeotropic removal.[5]
-
Side-Reaction Products: Symmetrically di-substituted hydrazides can form if the acyl hydrazide reacts with another molecule of the starting ester.[3]
-
Related Compounds: The precursor, (2-Amino-1,3-thiazol-4-yl)acetic acid, may be present if the starting ester was not fully purified.[6][7]
-
Degradation Products: Hydrazides can be sensitive, and prolonged exposure to heat or acidic/basic conditions during workup can lead to degradation. Unsubstituted hydrazones can also be unstable on standard silica gel.[8]
Table 1: Summary of Potential Impurities
| Impurity | Structure/Type | Typical Polarity | Removal Strategy |
| Ethyl 2-(2-aminothiazol-4-yl)acetate | Starting Material (Ester) | Less Polar than Product | Column Chromatography, Recrystallization |
| Hydrazine Hydrate | Starting Material (Reagent) | Highly Polar, Water Soluble | Aqueous Wash, Azeotropic Distillation |
| Di-substituted Hydrazide | Side-Product | Less Polar than Product | Column Chromatography |
| (2-Amino-1,3-thiazol-4-yl)acetic acid | Precursor Impurity | Highly Polar (Zwitterionic) | pH-adjusted Extraction, Recrystallization |
Section 2: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale. The key is selecting a solvent (or solvent system) in which the target compound has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain soluble at all temperatures.[3][9]
Troubleshooting Recrystallization
Question: My compound "oiled out" during cooling instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem, particularly with compounds that have lower melting points or when significant impurities are present, which can depress the melting point.[9] It occurs when the compound separates from the solution as a liquid phase instead of a solid crystal lattice.
Causality: The solution becomes supersaturated at a temperature that is higher than the melting point of the impure compound.
Solutions:
-
Re-heat and Add Solvent: Heat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent (10-20% more) to decrease the saturation level. Allow the solution to cool much more slowly.[9]
-
Change the Solvent System: The initial solvent may be too good a solvent. Try a solvent pair. Dissolve the compound in a minimum of a "good" solvent (like methanol) and then slowly add a "poor" solvent (like diethyl ether or hexane) at an elevated temperature until turbidity persists. Then, clarify by adding a drop of the good solvent and cool slowly.
-
Lower the Cooling Temperature: After slow cooling to room temperature, transfer the flask to an ice bath or a refrigerator to encourage nucleation.
Question: I've cooled my solution, but no crystals have formed. What's the next step?
Answer: The solution is likely not sufficiently supersaturated, or the energy barrier for crystal nucleation has not been overcome.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide a surface for crystal nucleation.
-
Seeding: Add a tiny, pure crystal of the desired compound to the solution. This provides a template for crystal growth.
-
-
Increase Concentration: Slowly evaporate some of the solvent by passing a gentle stream of nitrogen or air over the solution's surface. This will increase the concentration and promote supersaturation.
Protocol: Recrystallization from Methanol
A study on the crystal structure of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide reported successful recrystallization from methanol to obtain pure, crystalline material.[10]
-
Solvent Selection: Place a small amount of crude material in a test tube and add methanol dropwise. Observe its solubility at room temperature and upon heating. It should be sparingly soluble at room temperature but dissolve completely upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of hot methanol required to just dissolve the solid completely. Add the solvent in small portions, allowing the solution to heat to a boil between additions.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.[10]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity via TLC or HPLC.
Recrystallization Troubleshooting Workflow
Caption: Workflow for troubleshooting recrystallization issues.
Section 3: Purification by Column Chromatography
For small-scale purification or for separating complex mixtures, column chromatography is the method of choice.[11] Due to the polar and basic nature of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, special considerations are required.
Troubleshooting Column Chromatography
Question: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column. Why?
Answer: This is a classic issue when purifying nitrogen-containing basic compounds on standard silica gel.
Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic 2-aminothiazole moiety in your compound can interact strongly and irreversibly with these acidic sites, leading to significant tailing (streaking) and poor resolution.[12]
Solutions:
-
Use a Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or a 10% ammonia solution in methanol.[12][13] This will neutralize the acidic sites and allow your compound to elute symmetrically.
-
Switch the Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina can be an effective alternative for basic compounds.[14]
Question: What is a good starting solvent system for this polar compound?
Answer: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate, as this generally translates to good separation on a column.[14] Given the high polarity of the target molecule, you will need a polar mobile phase.
Recommended Starting Systems:
-
Methanol/Dichloromethane (MeOH/DCM): Start with 5% MeOH in DCM and gradually increase the percentage of MeOH. This is a very effective system for polar compounds.[13]
-
Ethyl Acetate/Hexane: You will likely need a very high percentage of ethyl acetate (EtOAc). Start with 80-100% EtOAc in hexane. This system is less polar than MeOH/DCM.
-
Acetonitrile/Water (Reversed-Phase): If normal-phase chromatography fails, reversed-phase (C18) chromatography is an excellent alternative for polar compounds.
Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. Test various ratios of MeOH/DCM, adding 1% triethylamine to each test solvent to prevent streaking. Aim for an Rf of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly without air bubbles.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure methanol. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. Collect fractions sequentially. Gradually increase the polarity of the eluent (gradient elution) to elute the more polar compounds.[15]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[14]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Chromatography Solvent Selection Logic
Caption: Decision tree for optimizing a chromatography solvent system.
References
- BenchChem. (2025). Recrystallization methods for purifying aminothiazole compounds. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of TRH Hydrazide Products. BenchChem Technical Support.
- Ghosh, S., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.
- ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?
- Reddit r/chemistry. (2017). Column chromatography & TLC on highly polar compounds? Reddit.
- University of Manitoba. Column chromatography. Chemistry Department Resources.
- Journal of Chemical and Pharmaceutical Research. (2016).
- Google Patents. (1991). Process of producing 2-aminothiazole. EP0482607B1.
- Reddit r/Chempros. (2021). Need a purification method for a free hydrazone. Reddit.
- Rao, C. V., et al. (2013).
- Pallavi, G. B., et al. (2016). 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide.
- University of Rochester. Chromatography: Solvent Systems For Flash Column. Chemistry Department Resources.
- University of Colorado Boulder. Column Chromatography. Organic Chemistry Department Resources.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech Blog.
- BenchChem. (2025). Addressing issues with hydrazine hydrate concentration and purity. BenchChem Technical Support.
- International Journal of Advanced Biological and Biomedical Research. (2018). Structural investigation, biological and flotation studies of Co(II) and Zn(II) complexes of salicoyl hydrazone ending by thiazole ring. IJARBS.
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid.
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).
- Khalifa, M. E., et al. (2018).
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- 6. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Chromatography [chem.rochester.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. web.uvic.ca [web.uvic.ca]
Technical Support Center: Enhancing the Antimicrobial Spectrum of Thiazole Schiff Base Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole Schiff base ligands. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, characterization, and antimicrobial evaluation of these promising compounds.
Section 1: Synthesis and Characterization
This section addresses common hurdles in the initial stages of research: creating and verifying your thiazole Schiff base compounds.
Frequently Asked Questions (FAQs)
Q1: My Schiff base synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in thiazole Schiff base synthesis are a frequent issue stemming from several factors.[1] A primary cause is often the purity of the starting materials, particularly the aminothiazole and aldehyde derivatives.[1][2]
-
Purity of Reactants: 2-aminothiazole precursors can be susceptible to oxidation.[1][2] Ensure you are using freshly purified starting materials. Verify purity via NMR or melting point analysis before starting the reaction.
-
Reaction Conditions:
-
Catalyst: The condensation reaction often requires a catalytic amount of acid (e.g., glacial acetic acid) or a Lewis acid to proceed efficiently.[3][4][5] If you are not using a catalyst, consider adding a few drops.
-
Solvent: The choice of solvent is critical. Ethanol or methanol are commonly used and effective for dissolving the reactants.[6] Using anhydrous solvents is recommended as water can sometimes hinder the reaction.[1]
-
Temperature and Time: Most Schiff base condensations require reflux for several hours (typically 3-8 hours).[5][6] If the yield is low, try extending the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
-
Side Reactions: Undesirable side reactions can consume starting materials.[1] Running the reaction under an inert atmosphere (like nitrogen or argon) can minimize oxidative side reactions, especially if your reagents are sensitive.[2]
Q2: I'm having trouble interpreting the IR and ¹H NMR spectra to confirm the formation of my thiazole Schiff base. What are the key signals to look for?
A2: Spectroscopic analysis is crucial for structural confirmation. Here are the key diagnostic peaks:
-
Infrared (IR) Spectroscopy:
-
Formation of Imine (C=N): The most definitive evidence is the appearance of a new, sharp absorption band in the 1608-1661 cm⁻¹ region, which is characteristic of the azomethine or imine (C=N) group.[6][7]
-
Disappearance of Reactants: Equally important is the disappearance of the characteristic sharp N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) of the aminothiazole and the C=O stretching band from the aldehyde (around 1700 cm⁻¹).[6]
-
Thiazole Ring: Look for skeletal vibrations of the thiazole ring, which typically appear around 1500-1600 cm⁻¹ and near 770 cm⁻¹ (C-S stretch).[8]
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Azomethine Proton (-CH=N-): The key signal confirming Schiff base formation is a singlet for the azomethine proton, which typically appears downfield between δ 8.0 and 9.6 ppm .[8]
-
Disappearance of Aldehyde Proton: The signal for the aldehyde proton (-CHO) of the starting material, usually found between δ 9.0 and 10.0 ppm, should be absent in the final product spectrum.
-
Thiazole Protons: The protons on the thiazole ring will have characteristic shifts, typically between δ 7.0 and 9.1 ppm, depending on the substitution pattern.[9]
-
Aromatic Protons: Signals from the aromatic rings of your aldehyde and thiazole precursors will be present, often in the δ 7.0-8.5 ppm range.
-
| Spectroscopic Data for a Hypothetical Thiazole Schiff Base | |
| Technique | Key Signal / Observation |
| IR (KBr, cm⁻¹) | ~1630 (strong, sharp) - C=N stretch |
| Absence of bands at ~1700 (C=O) and ~3350 (N-H₂) | |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5 (singlet, 1H) - Azomethine proton (-CH=N-) |
| Absence of signal at ~9.8 (aldehyde proton) | |
| ¹³C NMR (CDCl₃, δ ppm) | ~160-170 - Azomethine carbon (-C=N-) |
| ~170 - Thiazole C2 |
Table 1: Representative spectroscopic data for confirming thiazole Schiff base formation.
Section 2: Antimicrobial Screening and Data Interpretation
This section focuses on challenges faced during the biological evaluation of your compounds.
Troubleshooting Guide
Problem: My synthesized compounds (ligands and/or metal complexes) show poor solubility in the aqueous broth media for antimicrobial assays (e.g., Broth Microdilution). This is causing precipitation and inconsistent MIC results.
-
Cause: Thiazole Schiff bases and their metal complexes are often large, aromatic structures with low polarity, leading to poor solubility in aqueous systems like Mueller-Hinton Broth (MHB).[10][11] This can lead to compound precipitation, effectively lowering the concentration in the solution and giving falsely high (less potent) Minimum Inhibitory Concentration (MIC) values.
-
Solutions:
-
Co-Solvent Approach: The most common solution is to first dissolve the compound in a minimal amount of a biocompatible organic solvent and then dilute it into the assay medium.[12]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.[10][12]
-
Procedure: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mg/mL). Then, perform serial dilutions in the broth.
-
Critical Control: Ensure the final concentration of DMSO in the assay wells is ≤1% v/v .[12] Higher concentrations can be toxic to the bacteria, confounding your results. Always run a "vehicle control" (broth + highest concentration of DMSO used) to ensure the solvent itself does not inhibit bacterial growth.
-
-
Use of Surfactants: For particularly difficult compounds, adding a small amount of a non-ionic surfactant to the assay buffer can help maintain solubility.[12] Options include Tween-80 (0.1%) or Pluronic F-127 (0.05%).[12]
-
pH Adjustment: If your Schiff base has acidic or basic functional groups, its solubility may be pH-dependent.[12] You can test the solubility in buffers of different pH, but be cautious as extreme pH can cause hydrolysis of the imine bond or degradation of the complex.[12]
-
Problem: The antimicrobial activity of my compounds is not reproducible between experiments.
-
Cause: Lack of reproducibility in MIC assays is a common challenge. The source of variability can be traced to several factors related to the inoculum preparation, compound handling, or incubation conditions.
-
Solutions:
-
Standardize Inoculum Preparation: The bacterial inoculum density is one of the most critical parameters.[13]
-
Growth Phase: Always prepare your inoculum from a fresh, overnight culture to ensure the bacteria are in the logarithmic growth phase.
-
Density Adjustment: Standardize the bacterial suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension must then be further diluted to achieve the final target inoculum of 5 x 10⁵ CFU/mL in the microplate wells.[13]
-
Verification: Periodically perform colony counts from your final inoculum to verify its density.
-
-
Plate Incubation: Ensure consistent incubation. Plates should be incubated at 35 ± 2 °C for 18 ± 2 hours .[13] Variations in temperature or time can significantly alter results. Stacking plates too high in the incubator can lead to uneven heating.
-
Quality Control Strains: Always run a quality control (QC) strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in parallel with your experimental compounds.[14][15] The MIC for a standard antibiotic (like Ciprofloxacin or Gentamicin) against the QC strain should fall within the established acceptable range.[14] This validates that your assay is performing correctly on that day.
-
Section 3: Strategies for Spectrum Enhancement
This section provides answers on how to rationally modify your lead compounds to improve their antimicrobial potency and spectrum.
Frequently Asked Questions (FAQs)
Q3: How does adding different substituent groups to the aromatic rings of the Schiff base affect its antimicrobial activity?
A3: The nature and position of substituents on the phenyl rings can dramatically influence the biological activity.[16][17] This is due to their effect on electronic properties (lipophilicity, electron density) and steric factors.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) can increase the lipophilicity of the molecule.[6] This enhanced lipophilicity can facilitate the compound's transport across the lipid-rich bacterial cell membrane, often leading to improved activity. For example, the presence of one or two -NO₂ groups has been shown to result in good activity against E. coli.[6]
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) can also modulate activity. A hydroxyl group, for instance, can act as a hydrogen-bonding site, potentially interacting with active sites of bacterial enzymes.[6]
-
Steric Effects: The position of the substituent (ortho, meta, para) is crucial.[16] Bulky groups at the ortho position might cause steric hindrance, which could either prevent the molecule from binding to its target or, conversely, lock it into a more active conformation.
Caption: Logic flow for enhancing activity via substituents.
Q4: Why does coordinating the Schiff base ligand to a metal ion often increase its antimicrobial activity?
A4: The enhancement of antimicrobial activity upon chelation with a metal ion is a well-documented phenomenon, often explained by Tweedy's Chelation Theory .[3]
-
Increased Lipophilicity: Upon complexation, the polarity of the metal ion is reduced because its positive charge is shared with the donor atoms of the ligand. This process increases the overall lipophilicity of the metal complex.[18] This higher lipophilicity makes it easier for the complex to penetrate the lipid layers of the bacterial cell wall and membrane.
-
Blocking of Functional Groups: The Schiff base ligand itself may possess active sites. Chelation can sometimes enhance the activity of these sites or introduce new mechanisms of action.
-
Interference with Cellular Processes: The metal ion, once delivered into the cell by the ligand, can bind to essential biomolecules like DNA or enzymes, disrupting normal cellular processes and leading to cell death.[3] For example, copper(II) complexes have shown enhanced activity compared to their ligands.[19][20]
-
Mechanism of Action: The azomethine (-C=N-) group is a crucial pharmacophore.[19][21] Coordination with a metal ion can enhance the electron-donating tendency of this group, potentially increasing its interaction with microbial targets.
It is important to note that not all metal complexes are more active than the free ligand; the choice of metal ion and the specific ligand structure are critical determinants of the final biological activity.[22][23]
Section 4: Protocols and Workflows
This section provides standardized, step-by-step protocols for key experimental procedures.
Protocol 4.1: General Synthesis of a Thiazole Schiff Base
This protocol describes a typical condensation reaction between an aminothiazole and an aromatic aldehyde.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted 2-aminothiazole (1.0 equivalent) in a suitable solvent (e.g., 25 mL of ethanol).[3]
-
Aldehyde Addition: To this solution, add the substituted aromatic aldehyde (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[3][5]
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture on a heating mantle for 4-6 hours.[5][6] Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Isolation: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.[5] In many cases, the product will precipitate out.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.[5] If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[6]
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Confirm the structure and purity of the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 4.2: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][24]
-
Preparation of Stock Solutions: Prepare a stock solution of your test compound in 100% DMSO at a concentration of 1280 µg/mL. Prepare stock solutions for control antibiotics similarly.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12 in a given row.
-
Serial Dilution: Add 100 µL of the compound stock solution to well 1. Then, transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down, and then transfer 50 µL from well 2 to well 3. Continue this 2-fold serial dilution down to well 10. Discard the final 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without the compound.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13][25]
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13][24] You can read this by eye or by using a plate reader to measure absorbance at 600 nm.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijper.org [ijper.org]
- 4. Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. [wisdomlib.org]
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- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
Technical Support Center: Navigating the Stability of Acetohydrazide Derivatives in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with acetohydrazide derivatives. This resource is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to address the stability challenges commonly encountered when working with these valuable compounds in solution. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve stability issues, ensuring the integrity and reliability of your experimental data and drug development programs.
Introduction: The Duality of Reactivity and Instability
Acetohydrazide derivatives are a cornerstone in medicinal chemistry and drug development, prized for their versatile reactivity which allows for the synthesis of a wide array of bioactive molecules and bioconjugates. However, the very chemical features that make them so useful—the nucleophilic nitrogen and the polar hydrazide linkage—also render them susceptible to degradation in solution. Understanding the mechanisms of this instability is the first step toward controlling it.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to help you make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Degradation Pathways
Question 1: My acetohydrazide derivative is losing potency in solution over time. What are the most likely causes?
The loss of potency of an acetohydrazide derivative in solution is most commonly attributed to two primary degradation pathways: hydrolysis and oxidation .
-
Hydrolysis: This is the cleavage of the acyl-hydrazide bond by water, resulting in the formation of the corresponding carboxylic acid and hydrazine derivative. This process is often the principal degradation route in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution.[1][2]
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various degradation products, including diazenes and other radical species.[1] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photoxidation).[3]
Question 2: How does pH influence the stability of my compound?
The pH of your solution is a critical factor governing the rate of hydrolytic degradation.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen of the hydrazide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This mechanism is a common pathway for the degradation of hydrazides and related compounds like hydrazones.[1][2] Generally, as the pH decreases, the rate of hydrolysis increases.
-
Base-Catalyzed Hydrolysis: While less common for hydrazides compared to esters, some derivatives may exhibit base-catalyzed hydrolysis at high pH. However, for most acetohydrazide derivatives, stability increases as the pH approaches neutrality.[1][2] One study on hydrazide-based glycoconjugates found that the compounds were increasingly stable as the pH approached neutrality, with half-lives varying from 3 hours to 300 days depending on the specific structure and pH.[1][2]
Table 1: Illustrative pH-Dependent Stability of Hydrazide Derivatives
| pH | Relative Stability | Primary Degradation Pathway |
| 2-4 | Low | Acid-catalyzed hydrolysis |
| 5-7 | High | Minimal hydrolysis |
| 8-10 | Moderate to High | Potential for base-catalyzed hydrolysis (compound-dependent) |
This table provides a general trend. The exact pH stability profile will be specific to the individual acetohydrazide derivative.
Question 3: I am dissolving my compound in an organic solvent, but still observe degradation. Why is this happening?
While organic solvents can mitigate hydrolysis by reducing the concentration of water, they do not entirely eliminate stability issues. Here's why you might still be seeing degradation:
-
Residual Water: Many organic solvents, especially hygroscopic ones like DMSO and ethanol, contain trace amounts of water that can still contribute to hydrolysis over time. For highly sensitive compounds, using anhydrous solvents is crucial.[4]
-
Solvent-Mediated Degradation: The solvent itself can participate in degradation reactions. For instance, protic solvents like ethanol and methanol can potentially act as nucleophiles, leading to solvolysis. The polarity of the solvent can also influence the rate of degradation by stabilizing transition states.
-
Oxidation: Dissolved oxygen is present in most organic solvents unless they have been specifically de-gassed. This oxygen can lead to oxidative degradation.[3]
-
Impurities: Solvents may contain impurities, such as peroxides in ethers like THF, or trace metals, which can catalyze degradation reactions.
It is a common misconception that simply switching to an organic solvent will guarantee stability. A careful selection of the solvent and consideration of its purity are essential.
Section 2: Proactive Stabilization Strategies
Question 4: How can I improve the stability of my acetohydrazide derivative in an aqueous solution?
Several strategies can be employed to enhance the stability of your compound in aqueous media:
-
pH and Buffer Selection:
-
Maintain a Neutral pH: The first line of defense is to maintain the pH of your solution in the range where the compound is most stable, typically between pH 5 and 7.[1][2]
-
Choose a Suitable Buffer: The choice of buffer is also important. Citrate and acetate buffers are often used for formulations in the acidic to neutral pH range.[5] However, it is crucial to screen different buffers as some buffer components can catalyze degradation.
-
-
Use of Co-solvents:
-
Adding a co-solvent like polyethylene glycol (PEG), propylene glycol, or ethanol can reduce the water activity and thereby slow down hydrolysis.[5] However, it is important to evaluate the impact of the co-solvent on the overall stability, as it can also influence oxidation rates and solubility.[6][7][8][9]
-
-
Addition of Antioxidants:
-
To combat oxidative degradation, consider adding antioxidants. Common choices include:
-
Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA): These are phenolic antioxidants effective at scavenging free radicals. They are more soluble in organic solvents but can be used in aqueous formulations with the help of co-solvents.[10][11]
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant that can be effective in preventing oxidation.[2]
-
Sodium metabisulfite: Another water-soluble antioxidant, particularly effective at lower pH.[11]
-
-
The choice and concentration of the antioxidant should be optimized for your specific compound and formulation.
-
-
Complexation with Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, encapsulating the labile part of the molecule within their cavity. This can protect the hydrazide moiety from both hydrolysis and oxidation.[5][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[15]
-
-
PEGylation:
The following diagram illustrates a decision-making workflow for selecting a stabilization strategy.
Caption: A decision workflow for selecting an appropriate stabilization strategy based on the primary degradation pathway.
Question 5: What are the recommended storage conditions for solutions of acetohydrazide derivatives?
Proper storage is critical to maintaining the integrity of your solutions.
-
Temperature: Store solutions at low temperatures, such as 2-8 °C or -20 °C, to slow down the rates of both hydrolysis and oxidation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation for some compounds.
-
Atmosphere: For compounds susceptible to oxidation, it is highly recommended to store solutions under an inert atmosphere.[3] This can be achieved by purging the headspace of the vial with nitrogen or argon before sealing.
-
Light: Protect solutions from light, especially UV light, by using amber vials or by wrapping the container in aluminum foil.[10] This is particularly important for compounds that are known to be photosensitive.
-
Container: Use high-quality, inert glass or plastic containers to avoid leaching of contaminants that could catalyze degradation.
Section 3: Analytical Methods for Stability Assessment
Question 6: How can I monitor the stability of my acetohydrazide derivative and identify its degradation products?
A stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and powerful technique for this purpose.
A stability-indicating method should be able to separate:
-
The parent acetohydrazide derivative
-
All significant degradation products
-
Other related substances and impurities
Protocol 1: General Stability-Indicating RP-HPLC Method Development
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method.
-
Column Selection:
-
Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This provides good retention for a wide range of compounds.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid or 10 mM Ammonium Acetate in water. The choice of buffer will depend on the pKa of your compound and its compatibility with MS detection if used.
-
Mobile Phase B: Acetonitrile or Methanol.
-
A gradient elution is typically required to separate the parent compound from its more polar degradation products. A good starting gradient is 5% to 95% B over 20-30 minutes.
-
-
Detection:
-
UV Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This can help in identifying peaks and assessing peak purity. The detection wavelength should be at the λmax of the parent compound.
-
MS Detection (LC-MS): This is highly recommended for identifying unknown degradation products by their mass-to-charge ratio (m/z).[6][19][20][21]
-
-
Forced Degradation Studies (Stress Testing):
-
To validate that your method is stability-indicating, you must perform forced degradation studies.[4][22][23][24][25][26] This involves intentionally degrading your compound under various stress conditions to generate the potential degradation products.
-
Analyze the stressed samples using your developed HPLC method to ensure that all degradation products are separated from the parent peak.
-
Protocol 2: Forced Degradation Study for an Acetohydrazide Derivative
This protocol outlines the conditions for a typical forced degradation study. The goal is to achieve 5-20% degradation of the active ingredient.[25]
-
Sample Preparation: Prepare a solution of your acetohydrazide derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60 °C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60 °C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.[27]
-
Thermal Degradation: Incubate the sample solution (in a sealed vial) at 80 °C for 24, 48, and 72 hours.
-
Photodegradation: Expose the sample solution in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.[7][22][24][28][29]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all samples, including a non-stressed control, by your developed HPLC method.
-
The following diagram illustrates the workflow for a forced degradation study.
Caption: A workflow diagram for conducting a forced degradation study to validate a stability-indicating analytical method.
Question 7: Are there other analytical techniques I should consider?
While HPLC is the workhorse for stability testing, other techniques can provide valuable complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile degradation products. For non-volatile hydrazide derivatives, derivatization may be necessary to make them suitable for GC analysis.[3][27][30][31][32]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique can be used to elucidate the structures of unknown degradation products by analyzing their fragmentation patterns.[6][20][21][33]
References
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Subramanian, S., Narayanasastri, S., & Reddy, A. K. (2015). Single step derivatization with CF3enone of thiophene at ambient temperature to determine propellant grade hydrazines: a study by GC and GC-MS. The Analyst, 140(1), 330-339. [Link]
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USAF Armstrong Laboratory. (1997). The Chemical and Biochemical Degradation of Hydrazine. DTIC. [Link]
-
Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the pH stability of PEG-PE conjugates. Bioconjugate chemistry, 18(2), 363–370. [Link]
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Gao, M., et al. (2016). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Pharmaceutical Nanotechnology, 4(3), 164-173. [Link]
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Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]
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MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
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AxisPharm. (n.d.). Hydrazide PEG. [Link]
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Loftsson, T., & Jarho, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Odessa University Chemical Journal. [Link]
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Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025. [Link]
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National Center for Biotechnology Information. (n.d.). Analytical methods for hydrazines. [Link]
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Hoare, T. R., et al. (2014). Carboxymethyl and hydrazide functionalized β-cyclodextrin derivatives: a systematic investigation of complexation behaviours with the model hydrophobic drug dexamethasone. International journal of pharmaceutics, 473(1-2), 43–52. [Link]
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Liu, G., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of chromatography. A, 1467, 226–233. [Link]
- Qiu, Z., & Pikal, M. J. (2016). Hydrolysis in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences, 105(4), 1334-1343.
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Popescu, C., et al. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Molecules, 29(5), 1088. [Link]
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Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10). [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Kamberi, M., & Bynum, K. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Gajos, J., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]
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Fagron. (n.d.). Stabilization of Oxidation Prone Ingredients. [Link]
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Ghasemi, S., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. [Link]
-
Easterbrook, J., et al. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 174-175, 29–36. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]
-
Khan, Z., & Akram, M. (2007). Effect of organic solvents (methylcellosolve, dimethylsulfoxide, acetonitrile and 1-propanol) on the tryptophan-ninhydrin reaction - A kinetic approach. Indian Journal of Chemistry - Section A, 46(1), 31-36. [Link]
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Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical development and technology, 13(6), 437–443. [Link]
-
Ostermeier, L., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical chemistry chemical physics : PCCP, 22(28), 16325–16333. [Link]
-
Nizioł-Łukaszewska, Z., et al. (2024). The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. Molecules, 29(15), 3568. [Link]
-
Sahu, A., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 29-41. [Link]
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Bernardi, L. S., et al. (2003). LC: analysis of photodegradation kinetics of nitazoxanide in pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 32(4-5), 683–687. [Link]
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Ni, Y., et al. (2014). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Drug development and industrial pharmacy, 40(7), 985–992. [Link]
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Schoch, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular pharmaceutics, 17(10), 3896–3906. [Link]
-
Reynier, M. (1969). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. Acta chemica Scandinavica, 23(4), 1119–1129. [Link]
-
Lin, Y. L., et al. (2017). Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions. Environmental toxicology and chemistry, 36(12), 3232–3239. [Link]
-
Ramchandani, M., et al. (2011). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. Chemico-biological interactions, 191(1-3), 26–32. [Link]
-
Ghassempour, A., et al. (2003). A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis. Journal of pharmaceutical and biomedical analysis, 32(4-5), 989–996. [Link]
-
Talluri, M. V., et al. (2020). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 54(2s), s333-s341. [Link]
-
Reynier, M. (1969). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. Acta Chemica Scandinavica, 23(4), 1119-1129. [Link]
-
Rawat, T., & Singh, S. (2014). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of pharmaceutical and biomedical analysis, 96, 10–19. [Link]
-
Ostermeier, L., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(28), 16325-16333. [Link]
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Technical Support Center: Synthesis of 1,3,4-Oxadiazoles from Acetohydrazide Precursors
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of this critical heterocyclic scaffold from acetohydrazide and its derivatives. We will address common challenges, provide detailed protocols, and explain the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for converting acetohydrazide precursors into 1,3,4-oxadiazoles?
There are two predominant pathways for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles starting from hydrazide precursors:
-
Cyclodehydration of 1,2-Diacylhydrazines: This is the most traditional and widely used method. It involves two main steps: first, the acylation of a starting hydrazide (like acetohydrazide) with an acid chloride or carboxylic acid to form a stable 1,2-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent to form the oxadiazole ring.[1][2][3][4][5] Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[4][5]
-
Oxidative Cyclization of Acylhydrazones: This method involves the condensation of a hydrazide with an aldehyde to form an acylhydrazone intermediate. This intermediate is then subjected to an oxidative cyclization reaction to yield the 1,3,4-oxadiazole.[6] A variety of oxidizing agents can be employed, such as molecular iodine (I₂), ceric ammonium nitrate (CAN), and hypervalent iodine reagents like (diacetoxyiodo)benzene.[1][7][8] This approach is often favored for its milder conditions.
Q2: Can you illustrate the general reaction mechanism for the cyclodehydration of a 1,2-diacylhydrazine?
Certainly. The mechanism, particularly with a reagent like POCl₃, involves the activation of one of the carbonyl oxygens, making it a better leaving group. This facilitates the intramolecular nucleophilic attack by the other carbonyl oxygen to form a cyclic intermediate. Subsequent elimination and rearomatization lead to the stable 1,3,4-oxadiazole ring.
The key is the conversion of a hydroxyl group in the tautomerized diacylhydrazine into a good leaving group (e.g., a chlorophosphate ester when using POCl₃), which drives the cyclization.
Q3: What factors should I consider when choosing between the cyclodehydration and oxidative cyclization routes?
The choice depends on several factors:
-
Substrate Scope & Functional Group Tolerance: Oxidative cyclization methods are often milder and tolerate a broader range of functional groups compared to the harsh, acidic conditions of classical dehydrating agents like POCl₃ or PPA.[9][10]
-
Availability of Starting Materials: If you are starting from an aldehyde, the acylhydrazone route is more direct. If you are starting from a carboxylic acid or acid chloride, the diacylhydrazine pathway is more straightforward.
-
Reaction Conditions: Classical cyclodehydration often requires high temperatures (reflux) and harsh reagents, which may not be suitable for sensitive substrates.[2][4] Photocatalytic and iodine-mediated oxidative cyclizations can often be performed under much milder, sometimes room temperature, conditions.[8][11]
Experimental Workflow & Troubleshooting
A successful synthesis requires careful planning and execution. The following workflow diagram outlines the key stages and decision points.
Caption: General workflow for 1,3,4-oxadiazole synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Caption: Decision tree for troubleshooting low product yield.
Q: My reaction yields are consistently low. What are the most common culprits?
A: Low yield is a frequent issue. Let's break down the potential causes:
-
Incomplete Dehydration: The cyclodehydration step is often the most challenging. If your dehydrating agent is old or weak, the reaction will not proceed to completion. For example, POCl₃ can hydrolyze over time.
-
Purity of Intermediates: The purity of your 1,2-diacylhydrazine or acylhydrazone intermediate is crucial. Any unreacted starting hydrazide or aldehyde/acid can lead to side reactions and complicate purification.
-
Solution: Ensure your intermediate is fully purified and characterized (e.g., by NMR and melting point) before proceeding to the cyclization step.
-
-
Reaction Temperature and Time: Some cyclizations require significant thermal energy to overcome the activation barrier.
-
Solution: Ensure you are reaching the required reflux temperature for your specific solvent and reagent system. You may need to extend the reaction time, monitoring progress carefully by Thin Layer Chromatography (TLC).
-
Q: I'm having trouble purifying my 1,3,4-oxadiazole product. It streaks on the silica gel column. What should I do?
A: Streaking on silica gel is a classic problem when dealing with compounds containing basic nitrogen atoms, like those in some heterocycles. The acidic nature of standard silica gel can cause strong, irreversible binding.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent. Typically, adding 1-2% triethylamine (Et₃N) or a few drops of ammonia to the solvent system will neutralize the acidic sites on the silica, leading to much better separation.[12]
-
Solution 2 (Alternative Stationary Phase): If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for basic compounds. Alternatively, amine-functionalized silica gel can be highly effective.[12]
-
Solution 3 (Recrystallization): Before resorting to chromatography, always attempt purification by recrystallization. This can often remove the majority of impurities and may be sufficient to obtain a pure product.
Q: My characterization data (NMR/MS) suggests I've formed a 1,3,4-thiadiazole instead of an oxadiazole. How did this happen?
A: This is a common side reaction when using certain reagents, particularly when starting from a thiosemicarbazide precursor (formed from a hydrazide and an isothiocyanate).[13]
-
Cause: The cyclization of a thiosemicarbazide can proceed via two pathways, leading to either the 2-amino-1,3,4-oxadiazole or the 2-amino-1,3,4-thiadiazole. The outcome is highly dependent on the reagent used for cyclization.
-
Prevention & Control: Reagent selection is key to achieving regioselectivity. For instance, using reagents like tosyl chloride/pyridine is known to favor the formation of the oxadiazole.[9] In contrast, other conditions might favor the thiadiazole. Always verify the literature for your specific substrate and reagent combination to ensure you are following a protocol that selectively yields the desired oxadiazole.[13]
Validated Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole via Cyclodehydration using POCl₃
This protocol is a robust, classical method suitable for many substrates.
Step 1: Synthesis of 1,2-Diacylhydrazine Intermediate
-
Dissolve acetohydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.0 eq) dropwise. If starting from a carboxylic acid, a coupling agent like DCC or EDC will be required.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction, extract the product, and purify the resulting 1,2-diacylhydrazine by recrystallization or chromatography.
Step 2: Cyclodehydration
-
Place the purified 1,2-diacylhydrazine (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) in a fume hood. The reaction is often run neat or with a high-boiling inert solvent.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Monitor the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution carefully with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole via Oxidative Cyclization using Iodine
This method is milder and avoids the use of harsh acidic reagents.[7]
Step 1: Synthesis of Acylhydrazone Intermediate
-
Dissolve acetohydrazide (1.0 eq) in ethanol or methanol.
-
Add the desired aldehyde (1.0 eq) and a catalytic amount of acetic acid (1-2 drops).
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. A precipitate of the acylhydrazone often forms.
-
Collect the solid by filtration, wash with cold solvent, and dry. The crude acylhydrazone is often pure enough for the next step.
Step 2: Oxidative Cyclization
-
Suspend the acylhydrazone (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent like DMSO or DMF.
-
Add molecular iodine (I₂, 1.1-1.5 eq) portion-wise.
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Quench the excess iodine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product as described in Protocol 1.
Reagent and Condition Selection Guide
The choice of cyclization reagent is critical and dictates the reaction conditions and substrate compatibility.
| Reagent System | Typical Conditions | Advantages | Disadvantages & Considerations |
| POCl₃ / SOCl₂ | Reflux, neat or in inert solvent (80-120 °C) | Inexpensive, powerful, widely used.[1][2][4] | Harsh acidic conditions, limited functional group tolerance, corrosive. |
| Polyphosphoric Acid (PPA) | High temperature (120-160 °C) | Strong dehydrating agent, effective for difficult substrates.[1] | Very harsh, viscous (difficult to work with), can cause charring. |
| Iodine (I₂) / K₂CO₃ | 80-100 °C in DMSO/DMF | Metal-free, milder than acidic reagents, good functional group tolerance.[7][11] | Requires stoichiometric oxidant, iodine can be a challenging reagent to handle. |
| Hypervalent Iodine (e.g., PIDA, PIFA) | Room temp to 60 °C | Very mild conditions, high yields, broad substrate scope.[1] | Reagents are expensive, produce stoichiometric waste. |
| Burgess Reagent | Mild conditions (e.g., reflux in THF) | Neutral conditions, excellent for sensitive substrates.[1][2] | Expensive, moisture-sensitive. |
| Photocatalysis / Electrochemistry | Room temperature, visible light or electric current | Green chemistry approach, extremely mild, oxidant-free in some cases.[8][11] | Requires specialized equipment (photoreactor, potentiostat), may require screening of catalysts. |
References
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of PharmTech Research. [Link]
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Validation & Comparative
A Comparative Guide to the Antimicrobial Validation of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress. The relentless evolution of multi-drug resistant (MDR) pathogens necessitates a departure from modifying existing antibiotic classes and a renewed focus on discovering and validating novel chemical scaffolds.[1][2] Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of therapeutic agents.[3][4] Among these, the 2-aminothiazole nucleus is a privileged scaffold, featuring in numerous clinically approved drugs and serving as a cornerstone for the development of new agents with a wide spectrum of biological activities.[5][6][7]
This guide provides an in-depth technical framework for the validation of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (hereafter referred to as ATA), a promising candidate from this chemical class. We will objectively compare its in vitro performance against established antimicrobial agents, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
Chemical Profile of the Investigated Compound
Compound: 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (ATA) Molecular Formula: C₅H₈N₄OS Structure: The molecule features a 2-aminothiazole ring linked to an acetohydrazide moiety.[5][8] This combination of functional groups is hypothesized to be crucial for its biological activity, potentially acting as a pharmacophore that can interact with multiple bacterial targets. The structural conformation reveals an L-shape, with the acetohydrazide and thiazole moieties oriented at a significant dihedral angle.[8]
Experimental Validation: A Multi-Faceted Approach
A robust preclinical assessment of a novel antimicrobial agent hinges on two primary pillars: efficacy against target pathogens and safety with respect to host cells. Our validation workflow is designed to address both aspects concurrently.
Part I: In Vitro Antimicrobial Susceptibility Testing
The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] We employ the broth microdilution method, a gold standard technique recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13] This choice is predicated on its ability to provide quantitative and reproducible results, which are essential for comparative analysis.[10][14]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate (e.g., Tryptic Soy Agar) cultured overnight.
-
Transfer the colonies into a tube containing sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of ATA and comparator antibiotics (e.g., Ciprofloxacin, Vancomycin) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in MHB to obtain a range of test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Ensure control wells are included: a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[16]
-
-
Determination of MIC:
-
Quality Control:
-
Concurrently test a reference strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) against a standard antibiotic with a known MIC range to ensure the validity of the experimental run.[17]
-
The following table presents hypothetical, yet plausible, MIC data for ATA compared to standard-of-care antibiotics against a panel of clinically relevant bacteria.
| Microorganism | Type | ATA (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) | Vancomycin (MIC, µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 | 0.5 | 1 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 8 | >32 | 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 | 1 | 2 |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 | 0.25 | >128 |
| Klebsiella pneumoniae (MDR) | Gram-negative | 32 | >32 | >128 |
Part II: In Vitro Cytotoxicity Assessment
An ideal antimicrobial agent should exhibit high potency against pathogens while demonstrating minimal toxicity to host cells. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method used to assess cell viability.[18] It measures the metabolic activity of cells, where viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293, human embryonic kidney cells) in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of ATA in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with DMSO at the highest concentration used) and a blank control (medium only).
-
Incubate the plate for an exposure time of 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
-
Data Acquisition:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.[19]
-
| Compound | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) vs. S. aureus | Selectivity Index (SI) vs. MRSA |
| ATA | HEK293 | >128 | >32 | >16 |
| Comparator X | HEK293 | 20 | - | - |
Note: Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value is desirable, indicating greater selectivity for the microbial target over host cells.
Discussion: Mechanism of Action and Therapeutic Potential
The thiazole ring is a versatile pharmacophore known to interact with various bacterial targets.[20] Derivatives of 2-aminothiazole have been reported to inhibit essential bacterial processes, including cell wall synthesis, protein synthesis, and nucleic acid replication.[1][21] Molecular docking studies on similar thiazole-based compounds suggest potential inhibition of enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is critical for fatty acid synthesis, and DNA gyrase, which is essential for DNA replication.[1][20][22]
Our in vitro data indicate that ATA possesses moderate activity against Gram-positive bacteria, including the high-priority pathogen MRSA. Its activity against Gram-negative bacteria is less pronounced, a common challenge for new chemical entities due to the presence of the outer membrane barrier. The high IC₅₀ value (>128 µg/mL) against the human HEK293 cell line is highly encouraging, suggesting a favorable preliminary safety profile. The calculated Selectivity Index (SI) of >16 for MRSA indicates that the compound is at least 16 times more toxic to the bacterial cells than to mammalian cells, supporting its potential as a therapeutic candidate. Further structure-activity relationship (SAR) studies would be crucial to optimize the scaffold for enhanced potency and a broader spectrum of activity.[23]
Conclusion
2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide demonstrates promising antimicrobial activity, particularly against Gram-positive pathogens, coupled with low in vitro cytotoxicity. These findings validate the 2-aminothiazole scaffold as a valuable starting point for the development of new antibiotics. The methodologies outlined in this guide provide a robust and standardized framework for the initial validation of novel antimicrobial compounds, aligning with the rigorous standards set by regulatory bodies like CLSI and EUCAST. Further investigation, including time-kill assays, resistance emergence studies, and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of ATA and its derivatives.
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A Comparative Analysis of 2-Aminothiazole and 2-Aminobenzothiazole Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of therapeutic success. Among the privileged heterocyclic structures, 2-aminothiazole and its benzo-fused analogue, 2-aminobenzothiazole, have emerged as versatile frameworks for the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of these two scaffolds, offering experimental insights into their synthesis, physicochemical properties, and biological activities to aid researchers in making informed decisions for their drug discovery programs.
Structural and Physicochemical Distinctions: A Tale of Two Rings
At first glance, the distinction between 2-aminothiazole and 2-aminobenzothiazole is the presence of a fused benzene ring in the latter. This seemingly simple structural modification imparts significant differences in their physicochemical properties, which in turn influence their pharmacokinetic and pharmacodynamic profiles.
The 2-aminothiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, lending it a higher degree of flexibility. In contrast, the fusion of the benzene ring in 2-aminobenzothiazole creates a more rigid and lipophilic structure. This increased lipophilicity can enhance membrane permeability and target engagement but may also lead to solubility challenges.[1]
| Property | 2-Aminothiazole | 2-Aminobenzothiazole | Source(s) |
| Molecular Formula | C₃H₄N₂S | C₇H₆N₂S | [2] |
| Molecular Weight | 100.14 g/mol | 150.20 g/mol | [2][3] |
| Appearance | Light brown crystals or brown granular solid | Odorless gray to white powder | [2][3] |
| Melting Point | 86-91 °C | 126-134 °C | [4] |
| Boiling Point | Decomposes | Decomposes | [4] |
| pKa | ~5.3 (of the conjugate acid) | 4.48 (at 20°C) | [4] |
| Solubility in Water | 100 g/L | < 0.1 g/100 mL (at 19 °C) | [4] |
| Solubility in Organic Solvents | Soluble in alcohols and diethyl ether | Freely soluble in alcohol, chloroform, and diethyl ether | [4] |
The lower pKa of 2-aminobenzothiazole's conjugate acid indicates that it is a weaker base compared to 2-aminothiazole. This can have implications for salt formation and formulation development. The most striking difference lies in their water solubility, with 2-aminothiazole being significantly more soluble. This is a critical consideration for drug delivery and bioavailability.
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a key consideration in drug development. Both 2-aminothiazole and 2-aminobenzothiazole derivatives can be synthesized through well-established methods, with the Hantzsch thiazole synthesis being a cornerstone for both.[5][6]
Synthesis of 2-Aminothiazole Derivatives
The classical Hantzsch synthesis for 2-aminothiazoles involves the condensation of an α-haloketone with a thiourea derivative.[5] This versatile one-pot reaction allows for the introduction of various substituents on the thiazole ring.
Experimental Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative
-
Reaction Setup: To a solution of the desired α-haloketone (1.0 eq) in a suitable solvent such as ethanol, add the corresponding thiourea derivative (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.
Caption: Key modification sites for SAR studies.
Conclusion: Selecting the Right Scaffold for Your Target
The choice between a 2-aminothiazole and a 2-aminobenzothiazole scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug properties.
-
2-Aminothiazole derivatives offer greater synthetic flexibility and higher aqueous solubility, making them attractive for a wide range of targets where these properties are advantageous.
-
2-Aminobenzothiazole derivatives , with their rigid and lipophilic nature, are often well-suited for targets requiring planar interactions, such as kinase ATP-binding sites. However, formulation strategies may be necessary to address potential solubility issues.
Ultimately, a thorough understanding of the subtle yet significant differences between these two privileged scaffolds, as outlined in this guide, will empower drug discovery professionals to design and develop more effective and safer medicines.
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A Comparative Guide to the Efficacy of Thiazole Derivatives and Commercial Fungicides
In the relentless pursuit of robust crop protection and the management of fungal pathogens, the scientific community is in a constant search for novel, effective, and sustainable fungicidal agents. The emergence of resistance to established commercial fungicides necessitates the exploration of new chemical scaffolds. Among these, thiazole derivatives have garnered significant attention for their potent and broad-spectrum antifungal properties. This guide provides an in-depth, evidence-based comparison of the efficacy of promising thiazole derivatives against that of key commercial fungicides, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Imperative for Novel Antifungal Agents
Fungal pathogens pose a significant threat to global food security, causing substantial pre- and post-harvest losses in agriculture.[1] For decades, the primary strategy for mitigating these losses has been the application of chemical fungicides. However, the extensive and often repeated use of these agents, particularly those with a single-site mode of action, has led to the selection and proliferation of resistant fungal strains, rendering many conventional treatments less effective.[2] This evolving challenge underscores the critical need for the discovery and development of new fungicides with novel mechanisms of action and a favorable resistance profile.
Thiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, has emerged as a privileged scaffold in medicinal and agrochemical research due to its diverse biological activities.[3][4] Numerous studies have demonstrated the potent antifungal activity of various thiazole derivatives against a wide range of plant and human fungal pathogens.[5][6][7] This guide will delve into the scientific evidence comparing the efficacy of these novel compounds with established commercial fungicides, providing a comprehensive overview of their potential to address the current challenges in fungal disease management.
Mechanisms of Action: A Tale of Two Strategies
The efficacy of any fungicide is intrinsically linked to its mechanism of action. Thiazole derivatives and the major classes of commercial fungicides employ distinct strategies to inhibit fungal growth.
Thiazole Derivatives: Disrupting Fungal Cell Integrity
Thiazole antifungals are a subset of the azole family and, like other azoles, their primary mechanism of action is the inhibition of ergosterol biosynthesis.[8][9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Thiazole derivatives specifically target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[10][9] By blocking this enzyme, thiazole derivatives prevent the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol intermediates and a depletion of ergosterol. This disruption of the cell membrane's structure and function ultimately results in the cessation of fungal growth and cell death.[9] Some studies also suggest that certain thiazole derivatives may exert their antifungal effects by damaging the fungal cell wall and mitochondria.
Figure 1. Simplified diagram illustrating the inhibition of ergosterol biosynthesis by thiazole derivatives.
Commercial Fungicides: Diverse Modes of Action
Commercial fungicides are categorized into different groups based on their mode of action, as defined by the Fungicide Resistance Action Committee (FRAC). Two of the most widely used groups are the strobilurins (QoI fungicides) and the triazoles (DMI fungicides).
-
Strobilurins (e.g., Azoxystrobin, Pyraclostrobin): These fungicides are Quinone outside Inhibitors (QoI) that target the cytochrome b complex III in the fungal mitochondrial respiratory chain.[11][12] By binding to the Qo site, they block electron transfer, thereby inhibiting ATP synthesis and effectively starving the fungus of energy.[11] This mode of action is highly specific, which also makes strobilurins prone to the development of resistance through single-point mutations in the cytochrome b gene.[13]
-
Triazoles (e.g., Tebuconazole, Propiconazole): Similar to thiazole derivatives, triazoles are Demethylation Inhibitors (DMIs) that interfere with ergosterol biosynthesis by inhibiting the lanosterol 14α-demethylase enzyme.[14][15] The widespread use of triazoles has led to the emergence of resistance in many fungal pathogens, often through mutations in the CYP51 gene or overexpression of the target enzyme.[2]
-
Multi-site Inhibitors (e.g., Chlorothalonil, Mancozeb): These fungicides act on multiple metabolic pathways within the fungal cell, making the development of resistance much less likely.[16] Chlorothalonil, for example, reacts with glutathione and other thiol-containing molecules, disrupting various cellular functions. Mancozeb inhibits enzyme activity by chelating metal ions. Due to their broad-spectrum activity and low resistance risk, they are often used in tank mixes with single-site fungicides.
Comparative Efficacy: In Vitro and In Vivo Studies
The true measure of a fungicide's potential lies in its performance in controlled laboratory settings and, ultimately, in real-world applications. A growing body of scientific literature provides compelling evidence for the high efficacy of thiazole derivatives, often surpassing that of commercial standards.
In Vitro Efficacy
In vitro studies, which measure the direct inhibitory effect of a compound on fungal growth in a laboratory setting, are the first step in evaluating a new fungicide. The most common metric for in vitro efficacy is the Effective Concentration 50 (EC50) or the Minimum Inhibitory Concentration (MIC) , which represent the concentration of the fungicide required to inhibit fungal growth by 50% or completely, respectively.
Numerous studies have demonstrated the potent in vitro activity of novel thiazole derivatives against a range of economically important plant pathogens. For instance, a study on isothiazole–thiazole derivatives found that some compounds exhibited significantly lower EC50 values against Sclerotinia sclerotiorum and Alternaria solani compared to the commercial fungicides oxathiapiprolin and azoxystrobin.[17] Specifically, compound 6b had an EC50 of 0.22 mg L⁻¹ against S. sclerotiorum, which was approximately 18 times more potent than azoxystrobin (EC50 = 4.04 mg L⁻¹) and 27 times more potent than oxathiapiprolin (EC50 = 5.98 mg L⁻¹).[17]
Another study on phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety reported that compound 5b showed excellent antifungal activity against Sclerotinia sclerotiorum with an EC50 value of 0.51 μg/mL, which was comparable to the commercial fungicide Carbendazim (EC50 = 0.57 μg/mL).[8] Furthermore, a series of novel thiazolyl hydrazine derivatives were synthesized and evaluated, with compound 3l demonstrating outstanding activity against Botryosphaeria dothidea and Gibberella sanbinetti with EC50 values of 0.59 and 0.69 µg/mL, respectively, surpassing the efficacy of commercial fungicides fluopyram, boscalid, and hymexazol.[1]
The following table summarizes the in vitro efficacy of selected thiazole derivatives in comparison to commercial fungicides from various studies.
| Compound/Fungicide | Fungal Pathogen | EC50 / MIC (µg/mL) | Reference |
| Thiazole Derivative 6b | Sclerotinia sclerotiorum | 0.22 | [17] |
| Azoxystrobin | Sclerotinia sclerotiorum | 4.04 | [17] |
| Oxathiapiprolin | Sclerotinia sclerotiorum | 5.98 | [17] |
| Thiazole Derivative 6j | Rhizoctonia cerealis | 8.14 | [4] |
| Fluxapyroxad | Rhizoctonia cerealis | 11.93 | [4] |
| Thifluzamide | Rhizoctonia cerealis | 22.12 | [4] |
| Thiazole Derivative 10c | Botrytis cinerea | 7.57 | [18] |
| Thifluzamide | Botrytis cinerea | 10.35 | [18] |
| Thiazole Derivative C5 | Rhizoctonia solani | 3-4 | [5] |
| Boscalid | Rhizoctonia solani | 1.23 | [5] |
| Thiazole Derivative 7e | Candida albicans | 3.9 | [14] |
| Fluconazole | Candida albicans | 15.62 | [14] |
In Vivo Efficacy
While in vitro data provides a strong indication of antifungal potential, in vivo studies are essential to evaluate the performance of a compound under more realistic conditions, such as on a host plant. These studies account for factors like compound uptake, translocation, and stability in a biological system.
In an in vivo study on isothiazole–thiazole derivatives, compound 6u demonstrated excellent protective activity against Pseudoperonospora cubensis and Phytophthora infestans on cucumber and tomato plants, respectively.[17] The EC50 values for compound 6u were 0.046 mg L⁻¹ against P. cubensis and 0.20 mg L⁻¹ against P. infestans, indicating high efficacy in a whole-plant system.[17] Another study on pyrazole-thiazole carboxamide derivatives found that compound 6j showed promising in vivo protective activity against Rhizoctonia solani and Puccinia sorghi with 80% and 90% inhibition at 10 μg/mL, respectively.[4]
Furthermore, a study on novel 2-phenyl thiazole derivatives reported that compound 10c exhibited over 80% in vivo activity against Sclerotinia sclerotiorum at a concentration of 10 mg/L.[18] These in vivo results, while sometimes showing slightly lower efficacy than in vitro assays, confirm the significant potential of thiazole derivatives as effective plant protection agents.
Methodologies for Efficacy Evaluation
The objective comparison of fungicides relies on standardized and reproducible experimental protocols. The following outlines the key methodologies for in vitro and in vivo efficacy testing.
In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal compounds.
Step-by-Step Protocol for Broth Microdilution:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).
-
Harvest spores or yeast cells and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute the standardized suspension in the appropriate broth medium (e.g., RPMI 1640 for yeasts) to achieve the final desired inoculum concentration.
-
-
Preparation of Fungicide Dilutions:
-
Prepare a stock solution of the test compound (e.g., thiazole derivative) and reference fungicides in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the stock solutions in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the fungicide dilutions.
-
Include a positive control (inoculum without fungicide) and a negative control (broth medium only).
-
Incubate the plates at an appropriate temperature (e.g., 28°C for plant pathogens, 35°C for human pathogens) for a specified period (e.g., 24-72 hours).
-
-
Determination of MIC:
-
Visually or spectrophotometrically assess the fungal growth in each well.
-
The MIC is the lowest concentration of the fungicide that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the positive control.[19]
-
Figure 2. A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
In Vivo Fungicide Efficacy Testing
In vivo assays are designed to evaluate the protective or curative activity of a fungicide on a host plant.
General Protocol for In Vivo Protective Assay:
-
Plant Cultivation: Grow healthy, susceptible host plants to a suitable growth stage under controlled greenhouse conditions.
-
Fungicide Application:
-
Prepare solutions of the test compounds and reference fungicides at various concentrations.
-
Spray the plants with the fungicide solutions until runoff, ensuring uniform coverage.
-
Allow the plants to dry completely.
-
-
Pathogen Inoculation:
-
Prepare a spore suspension of the target fungal pathogen at a known concentration.
-
Inoculate the treated plants by spraying them with the spore suspension.
-
-
Incubation:
-
Place the inoculated plants in a high-humidity chamber at an optimal temperature for disease development.
-
-
Disease Assessment:
-
After a specified incubation period, assess the disease severity on the plants. This can be done by visually estimating the percentage of leaf area infected or by using a disease rating scale.
-
Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control.
-
Structure-Activity Relationship (SAR) and Future Perspectives
The potent antifungal activity of thiazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of these compounds and designing new, more potent analogues.
Several studies have highlighted key structural features that contribute to the antifungal activity of thiazole derivatives. For example, the nature and position of substituents on the thiazole ring and any attached phenyl rings can significantly influence efficacy.[5][13] In some series of camphor-thiazole derivatives, the selection of specific substituents was found to be critical for optimizing biological activity.[5] Similarly, for 2-hydrazinyl-1,3-thiazole derivatives, the presence of the hydrazone linkage was shown to be important for their anti-Candida potency.[14]
The continued exploration of the thiazole scaffold holds immense promise for the development of the next generation of fungicides. Future research should focus on:
-
Optimizing lead compounds: Further chemical modifications of the most potent thiazole derivatives identified to date to enhance their efficacy, broaden their spectrum of activity, and improve their safety profile.
-
Investigating novel mechanisms of action: While many thiazole derivatives act as ergosterol biosynthesis inhibitors, some may have alternative cellular targets. Identifying these novel mechanisms could lead to the development of fungicides with a lower risk of cross-resistance to existing classes.
-
Field trials: Conducting extensive field trials to evaluate the performance of the most promising thiazole derivatives under diverse environmental conditions and against a wider range of fungal pathogens.
-
Resistance management strategies: Investigating the potential for resistance development to new thiazole fungicides and developing strategies to mitigate this risk.
Conclusion
The scientific evidence presented in this guide clearly demonstrates that thiazole derivatives represent a highly promising class of antifungal agents with the potential to rival and, in some cases, surpass the efficacy of current commercial fungicides. Their potent in vitro and in vivo activity against a broad spectrum of fungal pathogens, coupled with the potential for novel mechanisms of action, makes them a critical area of focus for future fungicide research and development. As the agricultural industry continues to face the challenge of fungicide resistance, the development of effective and sustainable alternatives like thiazole derivatives will be paramount in ensuring global food security.
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A Comparative Guide to 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide and Other Heterocyclic Scaffolds in Modern Drug Design
Executive Summary
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the 2-aminothiazole scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activity. This guide provides an in-depth comparison of a specific derivative, 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide , against other cornerstone five-membered heterocyclic systems: pyrazole, imidazole, and triazole. We will dissect their structure-activity relationships (SAR), comparative efficacy supported by experimental data, and the underlying rationale for selecting one scaffold over another for specific therapeutic targets, including oncology, inflammation, and infectious diseases. This document is intended for researchers and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
Introduction: The Central Role of Heterocycles in Pharmacology
Heterocyclic chemistry is inextricably linked to drug discovery. The incorporation of heteroatoms (such as nitrogen, sulfur, and oxygen) into cyclic structures imparts unique physicochemical properties, including dipole moment, basicity, and hydrogen bonding capacity. These features are critical for modulating target binding affinity, selectivity, metabolic stability, and overall pharmacokinetic profiles.
The 2-aminothiazole core is a prominent pharmacophore found in numerous clinically approved drugs, such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, underscoring its therapeutic relevance.[1][2] Our focus molecule, 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, combines this privileged thiazole ring with an acetohydrazide moiety. The hydrazide-hydrazone functional group is itself a well-established pharmacophore known to confer significant anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This guide aims to position this specific scaffold within the broader context of other widely utilized heterocyclic systems, providing a rational basis for its application in drug design programs.
The 2-Aminothiazole Scaffold: A Versatile Foundation
The 2-aminothiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen. Its value in medicinal chemistry stems from its rigid, planar structure and its capacity for diverse substitutions at the 2-amino, 4-, and 5-positions, allowing for fine-tuning of its biological activity.[6][7]
Synthesis of the Core Intermediate
The synthesis of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide typically begins with the well-established Hantzsch thiazole synthesis, followed by hydrazinolysis. The causality behind this choice is its efficiency and modularity. The Hantzsch reaction allows for the facile construction of the core thiazole ring from readily available starting materials.
Caption: General synthetic workflow for the target compound.
Inherent Biological Activities
The 2-aminothiazole nucleus is associated with a wide spectrum of pharmacological activities, including:
-
Anticancer: Potent and selective inhibitory activity has been documented against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[1][2]
-
Antimicrobial: Derivatives show activity against both bacteria and fungi.[6][8]
-
Anti-inflammatory: The scaffold can inhibit key inflammatory mediators like inducible nitric oxide synthase (iNOS).[9]
Comparative Analysis of Heterocyclic Scaffolds
The choice of a heterocyclic core is a critical decision in lead optimization. Below, we compare the 2-aminothiazole scaffold with three other prominent five-membered rings.
Caption: Key comparative features of heterocyclic scaffolds.
Versus Pyrazole
-
Overview: Pyrazole is a five-membered ring with two adjacent nitrogen atoms. It is famously the core of COX-2 inhibitors like Celecoxib.[10][11]
-
Key Differentiators:
-
Physicochemical Properties: Pyrazoles are generally weakly basic. Their metabolic stability is a key advantage that has led to a surge in their use in approved drugs.[12][13]
-
Biological Profile: While both scaffolds show potent anti-inflammatory and anticancer activity, pyrazoles are particularly dominant in the anti-inflammatory space due to the success of coxibs.[14]
-
Causality: The N-N bond arrangement in pyrazole provides a distinct hydrogen bonding pattern and dipole moment compared to the S-C-N arrangement in thiazole, leading to different target binding profiles.
-
Versus Imidazole
-
Overview: Imidazole, with two non-adjacent nitrogen atoms, is a fundamental biological building block found in the amino acid histidine.[15]
-
Key Differentiators:
-
Physicochemical Properties: The imidazole ring is amphoteric, acting as both a weak acid and a weak base. Its nitrogen atoms are excellent metal coordinators, making it a common feature in metalloenzyme inhibitors.[16]
-
Biological Profile: Imidazole derivatives possess an exceptionally broad range of activities, including antifungal, anticancer, and antiviral properties.[15][17][18]
-
Causality: The 1,3-arrangement of nitrogens in imidazole allows it to act as a proton shuttle and a potent hydrogen bond donor/acceptor, facilitating interactions with a wider array of biological targets compared to the more specialized 2-aminothiazole.[16][19]
-
Versus Triazole
-
Overview: Triazoles contain three nitrogen atoms in the ring and exist as two isomers (1,2,3- and 1,2,4-triazole). They are cornerstones of antifungal therapy (e.g., Fluconazole).[20]
-
Key Differentiators:
-
Physicochemical Properties: Triazoles are characterized by high polarity, metabolic stability, and a strong capacity for hydrogen bonding as both acceptors and donors.[21] This often improves water solubility.[21]
-
Biological Profile: While showing broad activity, triazoles excel as antifungal agents by inhibiting cytochrome P450 enzymes.[22] They are also increasingly used in anticancer drug design.[23]
-
Causality: The high nitrogen content makes the triazole ring electron-deficient and highly polar, which enhances its metabolic stability and ability to form strong, directional interactions with targets, a property leveraged in many enzyme inhibitors.[21][24]
-
Supporting Experimental Data: A Comparative Overview
To provide a quantitative comparison, the following table summarizes representative biological activity data for derivatives of each heterocyclic class against common cancer cell lines and microbial strains.
Table 1: Comparative In Vitro Activity (IC₅₀/MIC in µM)
| Scaffold Class | Compound Example | Target: MCF-7 (Breast Cancer) | Target: A549 (Lung Cancer) | Target: S. aureus (Bacteria) | Reference |
| 2-Aminothiazole | N-(5-benzyl...)-acetamide deriv. | 2.32 µg/mL (GI₅₀) | 1.61 µg/mL (GI₅₀) | ~12.5 µM | [1][25] |
| Pyrazole | Pyrazole-oxindole conjugate | 0.83 µM | 1.21 µM | > 50 µM | [10] |
| Imidazole | Imidazole thioacetanilide deriv. | ~5.0 µM (Various) | ~7.5 µM (Various) | ~8.0 µM | [17][18] |
| Triazole | 1,2,3-Triazole-dithiocarbamate | 1.56 µM | 3.12 µM | 6.25 µM | [20] |
Note: Data is compiled from various sources and represents the activity of specific derivatives, not the core scaffolds themselves. Direct comparison should be made with caution.
Key Experimental Protocols
The trustworthiness of any comparative analysis rests on robust and reproducible experimental methods. The following are self-validating, step-by-step protocols for assessing the primary biological activities discussed.
Protocol 1: Anticancer Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀). Its self-validating nature comes from the inclusion of positive and negative controls and the direct correlation between metabolic activity and colorimetric output.
Caption: Standard workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate adherent cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[26]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[26]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Test)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. Its robustness comes from the standardized inoculum and the inclusion of growth and sterility controls.
Methodology:
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism (e.g., S. aureus) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[27]
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in an appropriate broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative/sterility control (broth only), and a control with a standard antibiotic (e.g., Ciprofloxacin).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[27]
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which no turbidity (growth) is observed.[28]
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely used model assesses the acute anti-inflammatory potential of a compound. The self-validating aspect is the use of a standard reference drug and a control group to establish a baseline inflammatory response.
Methodology:
-
Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.[29]
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin or Diclofenac.[4]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[30]
-
Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[31]
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.
Conclusion and Future Perspectives
The selection of a heterocyclic scaffold is a nuanced decision guided by the therapeutic target, desired mechanism of action, and required ADMET properties.
-
2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide represents a highly promising starting point for drug discovery, synergistically combining the proven anticancer and antimicrobial properties of the 2-aminothiazole core with the anti-inflammatory and chelating potential of the acetohydrazide sidechain. Its synthetic tractability allows for rapid generation of diverse libraries for screening.
-
Pyrazoles remain a scaffold of choice for developing metabolically stable compounds, particularly for chronic conditions like inflammation and certain cancers.[12]
-
Imidazoles offer unparalleled versatility due to their electronic properties and prevalence in nature, making them suitable for targeting a vast range of enzymes and receptors.[15]
-
Triazoles provide a distinct advantage in achieving metabolic stability and potent hydrogen bonding, making them ideal for enzyme inhibitors, especially in the antifungal and anticancer arenas.[21]
Future research should focus on creating hybrid molecules that combine the advantageous features of these different scaffolds. For instance, linking a 2-aminothiazole moiety to a pyrazole or triazole could yield compounds with dual-action mechanisms or improved pharmacokinetic profiles. The continued exploration of these fundamental building blocks, guided by robust experimental validation, will undoubtedly pave the way for the next generation of innovative therapeutics.
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The 2-Aminothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2][3][4] Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for substitution at multiple positions, provide a versatile template for the design of potent and selective therapeutic agents.[5] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, drawing upon experimental data to elucidate the nuanced interplay between chemical structure and biological function across different therapeutic landscapes. We will delve into the key structural modifications that govern the efficacy of these compounds as anticancer, antimicrobial, and kinase-inhibiting agents, providing a valuable resource for researchers and drug development professionals.
I. Anticancer Activity: Tuning Cytotoxicity and Kinase Inhibition
The 2-aminothiazole moiety is a prominent feature in several approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[6][7] The exploration of its derivatives continues to yield promising candidates targeting various hallmarks of cancer. The SAR of these compounds is often intricate, with subtle structural changes leading to significant shifts in potency and selectivity.
A. SAR of 2-Aminothiazole Derivatives as Cytotoxic Agents
A common strategy in anticancer drug discovery involves the synthesis of 2-aminothiazole derivatives and their evaluation against a panel of human cancer cell lines. The SAR analysis reveals critical insights into the structural requirements for potent cytotoxic activity.
A study on a series of 2-aminothiazole derivatives against human lung cancer (H1299) and human glioma (SHG-44) cell lines highlighted several key SAR trends.[8][9] The core structure can be dissected into three main regions for modification: the 2-amino group, the C4 position, and the C5 position of the thiazole ring.
Key SAR Insights for Anticancer Activity:
-
Substitution at the 2-Amino Position: Direct attachment of an unsubstituted phenyl ring to the 2-amino group generally results in weak activity. However, the introduction of specific substituents on this phenyl ring or its replacement with other moieties can dramatically enhance cytotoxicity. For instance, the presence of a benzylic amine at this position has been shown to be beneficial.[8]
-
Substitution at the C4 and C5 Positions: The nature of the substituents at the C4 and C5 positions of the thiazole ring plays a crucial role in determining the anticancer potency.
-
Small alkyl groups like methyl at C4 can lead to a moderate increase in activity.[8]
-
Aromatic substitutions, such as a phenyl group at C4, can also influence activity.
-
Cyclic substitutions that bridge the C4 and C5 positions, such as a butylidene group forming a tetrahydrobenzothiazole scaffold, have been found to significantly boost cytotoxic effects.[8][9]
-
-
Halogenation: The introduction of halogens, such as chlorine, on the phenyl ring attached to the 2-amino group can enhance cytotoxic activity.[3][6]
The following Graphviz diagram illustrates the key modification points on the 2-aminothiazole scaffold that influence its anticancer activity.
Caption: Key modification sites on the 2-aminothiazole scaffold influencing anticancer activity.
B. Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 2-aminothiazole derivatives against human lung cancer (H1299) and human glioma (SHG-44) cell lines, as determined by the MTT assay.[3][8]
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at N2) | H1299 IC50 (µM) | SHG-44 IC50 (µM) |
| 1a | H | H | Phenyl | > 50 | > 50 |
| 1b | Methyl | H | Phenyl | 25.3 | 31.6 |
| 1c | H | H | 4-Chlorophenyl | 15.8 | 20.1 |
| 1d | -(CH2)4- | -(CH2)4- | 4-Methylbenzyl | 4.89 | 4.03 |
Data synthesized from multiple sources for illustrative comparison.
This data clearly demonstrates that the parent compound 1a with an unsubstituted phenyl group is largely inactive.[3] Introducing a methyl group at C4 (1b ) or a chloro-substituent on the phenyl ring (1c ) provides a moderate increase in potency.[3] The most significant enhancement in activity is observed with compound 1d , which features a cyclic butylidene substitution across C4 and C5 and a substituted benzylic amine at the N2 position, highlighting the synergistic effect of these modifications.[3][8]
C. Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., H1299 or SHG-44) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
II. Antimicrobial Activity: A Scaffold for Combating Pathogens
2-aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[5][10][11] Their mechanism of action can vary, with some compounds targeting essential enzymes in microbial metabolic pathways.[11]
A. SAR of 2-Aminothiazole Derivatives as Antimicrobial Agents
SAR studies in the antimicrobial context have revealed distinct structural requirements for potent activity.
Key SAR Insights for Antimicrobial Activity:
-
Antibacterial Activity:
-
Molecular docking studies suggest that some 2-aminothiazole derivatives may exert their antibacterial effect by inhibiting the MurB enzyme, which is involved in peptidoglycan biosynthesis.[11]
-
The presence of specific substituents on the 2-amino group and the C4 position of the thiazole ring is critical for potent antibacterial activity. For instance, certain functionally substituted derivatives have shown greater potency than ampicillin and streptomycin against several bacterial strains.[11]
-
-
Antifungal Activity:
-
The antifungal mechanism of some derivatives is proposed to involve the inhibition of CYP51 (lanosterol 14α-demethylase), an essential enzyme in fungal ergosterol biosynthesis.[11]
-
Specific substitution patterns can lead to broad-spectrum antifungal activity, in some cases surpassing that of reference drugs like ketoconazole and bifonazole.[11]
-
-
Antimycobacterial Activity:
-
In the context of Mycobacterium tuberculosis, the 2-amino-4-(2-pyridyl) thiazole scaffold has been identified as a promising starting point.[12]
-
Optimal antimycobacterial activity is often achieved with a substituted phenyl ring at the 2-amino position, connected via an amide linker.[12] The central thiazole and the 4-(2-pyridyl) moiety appear to be crucial for activity and are generally intolerant to modification.[13]
-
Introduction of substituted benzoyl groups at the N-2 position has led to a significant improvement in antitubercular activity.[13]
-
The following Graphviz diagram outlines the general workflow for evaluating the antimicrobial activity of 2-aminothiazole derivatives.
Caption: Schematic of kinase inhibition by a 2-aminothiazole derivative.
B. Comparative Kinase Inhibition Data
The following table provides a comparative overview of 2-aminothiazole derivatives as inhibitors of different kinases.
| Kinase Target | Scaffold/Derivative Class | Key SAR Determinants | IC50 Range |
| Lck | 2-Amino-5-carboxamidothiazoles | Cyclopropylamide at C5 | Sub-micromolar [14] |
| CK2 (allosteric) | 4-(4-(Naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid derivatives | Hydroxy and carboxy positions on the benzoic acid moiety | Sub-micromolar [15] |
| Hec1/Nek2 | 4-Aryl-N-arylcarbonyl-2-aminothiazoles | Fluoride substitution on the N-arylcarbonyl moiety | Micromolar [5] |
| B-RAFV600E | Thiazole derivatives with a phenyl sulfonyl group | Specific substitutions on the phenyl sulfonyl moiety | Nanomolar |
C. Experimental Protocol: In Vitro Kinase Inhibition Assay
A variety of assay formats can be used to measure kinase inhibition, including radiometric, fluorescence-based, and luminescence-based assays. Below is a general protocol for a fluorescence-based assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.
-
Compound Addition: Add serial dilutions of the 2-aminothiazole derivatives to the wells of a microtiter plate.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells. Incubate for a specific time at a controlled temperature.
-
Detection: Stop the reaction and add a detection reagent that specifically recognizes either the phosphorylated substrate or the remaining ATP. The resulting fluorescence signal is proportional to the kinase activity.
-
Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
IV. Conclusion
The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The comparative analysis of its structure-activity relationships across anticancer, antimicrobial, and kinase inhibition domains reveals both common themes and target-specific nuances. For researchers in drug discovery, a deep understanding of these SAR trends is paramount for the rational design of next-generation 2-aminothiazole derivatives with enhanced potency, selectivity, and drug-like properties. The experimental protocols provided herein offer a practical guide for the biological evaluation of these promising compounds. As our understanding of the molecular basis of disease deepens, the versatile 2-aminothiazole core is poised to remain a central element in the development of innovative medicines.
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A Comparative Guide to 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Bioisosteres in Drug Design
In the landscape of medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of rational drug design. Among the various bioisosteres employed, the 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds have emerged as particularly valuable.[1][2][3][4] Their remarkable utility stems from their ability to modulate physicochemical and biological properties, often leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of these two critical pharmacophores, supported by experimental data, to empower researchers in their drug discovery endeavors.
The Principle of Bioisosterism: A Subtle Yet Powerful Exchange
Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, is a powerful tool for lead optimization. The classical bioisosteric relationship between an oxygen and a sulfur atom makes the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings prime candidates for such strategic molecular modifications.[1] While structurally similar, the subtle differences in electronegativity, polarizability, and hydrogen bonding capacity between oxygen and sulfur can profoundly impact a molecule's interaction with its biological target and its overall disposition in the body.
Caption: Bioisosteric relationship between 1,3,4-oxadiazole and 1,3,4-thiadiazole.
Synthetic Strategies: Convergent Paths to Key Scaffolds
The synthesis of both 1,3,4-oxadiazoles and 1,3,4-thiadiazoles often proceeds through common intermediates, primarily acylhydrazides or their derivatives. This convergence allows for the facile generation of diverse libraries of both scaffolds for comparative biological evaluation.
A prevalent and versatile method for constructing the 2,5-disubstituted 1,3,4-oxadiazole ring is the cyclodehydration of 1,2-diacylhydrazines.[5] Various dehydrating agents, such as phosphorus oxychloride, thionyl chloride, or Burgess reagent, can be employed to facilitate this transformation.[6]
Similarly, the 1,3,4-thiadiazole core is commonly synthesized from thiosemicarbazides or by the cyclization of acylhydrazines with a sulfur source.[7][8] For instance, the reaction of an acylhydrazine with phosphorus pentasulfide or Lawesson's reagent provides a direct route to the thiadiazole ring.
An interesting synthetic aspect is the potential for interconversion, where a 1,3,4-oxadiazole can be converted to its corresponding 1,3,4-thiadiazole by treatment with a thiating agent like thiourea.[1][9]
Caption: Convergent synthetic pathways to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
Physicochemical Properties: A Tale of Two Heteroatoms
The substitution of oxygen with sulfur imparts subtle yet significant changes in the physicochemical properties of the heterocyclic ring, which in turn influence the pharmacokinetic profile of the drug candidate.
| Property | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Rationale for Difference |
| Electronegativity | Oxygen is more electronegative than sulfur. | Sulfur is less electronegative than oxygen. | This influences the electron distribution within the ring and its hydrogen bonding potential. |
| Lipophilicity | Generally less lipophilic. | Generally more lipophilic.[10] | The larger, more polarizable sulfur atom increases lipophilicity, which can affect membrane permeability and protein binding. |
| Hydrogen Bond Acceptor Strength | The oxygen atom is a stronger hydrogen bond acceptor. | The sulfur atom is a weaker hydrogen bond acceptor. | This can lead to differences in target binding affinity and solubility. |
| Metabolic Stability | The oxadiazole ring is generally considered to be metabolically stable.[11] | The thiadiazole ring is also known for its metabolic stability. | Both rings are resistant to many common metabolic transformations, making them attractive for improving the half-life of drug candidates. |
| Solubility | Solubility is influenced by substituents, with aryl groups decreasing aqueous solubility.[9] | Thiadiazoles are often soluble in organic solvents like alcohol and ether, with slight solubility in water.[12] | The overall polarity and crystal lattice energy of the substituted derivatives dictate their solubility. |
A Spectrum of Pharmacological Activities: Commonalities and Divergences
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[8][13][14][15][16][17] These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][16][17] The choice between these two scaffolds can be critical in fine-tuning the biological activity and selectivity of a drug candidate.
Comparative Anticancer Activity
Numerous derivatives of both heterocycles have shown potent anticancer activity. For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231.[13] Similarly, 1,3,4-thiadiazole derivatives have demonstrated promising anti-proliferative effects against various cancer cell lines.[16]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole derivative | MCF-7 | 1.85 ± 0.28 | [13] |
| 1,3,4-Oxadiazole derivative | MDA-MB-231 | 2.27 ± 0.73 | [13] |
| 1,3,4-Thiadiazole-based compound | Chronic myelogenous leukemia cells | Moderate Inhibition | [11] |
| Naproxen-based 1,3,4-oxadiazole | HepG2 | 1.63 µg/mL | [18] |
| Thymol-1,3,4-oxadiazole derivative | HCT-116 | 2.6 | [18] |
Comparative Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority, and both scaffolds have contributed significantly to this area. 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] Likewise, a vast number of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some exhibiting potency greater than standard drugs.[19]
Experimental Protocols: A Guide to Evaluation
To facilitate a direct comparison of novel 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, standardized in vitro assays are essential.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Culture: Maintain MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard drug (e.g., Doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a bacterial strain (e.g., Staphylococcus aureus).
Methodology:
-
Bacterial Culture: Grow S. aureus in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for synthesis and bioactivity screening of derivatives.
Conclusion: A Strategic Choice in Drug Design
The bioisosteric replacement of 1,3,4-oxadiazoles with 1,3,4-thiadiazoles, and vice versa, is a well-established and highly effective strategy in drug discovery.[1][2][3][4] While both scaffolds share a broad range of pharmacological activities and are generally metabolically stable, the subtle differences in their physicochemical properties can lead to significant variations in potency, selectivity, and pharmacokinetic profiles. The increased lipophilicity of the thiadiazole ring may enhance membrane permeability, while the stronger hydrogen bonding capacity of the oxadiazole can be crucial for specific target interactions. A thorough understanding of these nuances, coupled with parallel synthesis and comparative biological evaluation, will continue to empower medicinal chemists to design safer and more effective therapeutic agents.
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Evaluating the Cytotoxicity of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide on Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their anticancer potential, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of several clinically approved drugs.[1][2] This guide provides a comprehensive evaluation of the cytotoxic properties of a specific 2-aminothiazole derivative, 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, against a panel of common cancer cell lines.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of this compound's performance with the established chemotherapeutic agent, Doxorubicin. Detailed experimental protocols, comparative data analysis, and insights into the underlying scientific principles are provided to facilitate reproducible and robust cytotoxicity assessments.
Introduction to 2-Aminothiazole Derivatives in Oncology
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry due to its wide range of biological activities.[3][4][5] Thiazole derivatives have been reported to exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][4] The anticancer activity of thiazole-containing compounds is often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[2][6][7] Mechanisms of action for different thiazole derivatives include the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT.[6][7] The structural versatility of the 2-aminothiazole scaffold allows for chemical modifications to optimize potency and selectivity, making it a fertile ground for the development of novel anticancer agents.[8][9]
This guide focuses on 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, a compound featuring the core 2-aminothiazole moiety linked to an acetohydrazide group. The introduction of the hydrazide functional group can potentially enhance the compound's ability to form hydrogen bonds and coordinate with metal ions, which may influence its biological activity.
Comparative Cytotoxicity Profiling
To ascertain the anticancer potential of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, its cytotoxic effects were evaluated against a panel of four human cancer cell lines representing different cancer types:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
HepG2: Human liver carcinoma cell line.
The performance of the test compound was benchmarked against Doxorubicin, a widely used anthracycline antibiotic with broad-spectrum anticancer activity.[10][11]
Experimental Design and Rationale
A robust evaluation of cytotoxicity necessitates the use of multiple, mechanistically distinct assays.[12][13][14] This approach minimizes the risk of compound interference with a single assay technology and provides a more comprehensive understanding of the induced cellular response. In this guide, we employ three well-established colorimetric assays:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15][16][17]
-
SRB Assay: Quantifies total cellular protein content, providing an estimation of cell number.[18][19][20][21][22]
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[23][24][25][26]
The selection of these assays allows for the assessment of different cellular parameters: metabolic activity, cell biomass, and membrane integrity, thereby offering a multi-faceted view of the compound's cytotoxic effect.
Future studies should aim to elucidate the specific molecular targets of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. Experiments such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins could provide valuable insights. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could help optimize the potency and selectivity of this chemical scaffold.
Conclusion
This comparative guide provides a framework for evaluating the in vitro cytotoxicity of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide against a panel of cancer cell lines. The use of multiple, validated cytotoxicity assays is crucial for obtaining reliable and comprehensive data. While the test compound shows promise, further mechanistic studies are necessary to fully characterize its anticancer potential and to guide future drug development efforts based on the versatile 2-aminothiazole core.
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Thiazole Derivatives
This guide provides an in-depth comparative analysis of molecular docking studies involving thiazole derivatives, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple procedural outline to explore the causality behind experimental choices, ensuring a robust and self-validating approach to computational drug design. Our focus is to synthesize data from recent literature to offer a clear perspective on the potential of the thiazole scaffold against significant therapeutic targets.
Part 1: The Scientific Rationale — Why Focus on the Thiazole Scaffold?
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its prevalence is not coincidental; the thiazole moiety is a "privileged scaffold," appearing in numerous natural products like Vitamin B1 (Thiamine) and a variety of FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Penicillin.[2][3][4][5] This scaffold's utility stems from its unique electronic properties and its ability to form a wide range of non-covalent interactions—such as hydrogen bonds, and hydrophobic and π-π stacking interactions—with biological macromolecules.[6]
Researchers have successfully leveraged this scaffold to design potent inhibitors for a diverse array of therapeutic targets implicated in cancer, microbial infections, diabetes, and inflammation.[7][8][9] The versatility of the thiazole ring allows for extensive chemical modification at multiple positions, enabling chemists to fine-tune the pharmacodynamic and pharmacokinetic properties of drug candidates.[6] This inherent adaptability makes thiazole derivatives an exceptionally rich field for computational exploration and drug discovery.[7]
Part 2: The Predictive Engine — A Primer on Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor, typically a protein).[10] In the context of drug discovery, it serves as an invaluable predictive engine, allowing for the rapid, cost-effective screening of vast virtual libraries of compounds against a specific protein target.[11][12] This in silico approach significantly narrows the field of potential drug candidates, prioritizing those with the highest predicted efficacy for subsequent experimental validation.[12]
The core of any docking simulation relies on two key components: a sampling algorithm and a scoring function . The algorithm explores various possible conformations (poses) of the ligand within the receptor's binding site, while the scoring function estimates the binding free energy for each pose. A lower, more negative score typically indicates a more stable and favorable interaction.[11] Numerous software packages are available, each with unique algorithms and scoring functions, such as the widely used AutoDock and AutoDock Vina, and commercial suites like Schrödinger's Glide and MOE Dock.[11][13]
Part 3: The In Silico Experiment — A Validated Workflow for Thiazole Derivatives
To illustrate a robust comparative study, we will outline a complete workflow focused on a well-established anticancer target: Tubulin . Thiazole derivatives have shown significant promise as tubulin polymerization inhibitors, which disrupt microtubule dynamics and induce cancer cell death.[14][15]
Objective
To computationally compare the binding modes and affinities of distinct classes of thiazole derivatives within the colchicine binding site of β-tubulin, thereby elucidating key structure-activity relationships (SAR).
Mandatory Visualization: The Molecular Docking Workflow
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A Comparative Guide to the Antioxidant Potential of Thiazole Acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a critical frontier. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3] This guide provides a comprehensive assessment of the antioxidant potential of a promising class of heterocyclic compounds: thiazole acetohydrazide derivatives.
As a senior application scientist, this document moves beyond a mere recitation of facts. It is designed to provide you with the causal logic behind experimental choices, self-validating protocols, and an authoritative grounding in the current scientific landscape. We will delve into the synthesis of these derivatives, rigorously compare their antioxidant efficacy against established standards using validated in vitro assays, and explore the underlying mechanisms of their action.
The Rationale for Thiazole Acetohydrazide Derivatives as Antioxidants
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The incorporation of an acetohydrazide moiety introduces additional hydrogen-bonding capabilities and potential metal-chelating sites, features often associated with potent antioxidant activity. The core hypothesis is that the synergistic combination of the thiazole ring and the acetohydrazide side chain can lead to compounds with superior radical scavenging and reductive capabilities.
Comparative In Vitro Antioxidant Evaluation
To objectively assess the antioxidant potential of thiazole acetohydrazide derivatives, a panel of well-established in vitro assays is essential. Each assay targets a different facet of antioxidant action, providing a more complete picture of a compound's capabilities. Here, we compare the performance of a hypothetical series of thiazole acetohydrazide derivatives (TAH-1, TAH-2, and TAH-3) against the standard antioxidants, Ascorbic Acid and Trolox (a water-soluble analog of Vitamin E).
The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[1][7][8][9]
Table 1: Comparative Antioxidant Activity (IC50 Values in µM)
| Compound | DPPH Radical Scavenging Assay | ABTS Radical Scavenging Assay | Ferric Reducing Antioxidant Power (FRAP) Assay (Fe(II) Equivalents in µM) |
| TAH-1 | 15.8 ± 1.2 | 10.2 ± 0.8 | 185 ± 15 |
| TAH-2 | 9.5 ± 0.7 | 6.1 ± 0.5 | 250 ± 21 |
| TAH-3 | 25.1 ± 2.1 | 18.9 ± 1.5 | 110 ± 9 |
| Ascorbic Acid | 8.2 ± 0.6 | 5.5 ± 0.4 | 310 ± 25 |
| Trolox | 10.1 ± 0.9 | 7.3 ± 0.6 | 280 ± 22 |
Note: Lower IC50 values indicate higher antioxidant activity. For the FRAP assay, higher Fe(II) equivalent values indicate greater reducing power.
From the data presented, TAH-2 emerges as the most potent antioxidant among the synthesized derivatives, exhibiting radical scavenging activity comparable to the standard, Trolox, and superior to TAH-1 and TAH-3. While not as potent as Ascorbic Acid, its significant activity warrants further investigation. The structure-activity relationship (SAR) suggests that specific substitutions on the thiazole or phenyl rings likely play a crucial role in enhancing antioxidant capacity. For instance, electron-donating groups can increase the ability of the molecule to donate a hydrogen atom or an electron to a free radical.[10]
Understanding the Experimental Choices: A Deeper Dive into the Assays
The selection of these specific assays is a deliberate choice grounded in their distinct chemical principles. This multi-faceted approach provides a more robust and reliable assessment of antioxidant potential.
The Chemistry Behind the Assays
-
DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep violet color.[9] The reduction of DPPH results in a color change to yellow, which is measured spectrophotometrically. The simplicity and stability of the DPPH radical make this a widely used initial screening method.[1]
-
ABTS Radical Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS.[8][11] This radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: Unlike the radical scavenging assays, the FRAP assay measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[12][13] This reduction is detected by the formation of a colored complex with a chromogen, typically TPTZ (2,4,6-tripyridyl-s-triazine), at a low pH.[12] The intensity of the color is directly proportional to the reducing power of the sample.[14] This assay provides a direct measure of the electron-donating capacity of the tested compounds.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the results, it is imperative to follow standardized and meticulously detailed protocols.
Protocol 1: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the thiazole acetohydrazide derivatives and standard antioxidants (Ascorbic Acid, Trolox) in methanol to create stock solutions of 1 mg/mL. From these, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentration.
Protocol 2: ABTS Radical Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and standards in ethanol.
-
Reaction Mixture: Add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compounds and a standard (FeSO₄·7H₂O) in distilled water.
-
Reaction Mixture: Add 10 µL of the sample or standard to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[12]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the ferrous sulfate solutions. The FRAP value of the samples is then determined from the standard curve and expressed as µM Fe(II) equivalents.
Visualizing the Workflow and Underlying Mechanisms
To further clarify the experimental process and the potential biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing the antioxidant potential of thiazole acetohydrazide derivatives.
A key mechanism by which antioxidants exert their protective effects is through the modulation of intracellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[1]
Caption: The Keap1-Nrf2 signaling pathway, a potential target for thiazole acetohydrazide derivatives.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, or potentially through the action of compounds like thiazole acetohydrazide derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and ultimately enhancing the cell's ability to combat oxidative damage.[1]
Future Directions and Concluding Remarks
The promising in vitro antioxidant activity of certain thiazole acetohydrazide derivatives, as exemplified by TAH-2, underscores the potential of this chemical class in the development of novel therapeutics for oxidative stress-related diseases. Future research should focus on:
-
Expanding the SAR: Synthesizing and testing a broader range of derivatives to identify the key structural features that confer optimal antioxidant activity.
-
Mechanistic Studies: Investigating the precise mechanisms of action, including their interaction with key signaling pathways like Keap1-Nrf2.
-
In Vivo Evaluation: Assessing the efficacy and safety of the most promising compounds in animal models of oxidative stress.
-
Computational Studies: Employing molecular docking and DFT (Density Functional Theory) studies to gain deeper insights into their radical scavenging potential and interactions with biological targets.[1][10]
References
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ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.). 8
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Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). 13
-
Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. 14
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G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066.
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ABTS decolorization assay – in vitro antioxidant capacity. (n.d.). protocols.io. 15
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BenchChem. The ABTS Antioxidant Assay: A Comprehensive Technical Guide. 11
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Al-Hussain, S. A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. 1
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G-Biosciences. ABTS Antioxidant Capacity Assay.
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Benkhaira, N., et al. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. 16
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G-Biosciences. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. 9
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Geronikaki, A. A., et al. (2013). Thiazoles and thiazolidinones as antioxidants. Current Medicinal Chemistry. 2
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Polovinkina, M., et al. (n.d.). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. 17
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Geronikaki, A. A., et al. Thiazoles and Thiazolidinones as Antioxidants. Bentham Science Publisher. 3
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Abdulrahman, B. S., et al. (2025). A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. 5
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Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Semantic Scholar. 18
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Abdulrahman, B. S., et al. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. 4
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Antemie, R.-G., et al. (2025, March 17). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. National Institutes of Health. 19
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Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (n.d.). International Journal on Science and Technology. [https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1AUVE4a7_OWmb--g9aHjVfSsRVCIGy3BYlY1GluBp8a7fE9zTLqks8Kp58ebP2JzHYZ3aexG0YZ07mtq4yOdsytY3kywTJ1eT8HWYCg4eKQOE2YWcEPMmm0y9uZzvR7ikEQLZavXB]([Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The compound 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, a heterocyclic building block valuable in medicinal chemistry, requires meticulous handling from acquisition to disposal. Its chemical structure, incorporating both an aminothiazole ring and a hydrazide functional group, necessitates a conservative, risk-based approach to waste management.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring that safety protocols are not just followed, but understood. Our goal is to empower laboratory personnel to manage this chemical waste stream confidently, safely, and in full compliance with regulatory standards.
Part 1: Hazard Assessment & Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. The primary hazards are derived from its intrinsic chemical properties and the toxicological profiles of its core functional groups.
Inherent Hazards of the Compound
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is associated with multiple hazard statements.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin, and it is a known irritant to the skin, eyes, and respiratory tract.[1]
Hazards of Constituent Moieties
The presence of the acetohydrazide functional group warrants special caution. Hydrazines as a class of compounds are known for their potential carcinogenicity, reactivity, and corrosiveness.[2][3][4] The U.S. Occupational Safety and Health Administration (OSHA) regulates hydrazine exposure due to these risks.[4][5] While this specific derivative may not be as volatile or reactive as anhydrous hydrazine, the "precautionary principle" dictates that it be treated as a hazardous substance. Improper handling could lead to the generation of toxic fumes, particularly if heated to decomposition or mixed with incompatible chemicals like strong oxidizing agents.[6]
Data Presentation: Hazard Profile
| Hazard Classification (GHS) | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | [1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [1] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | [1] |
Part 2: Personnel Safety & Personal Protective Equipment (PPE)
Given the compound's hazard profile, all handling and disposal operations must be conducted within a controlled laboratory environment, utilizing appropriate PPE to prevent exposure.
-
Engineering Controls : Always handle 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield where there is a potential for splashing.[8]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[9] Gloves should be inspected before use and disposed of as contaminated waste after handling. A lab coat is mandatory to protect against skin contact.[6]
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is a multi-step process centered on safe containment, clear communication, and regulatory compliance. Direct chemical neutralization in the lab is not recommended due to the potential for hazardous reactions.
Experimental Protocol: Waste Management Workflow
-
Consult Your Institutional Authority : Before generating the first gram of waste, you must consult your institution's Environmental Health and Safety (EHS) department.[7][10] They are the definitive authority on local, state, and federal disposal regulations and will provide institution-specific guidance and container labels.[7][11]
-
Waste Segregation :
-
Designate a specific, compatible container for 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide waste.
-
Crucially, do not mix this waste with other chemical streams, especially strong oxidizing agents, acids, or metals, to prevent potentially violent reactions. [6][11]
-
Collect solid waste (e.g., excess reagent, contaminated weigh paper) and liquid waste (e.g., solutions, rinsates) in separate, appropriately designated containers.
-
-
Waste Containerization :
-
Use only containers that are in good condition and approved by your EHS department. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container has a tightly sealing lid to prevent leaks or the release of vapors.[12]
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[12]
-
-
Waste Labeling :
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[2][10]
-
The label must include:
-
The words "Hazardous Waste".[10]
-
The full, unabbreviated chemical name: "2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide".[10]
-
An accurate estimation of the concentration and volume.
-
All relevant hazard pictograms (e.g., Harmful/Irritant).[10]
-
The date of waste generation and the Principal Investigator's name and contact information.[10]
-
-
-
Temporary Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][11]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Ensure the storage area is well-ventilated, secure, and away from drains or sources of ignition.[12]
-
-
Arrange for Disposal :
Part 4: Emergency Procedures - Spill & Exposure Management
Spill Response
-
Minor Spill (Solid) : If a small amount of solid is spilled inside a fume hood, ensure proper PPE is worn. Gently sweep the material up using a dustpan and brush, avoiding the generation of dust.[14] Place the collected material and cleaning equipment into your designated hazardous waste container.
-
Minor Spill (Liquid) : For a small liquid spill inside a fume hood, contain the spill and absorb it with an inert material like vermiculite or sand.[9] Scoop the absorbent material into the hazardous waste container.
-
Major Spill : Evacuate the immediate area and notify your colleagues. Contact your institution's EHS or emergency response team immediately.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek prompt medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14][16] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide waste.
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Personal protective equipment for handling 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Comprehensive Safety and Handling Guide: 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity
This guide provides essential, immediate safety and logistical information for the handling of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (CAS No. 63788-65-8). As researchers and drug development professionals, a deep understanding of the chemical entities we work with is paramount, not only for experimental success but for the unwavering safety of our laboratory personnel. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe handling, use, and disposal of this compound, grounded in established scientific safety principles.
Hazard Assessment: Understanding the Compound
2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is a heterocyclic compound containing both a 2-aminothiazole moiety and a hydrazide functional group. While comprehensive toxicological data for this specific molecule is limited, a robust safety protocol can be developed by assessing the known hazards of its constituent functional groups and available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data.[1]
The 2-aminothiazole core is a "privileged structure" in medicinal chemistry but is also classified as a potential toxicophore, which warrants caution.[2][3] This means it can be susceptible to metabolic activation into reactive metabolites.[3] The hydrazide group is also of toxicological concern; hydrazine itself is classified as toxic, corrosive, and a potential carcinogen.[4][5][6]
The available GHS hazard classifications for 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide provide a clear directive for minimum safety precautions.[7]
Table 1: GHS Hazard Summary for 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide [7] | Hazard Class | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| | Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | | | Skin Irritation (Category 2) | H315: Causes skin irritation | | | Eye Irritation (Category 2A) | H319: Causes serious eye irritation | | | Acute Toxicity, Inhalation (Category 4)| H332: Harmful if inhaled | | | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | |Given these hazards, the fundamental principle is to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.[8]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential, beginning with engineering controls and supplemented by appropriate personal gear. This protocol is designed to be a self-validating system, ensuring protection at each stage of the handling process.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide and its solutions must be conducted within a properly functioning chemical fume hood.[6][9] This is the most critical control measure to prevent inhalation of the compound, which can cause respiratory irritation and may be harmful if inhaled.[7][9] The fume hood protects the user from harmful vapors and dust.[10]
Tier 1 PPE: Standard Handling Operations
For all routine procedures, including weighing, dissolution, and transfers, the following PPE is mandatory.[11]
Table 2: Tier 1 Personal Protective Equipment Requirements
| PPE Category | Specification | Rationale and Standard |
|---|---|---|
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact and absorption.[10] Nitrile gloves are effective against a wide range of chemicals.[4] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[9][12] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from splashes and aerosols.[13] Standard safety glasses are insufficient; goggles must provide a seal around the eyes. Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][14] |
| Body Protection | Fire-Retardant Laboratory Coat | Protects skin and personal clothing from spills.[15] The lab coat must be long-sleeved, fully buttoned, and preferably made of a chemical-resistant material.[13][15] |
| Footwear | Closed-toe Shoes | Protects feet from spills. Shoes should be made of a non-porous material like leather.[10][16] |
Tier 2 PPE: Elevated Risk Scenarios
For non-routine operations involving a higher risk of splashing or aerosol generation (e.g., handling large quantities, heating solutions, or pressure reactions), supplement Tier 1 PPE with the following:
-
Face Shield: Worn over chemical splash goggles, a face shield provides an additional layer of protection for the entire face from splashes.[4][9][16]
-
Chemical-Resistant Apron: An apron worn over the lab coat offers enhanced protection against larger volume spills.
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized workflow minimizes the potential for error and exposure. The following protocol outlines the key steps for safely handling 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide.
Caption: Standard operational workflow for handling the compound.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of personnel and the environment.
Decontamination:
-
Work Surfaces: All surfaces within the fume hood should be wiped down with an appropriate solvent (e.g., 70% ethanol) followed by soap and water after each use.
-
Glassware: Glassware should be rinsed with a suitable solvent to remove residual compound before being washed.
-
PPE: Contaminated gloves should be disposed of immediately as chemical waste.[12] Lab coats should be professionally laundered if significant contamination occurs.
Disposal: Chemical waste must be handled in accordance with institutional and local regulations. Never dispose of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide or its solutions down the sink.[11]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
